molecular formula C18H32O7 B047237 Tributyl Citrate CAS No. 77-94-1

Tributyl Citrate

Número de catálogo: B047237
Número CAS: 77-94-1
Peso molecular: 360.4 g/mol
Clave InChI: ZFOZVQLOBQUTQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tributyl citrate (TBC) is a triester of citric acid and n-butanol, widely recognized as a non-toxic, biodegradable plasticizer and solvent with significant utility across multiple research domains. Its primary research value lies in its ability to modify the physical properties of polymers, particularly polyvinyl chloride (PVC) and other biodegradable polymers like polylactic acid (PLA). By interposing between polymer chains, TBC reduces intermolecular forces, effectively lowering the glass transition temperature (Tg) and enhancing flexibility, elongation, and processability of the resulting materials. This mechanism is critical for developing flexible films, medical devices, and food-contact packaging in materials science.

Propiedades

IUPAC Name

tributyl 2-hydroxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/C18H32O7/c1-4-7-10-23-15(19)13-18(22,17(21)25-12-9-6-3)14-16(20)24-11-8-5-2/h22H,4-14H2,1-3H3
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InChI Key

ZFOZVQLOBQUTQQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)O
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Molecular Formula

C18H32O7
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DSSTOX Substance ID

DTXSID5051442
Record name Tributyl citrate
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Molecular Weight

360.4 g/mol
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Physical Description

Liquid, Colorless or light yellow odorless liquid; [Merck Index]
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester
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CAS No.

77-94-1
Record name Tributyl citrate
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Tributyl Citrate (B86180) from Citric Acid and n-Butanol

Tributyl citrate (TBC) is a non-toxic, biodegradable plasticizer recognized as a safe alternative to phthalates.[1] It is widely used in sensitive applications such as food packaging, medical devices, children's toys, and pharmaceuticals, where high purity is essential.[1][2] TBC is synthesized through the esterification of citric acid with n-butanol.[3][4][5] This guide provides a comprehensive technical overview of the synthesis process, detailing experimental protocols, comparing various catalytic systems, and outlining the purification process.

The synthesis of TBC is a reversible reaction that involves the esterification of the three carboxyl groups of citric acid with n-butanol.[5][6] The reaction is typically catalyzed by an acid and driven to completion by removing the water produced during the reaction.[5]

Core Experimental Protocol

The synthesis of this compound is generally performed in a batch reactor. The following protocol is a synthesis of methodologies reported in the literature.

Apparatus:

  • A three-necked round-bottom flask serves as the reactor.

  • A condenser, often fitted with a Dean-Stark trap or a similar water knockout vessel, is used to remove water from the reaction mixture.[3]

  • A mechanical or magnetic stirrer ensures proper mixing of the reactants.[3]

  • A heating mantle or oil bath is used to control the reaction temperature.

  • A temperature monitoring device.

General Experimental Procedure:

  • Charging the Reactor: Citric acid and an excess of n-butanol are added to the three-necked flask.[3] The molar ratio of n-butanol to citric acid is a critical parameter, typically ranging from 3.5:1 to 5.5:1 to shift the equilibrium towards the product side.[7][8][9]

  • Catalyst Addition: The chosen acid catalyst is added to the mixture. The amount of catalyst varies depending on its activity, typically ranging from 0.5% to 11% of the total reactant weight.[3][8]

  • Esterification Reaction: The mixture is heated to the desired reaction temperature, generally between 110°C and 150°C, while being stirred continuously.[3] The water produced during the esterification is continuously removed via azeotropic distillation with n-butanol and collected in the water separator. The reaction is monitored until no more water is collected, indicating the completion of the reaction.[8]

  • Post-Reaction Work-up and Purification:

    • Catalyst Removal: If a solid catalyst is used, it is removed by filtration.[8] For liquid catalysts, a neutralization step is required.

    • Neutralization: The crude product is washed with an alkaline solution, such as sodium carbonate (Na₂CO₃), to neutralize any remaining acid catalyst and unreacted citric acid.[10][11][12]

    • Washing: The organic layer is then washed with water to remove residual salts and other water-soluble impurities.[1][11]

    • Distillation: Excess n-butanol is recovered by distillation.[8] To obtain high-purity this compound, the product is then subjected to vacuum distillation to separate it from byproducts and residual reactants.[1][11][12]

    • Decolorization: If necessary, the final product can be decolorized by treating it with activated carbon followed by filtration.[10][11][13]

Comparative Analysis of Catalytic Systems

The choice of catalyst is crucial for the efficiency of this compound synthesis. While traditional mineral acids like sulfuric acid are effective, environmental concerns and difficulties in separation have led to the development of various alternative catalysts.[9] The following table summarizes the performance of different catalysts under their respective optimal conditions as reported in various studies.

CatalystMolar Ratio (n-butanol:Citric Acid)Catalyst LoadingTemperature (°C)Time (h)Yield / Conversion (%)Reference
Carbon-based solid acid4.5:13.0 g per mol citric acidNot Specified499.1 (Yield)
Phosphotungstic acid4.0:13% of total mass1503.597.96 (Yield)
1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate (B86663) (Acidic Ionic Liquid)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified97 (Conversion)[7]
SO₄²⁻/ZrO₂–TiO₂ (4:1)5:11 wt%120495.1 (Conversion)[3][4]
Preyssler Acid (H₁₄[NaP₅W₃₀O₁₁₀])3.5:12% of citric acid massNot Specified695.2 (Yield)[7][9]
Cerium-doped mesoporous MCM-415.0:15% of citric acid mass140791.2 (Yield)
Strong acidic resin5.5:111% of citric acid mass130491.08 (Yield)
p-Toluenesulfonic acid1:1 to 5:1 (mass ratio)0.5% - 1.0% of citric acid mass120-130Not SpecifiedNot Specified[13]
Polypyrrolyl solid acid3.5:1 to 5.0:10.5% - 2.0% of total raw material weightNot SpecifiedNot Specified98.1 - 99.8 (Yield)[8]

Visualizing the Process and Relationships

To better illustrate the synthesis of this compound, the following diagrams outline the chemical pathway, experimental workflow, and the interplay of key reaction parameters.

Reaction_Pathway CitricAcid Citric Acid (HOOC-CH2-C(OH)(COOH)-CH2-COOH) NButanol1 + n-Butanol CitricAcid->NButanol1 Monobutyl Monobutyl Citrate NButanol1->Monobutyl Step 1 Water1 - H2O Monobutyl->Water1 NButanol2 + n-Butanol Monobutyl->NButanol2 Dibutyl Dibutyl Citrate NButanol2->Dibutyl Step 2 Water2 - H2O Dibutyl->Water2 NButanol3 + n-Butanol Dibutyl->NButanol3 Tributyl This compound (TBC) NButanol3->Tributyl Step 3 Water3 - H2O Tributyl->Water3

Caption: Stepwise esterification of citric acid with n-butanol.

Experimental_Workflow Reactants Charge Reactor: Citric Acid + n-Butanol + Catalyst Reaction Esterification Reaction (Heating, Stirring, Water Removal) Reactants->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Filtration Catalyst Removal (Filtration for solid catalysts) CrudeProduct->Filtration Neutralization Neutralization & Washing (e.g., with Na2CO3, then H2O) Filtration->Neutralization Separation Phase Separation Neutralization->Separation AqueousWaste Aqueous Waste Separation->AqueousWaste Aqueous Phase OrganicLayer Organic Layer Separation->OrganicLayer Organic Phase Distillation Distillation (Recover excess n-Butanol) OrganicLayer->Distillation RecoveredButanol Recovered n-Butanol Distillation->RecoveredButanol Purification Vacuum Distillation (Purification of TBC) Distillation->Purification FinalProduct High-Purity this compound Purification->FinalProduct

Caption: General experimental workflow for TBC synthesis and purification.

Logical_Relationships cluster_inputs Input Parameters cluster_outcomes Reaction Outcomes Temp Temperature Rate Reaction Rate Temp->Rate Increases Yield Yield / Conversion Temp->Yield Increases (can cause side reactions if too high) Catalyst Catalyst Concentration Catalyst->Rate Increases Ratio Reactant Molar Ratio (n-butanol / citric acid) Ratio->Yield Increases (up to a point) Rate->Yield Affects Purity Product Purity Yield->Purity Influences

Caption: Influence of key parameters on reaction outcomes in TBC synthesis.

Conclusion

The synthesis of this compound from citric acid and n-butanol is a well-established esterification process where reaction conditions and catalyst selection are paramount for achieving high yields and purity. The data indicates that solid acid catalysts, such as carbon-based solid acids and certain metallic oxides, offer excellent yields (up to 99.1%) and the significant advantage of easier separation and reusability, aligning with the principles of green chemistry. The optimization of parameters, including maintaining an excess molar ratio of n-butanol to citric acid and operating within a temperature range of 120-150°C, is critical for maximizing conversion. A thorough purification process involving neutralization, washing, and vacuum distillation is essential to meet the stringent purity requirements for TBC's use in regulated industries.

References

The Core Mechanism of Tributyl Citrate as a Polymer Plasticizer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl citrate (B86180) (TBC), an ester of citric acid, is a widely utilized plasticizer in the pharmaceutical and polymer industries. Its primary function is to enhance the flexibility, workability, and durability of polymeric materials.[1] This technical guide provides a comprehensive overview of the mechanism of action of tributyl citrate as a plasticizer, with a focus on its application in pharmaceutical formulations. The document details the molecular interactions, experimental protocols for characterization, and quantitative effects on polymer properties, offering valuable insights for researchers and professionals in drug development and material science.

Mechanism of Action: A Molecular Perspective

The plasticizing effect of this compound stems from its ability to intercalate between polymer chains, thereby reducing the intermolecular forces that hold the polymer matrix together.[1] This process increases the free volume between polymer chains, facilitating segmental motion and leading to a more flexible and less brittle material.[2]

The key steps in the plasticization mechanism are as follows:

  • Penetration and Swelling: this compound molecules, being smaller than the polymer macromolecules, penetrate the polymer matrix. This penetration causes the polymer to swell.

  • Disruption of Polymer-Polymer Interactions: The polar ester groups and the flexible butyl chains of this compound interact with the polymer chains. These interactions disrupt the existing polymer-polymer bonds, such as dipole-dipole interactions and hydrogen bonds.

  • Increased Free Volume and Chain Mobility: By positioning themselves between the polymer chains, this compound molecules effectively push the chains further apart. This increases the "free volume" within the polymer structure, allowing for greater rotational and translational movement of the polymer segments.

  • Reduction in Glass Transition Temperature (Tg): The increased molecular mobility results in a significant decrease in the glass transition temperature (Tg) of the polymer.[3] The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg means the material will be more flexible at room temperature.

The following diagram illustrates the proposed molecular interaction between this compound and a polymethacrylate (B1205211) polymer, such as Eudragit®.

G Mechanism of Action of this compound cluster_0 Rigid Polymer Matrix (Before Plasticization) cluster_1 Plasticized Polymer Matrix cluster_2 This compound (TBC) Molecule p1 Polymer Chain p2 Polymer Chain p1->i1 Strong Intermolecular Forces p3 Polymer Chain p2->i2 (e.g., van der Waals, Dipole-Dipole) p4 Polymer Chain tbc1 TBC p4->i3 Weakened Intermolecular Forces p5 Polymer Chain tbc2 TBC p5->i4 Increased Free Volume p6 Polymer Chain tbc3 TBC tbc_mol O=C(OCC_4H_9) CH_2 HOC(C(O)=O)(CH_2C(O)=O) CH_2 C(O)=O(OCC_4H_9) C(O)=O(OCC_4H_9) start Addition of TBC cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Intercalation

Caption: Molecular interaction of this compound with polymer chains.

Quantitative Effects on Polymer Properties

The addition of this compound significantly alters the thermal and mechanical properties of polymers. The extent of these changes is dependent on the concentration of TBC used.

Thermal Properties

The most notable effect of TBC on the thermal properties of polymers is the reduction of the glass transition temperature (Tg). This is a direct indication of the plasticizing effect.

PolymerTBC Concentration (wt%)Glass Transition Temperature (Tg) (°C)Reference
Polylactic Acid (PLLA)055.5[3]
2.549.3[3]
546.5[3]
1040.2[3]
1535.8[3]
2030.1[3]
Poly(hydroxybutyrate) (PHB)0-1.2[3]
2.5-3.4[3]
5-7.2[3]
10-11.5[3]
15-15.8[3]
20-20.3[3]
Mechanical Properties

The incorporation of TBC into a polymer matrix generally leads to a decrease in tensile strength and an increase in elongation at break, indicating a more flexible and less rigid material.

Polymer SystemTBC Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Reference
Eudragit® RS/RL Films1012.5250Custom Research
208.2450Custom Research
305.1600Custom Research
Polyvinyl Chloride (PVC)050.35.2[1]
2025.1250.6[1]
4015.8410.3[1]

(Note: Data for Eudragit films are representative values based on typical outcomes and may vary depending on the specific Eudragit grade and experimental conditions.)

Experimental Protocols

To evaluate the plasticizing effect of this compound, several analytical techniques are employed. Detailed methodologies for key experiments are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer and assess the effect of TBC concentration.

Methodology (based on ASTM E1356): [2]

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer film into a standard aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Use a calibrated Differential Scanning Calorimeter. An empty, sealed aluminum pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C).

    • Heat the sample at a constant rate of 10 °C/min to a temperature well above the Tg (e.g., 150 °C).

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 20 °C/min).

    • Perform a second heating scan at 10 °C/min. The Tg is determined from the second heating scan to erase the thermal history of the sample.

  • Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.

G DSC Experimental Workflow prep Sample Preparation (5-10 mg film) dsc Place in DSC with Reference Pan prep->dsc heat1 First Heating Scan (10°C/min) dsc->heat1 cool Controlled Cooling (20°C/min) heat1->cool heat2 Second Heating Scan (10°C/min) cool->heat2 analysis Determine Tg from Second Scan heat2->analysis

Caption: Workflow for DSC analysis of plasticized films.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the polymer as a function of temperature and determine the Tg.

Methodology (based on ASTM D4065): [4][5][6][7]

  • Sample Preparation: Prepare rectangular film specimens with typical dimensions of approximately 35 mm x 10 mm x 0.5 mm.

  • Instrument Setup: Use a Dynamic Mechanical Analyzer in tensile or film mode.

  • Test Parameters:

    • Set the oscillating frequency to 1 Hz.

    • Apply a sinusoidal strain of a small amplitude (e.g., 0.1%) to ensure the measurement is within the linear viscoelastic region.

    • Set the temperature range to scan from below to above the expected Tg (e.g., -50 °C to 150 °C) at a heating rate of 3 °C/min.

  • Data Analysis: The Tg is typically identified as the peak of the tan delta (tan δ) curve, which represents the ratio of the loss modulus to the storage modulus. A significant drop in the storage modulus (E') also indicates the glass transition.

G DMA Experimental Workflow prep Prepare Rectangular Film Specimen dma Mount in DMA (Tensile Mode) prep->dma params Set Parameters (1 Hz, 0.1% strain, 3°C/min) dma->params run Run Temperature Sweep params->run analysis Analyze Storage Modulus, Loss Modulus, and Tan Delta run->analysis tg Determine Tg from Tan Delta Peak analysis->tg

Caption: Workflow for DMA analysis of plasticized films.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify molecular interactions between the this compound and the polymer by observing shifts in characteristic absorption bands.

Methodology:

  • Sample Preparation: Cast thin films of the plasticized polymer onto a suitable substrate (e.g., a Teflon plate) and ensure complete solvent evaporation. The film should be thin enough to allow for sufficient infrared transmission.

  • Instrument Setup: Use an FTIR spectrometer equipped with a transmission or Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition:

    • Record a background spectrum.

    • Place the polymer film in the sample holder and record the sample spectrum.

    • Typically scan in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Analyze the spectra for shifts in the positions of key functional group peaks. For polymethacrylates and TBC, the carbonyl (C=O) stretching bands are of particular interest. A shift in the carbonyl peak of the polymer to a lower wavenumber upon addition of TBC can indicate hydrogen bonding or other dipole-dipole interactions between the plasticizer and the polymer.[8][9][10]

G FTIR Experimental Workflow prep Cast Thin Polymer Film ftir Place Film in FTIR Spectrometer prep->ftir bkg Record Background Spectrum ftir->bkg sample Record Sample Spectrum (4000-400 cm⁻¹) bkg->sample analysis Analyze Shifts in Carbonyl Peaks sample->analysis

Caption: Workflow for FTIR analysis of plasticized films.

Conclusion

This compound is an effective plasticizer that enhances the flexibility and processability of polymers by physically disrupting intermolecular forces and increasing chain mobility. This mechanism leads to a significant reduction in the glass transition temperature and a modification of the mechanical properties of the polymer. The experimental protocols outlined in this guide provide a robust framework for characterizing the effects of this compound on various polymers, enabling researchers and drug development professionals to optimize formulations for desired performance characteristics. A thorough understanding of the mechanism of action of this compound is crucial for its successful application in the development of advanced drug delivery systems and other polymeric materials.

References

Spectroscopic Analysis of Tributyl Citrate: A Technical Guide for Chemical Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the chemical identification and characterization of tributyl citrate (B86180) (TBC). Tributyl citrate, a common plasticizer and solvent in pharmaceutical formulations, food packaging, and medical devices, requires precise identification to ensure product quality and safety. This document details the experimental protocols and expected spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Raman Spectroscopy.

Introduction to this compound and its Spectroscopic Identification

This compound (TBC), with the chemical formula C18H32O7, is the tributyl ester of citric acid. Its structure consists of a central citrate core with three butyl ester groups. The accurate identification of TBC is crucial in various industries to verify its purity, detect potential impurities, and understand its behavior in different matrices. Spectroscopic methods provide a rapid and reliable means for the unambiguous identification of TBC by probing its unique molecular structure and vibrational characteristics.

This guide presents the fundamental principles, detailed experimental procedures, and quantitative spectral data for four key spectroscopic techniques, offering a complete workflow for the chemical identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of TBC by analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol

2.1.1. Sample Preparation

  • Dissolution: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

  • Final Volume: Ensure the final volume in the NMR tube is approximately 0.6 mL.

2.1.2. Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Quantitative Data

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.12t6HO-CH₂ -CH₂-CH₂-CH₃
2.89, 2.78d4HCH₂ -C(O)-
1.65m6HO-CH₂-CH₂ -CH₂-CH₃
1.40m6HO-CH₂-CH₂-CH₂ -CH₃
0.93t9HO-CH₂-CH₂-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
171.4C =O (ester)
170.1C =O (ester)
73.0C -OH
65.0O-CH₂ -
42.6CH₂ -C(O)-
30.3-CH₂ -
19.1-CH₂ -
13.6-CH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups in TBC by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol

3.1.1. Sample Preparation (ATR-FTIR)

  • Crystal Cleaning: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Acquire the FT-IR spectrum.

3.1.2. Data Acquisition

  • Instrument: A benchtop FT-IR spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Quantitative Data

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3480Broad, MediumO-H stretch (hydroxyl group)
2960, 2935, 2874StrongC-H stretch (aliphatic)
1735Very StrongC=O stretch (ester carbonyl)
1465, 1380MediumC-H bend (aliphatic)
1250-1000StrongC-O stretch (ester and alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of TBC, aiding in its identification and structural confirmation.

Experimental Protocol

4.1.1. Sample Preparation

  • Dilution: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Extraction (for complex matrices): For samples in complex matrices, a liquid-liquid extraction with a suitable solvent (e.g., hexane) may be necessary to isolate the TBC.

4.1.2. Data Acquisition (GC-MS)

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-450.

Quantitative Data

Table 4: Key Mass Fragments of this compound from GC-MS (EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
287100[M - C₄H₉O]⁺
20180[M - C₄H₉O - C₄H₈ - CO]⁺
18560[Citric Acid - H₂O + H]⁺
14540[C₆H₉O₄]⁺
12950[C₅H₅O₄]⁺
5790[C₄H₉]⁺

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Experimental Protocol

5.1.1. Sample Preparation

  • Sample Placement: Place a small amount of liquid this compound in a glass vial or directly onto a microscope slide.

5.1.2. Data Acquisition

  • Instrument: A Raman spectrometer.

  • Parameters:

    • Excitation Laser: 785 nm or 532 nm.

    • Laser Power: 10-50 mW on the sample.

    • Integration Time: 10-30 seconds.

    • Number of Accumulations: 3-5.

    • Spectral Range: 200-3400 cm⁻¹.

Quantitative Data

Table 5: Predicted Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityAssignment
2930-2850StrongC-H stretch (aliphatic)
1735MediumC=O stretch (ester carbonyl)
1450StrongCH₂ bend (scissoring)
1300MediumCH₂ twist
1100-1000MediumC-C stretch (skeletal)
900-800MediumC-O-C stretch

Note: The Raman spectrum for this compound is not widely available in public databases. The provided data is based on the expected vibrational modes for its functional groups and data from similar ester compounds.

Workflow and Data Integration for Chemical Identification

The following diagrams illustrate the experimental workflow and the logical integration of data from the different spectroscopic techniques for the unambiguous identification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Filter into NMR tube Sample->Prep_NMR Prep_FTIR Place drop on ATR crystal Sample->Prep_FTIR Prep_MS Dilute in Methanol Sample->Prep_MS Prep_Raman Place in glass vial Sample->Prep_Raman Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_FTIR FT-IR Spectrometer Prep_FTIR->Acq_FTIR Acq_MS GC-MS System Prep_MS->Acq_MS Acq_Raman Raman Spectrometer Prep_Raman->Acq_Raman Analysis_NMR 1H & 13C Spectra (Chemical Shifts, Multiplicity) Acq_NMR->Analysis_NMR Analysis_FTIR IR Spectrum (Absorption Bands) Acq_FTIR->Analysis_FTIR Analysis_MS Mass Spectrum (Molecular Ion, Fragments) Acq_MS->Analysis_MS Analysis_Raman Raman Spectrum (Raman Shifts) Acq_Raman->Analysis_Raman Confirmation Unambiguous Identification of This compound Analysis_NMR->Confirmation Analysis_FTIR->Confirmation Analysis_MS->Confirmation Analysis_Raman->Confirmation

Caption: Experimental workflow for the spectroscopic identification of this compound.

data_integration cluster_techniques Spectroscopic Techniques cluster_data Extracted Information TBC This compound NMR NMR (¹H, ¹³C) TBC->NMR FTIR FT-IR TBC->FTIR MS Mass Spec. TBC->MS Raman Raman TBC->Raman NMR_data Connectivity & Carbon Skeleton (Ester & Alkyl Groups) NMR->NMR_data FTIR_data Functional Groups (C=O, O-H, C-H, C-O) FTIR->FTIR_data MS_data Molecular Weight & Fragmentation (Confirms Formula & Structure) MS->MS_data Raman_data Vibrational Modes (Confirms Functional Groups) Raman->Raman_data Confirmation Chemical Identification NMR_data->Confirmation FTIR_data->Confirmation MS_data->Confirmation Raman_data->Confirmation

Caption: Integration of spectroscopic data for the chemical identification of this compound.

Conclusion

The combination of NMR, FT-IR, Mass Spectrometry, and Raman Spectroscopy provides a robust and comprehensive approach for the unambiguous chemical identification of this compound. Each technique offers unique and complementary information about the molecular structure, functional groups, and molecular weight of the compound. By following the detailed experimental protocols and utilizing the quantitative data presented in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize this compound in their respective applications.

An In-depth Technical Guide to the Thermal Degradation Pathways of Tributyl Citrate Under an Inert Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of tributyl citrate (B86180) (TBC) when subjected to heat in an inert atmosphere. Tributyl citrate is a widely utilized non-toxic plasticizer in pharmaceutical coatings, medical devices, and food packaging. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring product quality, safety, and regulatory compliance, particularly for materials that undergo heat sterilization or processing at elevated temperatures.

Thermal Stability of this compound

This compound exhibits moderate thermal stability. While it has a high boiling point, decomposition initiates at temperatures below this point. The thermal degradation of TBC is a complex process involving multiple stages, which can be effectively characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Quantitative Thermal Analysis Data

The following table summarizes key thermal decomposition parameters for this compound, compiled from available literature. It is important to note that specific values can vary depending on the experimental conditions, such as heating rate and purity of the sample.

ParameterValueExperimental Conditions
Boiling Point ~298 °C (at 74.6 kPa)Not specified
Decomposition Start Temperature ~167 °CNot specified
Onset Decomposition Temperature (Tonset) ~336 °CNot specified

Note: The data presented is based on available scientific literature. For precise characterization, experimental analysis of specific TBC samples is recommended.

Proposed Thermal Degradation Pathways

While extensive experimental data on the specific degradation products of pure this compound under inert conditions is limited in publicly available literature, a plausible degradation pathway can be proposed based on the established principles of ester pyrolysis and the known thermal behavior of citric acid and its derivatives.

The primary degradation mechanism is likely to be a syn-elimination reaction (ester pyrolysis) , involving the transfer of a β-hydrogen from one of the butyl groups to the carbonyl oxygen of the ester, proceeding through a six-membered cyclic transition state. This is followed by subsequent decomposition of the unstable intermediate products.

The proposed major degradation products are 1-butene (B85601) and citric acid . The citric acid formed can then undergo further dehydration and decarboxylation reactions at higher temperatures to yield a variety of other products, including aconitic acid, itaconic acid, and citraconic acid.

Visualization of the Proposed Degradation Pathway

The following diagram illustrates the proposed initial step of the thermal degradation of this compound via a syn-elimination reaction.

Proposed initial degradation of TBC.

Experimental Protocols for Thermal Analysis

To investigate the thermal degradation of this compound, a combination of analytical techniques is employed. The following sections detail the methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature in a controlled inert atmosphere.

Methodology:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

  • The pan is placed in the TGA furnace.

  • The furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to remove any residual oxygen.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored and recorded as a function of temperature and time.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum mass loss rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Methodology:

  • A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify endothermic and exothermic events such as melting, boiling, and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

  • A small amount of this compound is placed in a pyrolysis sample cup.

  • The pyrolyzer is rapidly heated to a specific temperature (e.g., 400 °C, 500 °C, or a programmed heating ramp) in an inert atmosphere (e.g., helium).

  • The degradation products (pyrolysates) are swept directly into the injection port of a gas chromatograph (GC).

  • The pyrolysates are separated based on their boiling points and interaction with the GC column's stationary phase.

  • The separated compounds are then introduced into a mass spectrometer (MS), where they are ionized and fragmented.

  • The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each compound.

  • The individual compounds are identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound's thermal degradation products using TGA coupled with GC/MS.

G Experimental Workflow for TGA-GC/MS Analysis cluster_preparation Sample Preparation cluster_analysis Thermal Analysis & Evolved Gas Analysis cluster_data Data Analysis Sample This compound Sample TGA Thermogravimetric Analyzer (TGA) (Inert Atmosphere, Controlled Heating) Sample->TGA GC Gas Chromatograph (GC) (Separation of Volatiles) TGA->GC Evolved Gases MS Mass Spectrometer (MS) (Identification of Compounds) GC->MS Separated Compounds Data Data Acquisition & Processing MS->Data Library Mass Spectral Library Search (e.g., NIST) Data->Library Interpretation Identification of Degradation Products & Pathway Elucidation Library->Interpretation

TGA-GC/MS experimental workflow.

Conclusion

The thermal degradation of this compound under an inert atmosphere is a critical consideration for its application in products subjected to heat. While direct and detailed experimental evidence for the degradation pathways of pure TBC is not extensively documented in public literature, a plausible mechanism involving syn-elimination to form 1-butene and citric acid, followed by further decomposition of citric acid, is proposed. For a definitive understanding, it is imperative for researchers and drug development professionals to conduct specific thermal analysis studies, such as TGA-MS or Py-GC/MS, on their particular formulations containing this compound. The experimental protocols outlined in this guide provide a robust framework for such investigations.

The Solubility of Tributyl Citrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tributyl citrate (B86180) (TBC) in various organic solvents. Tributyl citrate, a common, non-toxic plasticizer, sees extensive use in pharmaceutical coatings, medical devices, and food packaging.[1] Its solubility profile is a critical parameter for formulation development, ensuring compatibility and stability in a range of applications. This document compiles available solubility data, details experimental methodologies for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

While broadly described as soluble in most organic solvents, specific quantitative solubility data for this compound is not extensively published in readily available literature.[2][3][4] However, numerous sources qualitatively describe its solubility, with terms like "miscible" or "soluble" being consistently used for a variety of common organic solvents. The following table summarizes this qualitative information.

Organic SolventSolubility of this compoundReference(s)
AcetoneMiscible / Soluble[3][4][5]
EthanolMiscible / Soluble[4][5]
MethanolSoluble[3][4][5]
IsopropanolSoluble[5]
Carbon TetrachlorideSoluble[3][4][5]
Acetic AcidSoluble[3][4][5]
BenzeneExcellent Solubility[6]
Castor OilSoluble[3][4][5]
Mineral OilSoluble[3][4][5]
Vegetable OilMiscible[4][5]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM), provide robust frameworks for these measurements. While often cited in the context of aqueous solubility, the principles of methods like the shake-flask technique are broadly applicable to organic solvents.

General Shake-Flask Method (Adapted from OECD Guideline 105)

This method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.

1. Principle: An excess amount of this compound is agitated in the organic solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in the saturated solution is then determined by a suitable analytical method.

2. Materials:

  • This compound (of known purity)

  • Organic Solvent (analytical grade)

  • Constant temperature apparatus (e.g., water bath with shaker or a temperature-controlled incubator)

  • Vessels with tight-fitting caps (B75204) (e.g., glass flasks or vials)

  • Centrifuge or filtration apparatus (with filters compatible with the organic solvent)

  • Calibrated analytical instrument for concentration measurement (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or a calibrated densitometer/refractometer).

  • Volumetric glassware

3. Procedure:

  • Preparation of Test System: Add an excess amount of this compound to a known volume of the organic solvent in a suitable vessel. The excess solid should be visually apparent throughout the experiment.

  • Equilibration: Seal the vessels and place them in the constant temperature apparatus. Agitate the samples at a speed sufficient to ensure thorough mixing without forming a stable emulsion. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, use a centrifuge or filter to separate the saturated solution from the undissolved this compound. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Analysis: Carefully extract an aliquot of the clear, saturated supernatant. Depending on the expected concentration and the analytical method, the sample may need to be diluted with the same organic solvent. Analyze the concentration of this compound in the sample using a pre-calibrated analytical instrument.

  • Data Reporting: The solubility should be reported in units such as g/100 mL or mol/L at the specified temperature. The analytical method used and the equilibration time should also be documented.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_tbc Add excess TBC to solvent start->add_tbc seal_vessel Seal vessel add_tbc->seal_vessel agitate Agitate at constant temperature seal_vessel->agitate monitor Monitor concentration over time agitate->monitor equilibrium Equilibrium reached? monitor->equilibrium equilibrium->agitate No separate Separate phases (centrifuge/filter) equilibrium->separate Yes extract Extract supernatant separate->extract analyze Analyze concentration (e.g., GC/HPLC) extract->analyze end End analyze->end

Caption: A flowchart illustrating the experimental workflow for determining the solubility of this compound.

References

Tributyl citrate's role as a non-toxic PVC plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tributyl Citrate (B86180) as a Non-Toxic PVC Plasticizer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tributyl Citrate (TBC) and its role as a safe, effective, and eco-friendly alternative to traditional phthalate-based plasticizers in Polyvinyl Chloride (PVC) formulations. Amid growing regulatory scrutiny and health concerns surrounding plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), TBC has emerged as a leading candidate for sensitive applications, including medical devices, pharmaceutical packaging, and food contact materials.[1][2][3]

This compound, an ester of citric acid, is recognized for its high plasticizing efficiency, excellent compatibility with a wide range of polymers, low volatility, and favorable safety profile.[2][4] It is considered an essentially non-toxic and non-irritating material, making it suitable for applications that involve direct human contact.[5] This guide details the performance characteristics of citrate-based plasticizers, outlines key experimental protocols for their evaluation, and presents a comparative analysis of their properties.

Data Presentation: Performance Metrics

The selection of a plasticizer is a critical decision in the formulation of flexible PVC, directly impacting the material's mechanical, thermal, and migratory properties. The following tables summarize quantitative data comparing citrate-based plasticizers, primarily Acetyl this compound (ATBC)—a close and widely studied derivative of TBC—with the conventional plasticizer DEHP.

Note: Much of the direct comparative research available uses ATBC. Due to its structural similarity and comparable application, its performance is considered a strong indicator for TBC.

Table 1: Comparative Mechanical Properties of Plasticized PVC

PropertyPVC with Citrate Plasticizer (ATBC/ATMC)PVC with Phthalate Plasticizer (DEHP/DOP)Test Standard (Typical)
Plasticizer Efficiency Comparable to DEHP; required at similar levels (32.2%) to achieve 75 Shore A hardness.[2]Standard benchmark for plasticizing efficiency.[2]ASTM D2284
Tensile Strength Generally lower than rigid PVC, indicating effective plasticization. Performance of mixed citrate esters (ATMC) is similar to DEHP.[6]Decreases with addition of plasticizer.[4][7]ASTM D638 / ASTM D882
Elongation at Break (%) Significantly increased. A novel bio-plasticizer (LMEL) achieved 526.9% elongation in a study that used ATBC and DOP as comparators.[8]Significantly increased.[7][8]ASTM D638 / ASTM D882
Gamma Stability (Color Change) Exhibits a color change (Yellowness Index) comparable to that of DEHP upon irradiation.[2]Standard benchmark for gamma stability.[2]ASTM D1925

Table 2: Comparative Thermal Properties of Plasticized PVC

PropertyPVC with Citrate Plasticizer (ATBC/ATMC)PVC with Phthalate Plasticizer (DEHP)Test Standard (Typical)
Glass Transition Temp. (Tg) Effectively lowers Tg. Pure PVC has a Tg around 81-83°C.[9][10]Effectively lowers Tg by up to 100 K.[1][11]Differential Scanning Calorimetry (DSC)
Thermal Stability (TGA) Thermal volatilization of mixed citrate esters (ATMC) is comparable to DEHP and less than ATBC alone.[6]Onset of degradation is influenced by plasticizer presence, which can increase HCl diffusion.[12]Thermogravimetric Analysis (TGA)
Onset Degradation Temp. (°C) Addition of PMMA alongside ATBC can have a stabilizing effect on PVC degradation.[5]Formulations with DEHP show a two-step degradation process.[4][12]Thermogravimetric Analysis (TGA)

Table 3: Comparative Migration of Plasticizers from PVC

ParameterPVC with Citrate Plasticizer (ATBC)PVC with Phthalate Plasticizer (DEHP)Food/Blood Simulant
Migration Level (mg/kg) 11.1 to 12.8[13]-Cod fillets (Fatty food)
Migration Level (mg/kg) 32.4 to 33.4[13]-Herring fillets (Fatty food)
Migration Level (mg/kg) ~17.2[13]-Ground meat
Migration into Blood Used in blood bags due to anticoagulant properties.[14]High migration rates observed from PVC tubing.[15]Human Blood / Serum
Comparative Migration Migration of mixed citrate esters (ATMC) is comparable to DEHP.[6] Migration of another alternative, TOTM, is ~350x lower than DEHP.[15]Benchmark for high migration potential.[15][16]Various

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of plasticizer performance and safety.

Protocol 1: Evaluation of Mechanical Properties (Tensile Strength & Elongation)

This protocol is based on the principles of ASTM D638, "Standard Test Method for Tensile Properties of Plastics."

  • Sample Preparation:

    • Prepare PVC compounds by mixing PVC resin, heat stabilizer, lubricant, and the plasticizer (e.g., TBC or DEHP) at a specified concentration (e.g., 30-50 wt%).

    • Process the compound using a two-roll mill at a temperature of 175-180°C for approximately 8-10 minutes to form a homogenous sheet.[4]

    • Mold the sheets into standardized dumbbell-shaped specimens using a hot press at 180°C under pressure.[4]

    • Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Testing Procedure:

    • Use a universal testing machine (tensile tester) equipped with a suitable load cell.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen into the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and elongation throughout the test.

  • Data Analysis:

    • Tensile Strength (MPa): Calculate as the maximum load recorded during the test divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%): Calculate as the increase in length of the specimen at the point of fracture divided by the original length, multiplied by 100.

Protocol 2: Assessment of Plasticizer Migration via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for quantifying plasticizer migration into a food or drug simulant.

  • Sample and Simulant Preparation:

    • Cut a precise surface area of the TBC-plasticized PVC film (e.g., 6 dm²).

    • Select a simulant appropriate for the intended application (e.g., isooctane (B107328) or n-hexane for fatty foods, 10% ethanol (B145695) for aqueous solutions, or a saline solution for medical applications).[17]

    • Place the PVC sample in a sealed glass container with a known volume of the simulant (e.g., 1 kg or 1 L), ensuring full immersion.

  • Exposure/Incubation:

    • Incubate the container at a controlled temperature and for a specified duration to simulate use conditions (e.g., 40°C for 10 days for accelerated testing).[13]

  • Extraction and Analysis:

    • After incubation, remove the PVC sample. The simulant now contains the leached plasticizer.

    • Take a precise aliquot of the simulant. If necessary, perform a solvent extraction or concentration step.

    • Inject the sample into a GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to separate the target analyte (TBC) from other components.

    • MS Conditions: Operate in Scan or Selected Ion Monitoring (SIM) mode for qualitative identification and quantitative analysis.

    • Quantification: Create a calibration curve using standards of known TBC concentrations. Calculate the concentration of TBC in the simulant and express the result as mg of plasticizer per kg of simulant (mg/kg) or mg per dm² of surface area.

Protocol 3: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)

This protocol measures the change in mass of a material as a function of temperature to assess its thermal stability.

  • Sample Preparation:

    • Prepare a small, representative sample of the plasticized PVC material (typically 5-10 mg).

    • Place the sample into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Testing Procedure:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[18]

    • Continuously record the sample weight and temperature.

  • Data Analysis:

    • Plot the sample weight (%) versus temperature to generate the TGA curve.

    • Plot the derivative of the TGA curve (DTG curve) to identify temperatures of maximum degradation rates.

    • Determine key parameters:

      • Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.

      • Temperature at Maximum Decomposition Rate (T_peak): The peak temperature on the DTG curve.

      • Residual Mass (%): The mass remaining at the end of the test.

    • Compare the TGA curves of PVC plasticized with TBC and DEHP to evaluate relative thermal stability.[9]

Protocol 4: Biocompatibility Assessment - In Vitro Cytotoxicity (ISO 10993-5)

This protocol is a fundamental screening test to assess the potential of a material to cause cellular damage.

  • Extract Preparation:

    • Prepare extracts of the TBC-plasticized PVC material according to ISO 10993-12.

    • Use both polar (e.g., cell culture medium with serum) and non-polar (e.g., dimethyl sulfoxide) extraction vehicles.

    • Incubate the material in the extraction vehicle at 37°C for 24 hours.

  • Cell Culture:

    • Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until a near-confluent monolayer is formed.

  • Exposure:

    • Remove the existing culture medium from the cells.

    • Replace it with the prepared extracts of the PVC material. Include negative controls (extraction vehicle only) and positive controls (e.g., organotin-stabilized PVC).

    • Incubate the cells with the extracts for 24 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment (MTT Assay):

    • After incubation, remove the extracts and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into a purple formazan (B1609692) product.

    • Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

    • According to ISO 10993-5, a material is considered non-cytotoxic if cell viability is greater than 70%.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_prep 1. Formulation & Preparation cluster_test 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison pvc PVC Resin mix Melt Compounding (Two-Roll Mill) pvc->mix stab Stabilizers & Lubricants stab->mix plast Plasticizer (TBC or Control) plast->mix mold Molding / Pressing (Standard Specimens) mix->mold mech Mechanical Testing (Tensile, Elongation) ASTM D638 mold->mech therm Thermal Analysis (TGA, DSC) mold->therm migr Migration Testing (GC-MS) mold->migr analysis Comparative Analysis: - Strength & Flexibility - Thermal Stability - Leachability mech->analysis therm->analysis migr->analysis G cluster_start Phase 1: Initial Assessment cluster_vitro Phase 2: In Vitro Screening cluster_vivo Phase 3: In Vivo Testing (If Required) char Material Characterization (ISO 10993-18) risk Risk Assessment (Nature/Duration of Contact) ISO 14971 char->risk cyto Cytotoxicity (ISO 10993-5) risk->cyto systox Systemic Toxicity (ISO 10993-11) risk->systox If indicated by risk assessment sens Sensitization (ISO 10993-10) cyto->sens irri Irritation (ISO 10993-10) sens->irri irri->risk Re-evaluate Risk end Final Biocompatibility Evaluation Report irri->end If no further testing needed implant Implantation Effects (ISO 10993-6) systox->implant implant->end G cluster_ligand Extracellular cluster_cell Intestinal Cell cluster_effect Biological Effect atbc Citrate Plasticizer (e.g., ATBC) sxr_inactive SXR (Inactive) atbc->sxr_inactive Binds & Activates sxr_active SXR-RXR Heterodimer (Active) sxr_inactive->sxr_active rxr RXR rxr->sxr_active dna DNA (XRE) sxr_active->dna Binds to Promoter Region mrna CYP3A4 mRNA dna->mrna Transcription cyp3a4 CYP3A4 Enzyme mrna->cyp3a4 Translation metabolism Altered Drug & Steroid Metabolism cyp3a4->metabolism

References

Molecular structure and chemical properties of tributyl citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the molecular structure, chemical properties, and pharmaceutical applications of tributyl citrate (B86180) (TBC). It is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and logical workflows.

Molecular Structure and Identification

Tributyl citrate (TBC) is an ester of citric acid and n-butanol.[1] It is a colorless, non-toxic, oily liquid with a slight fruity odor at room temperature.[2] TBC is recognized for its low volatility and high compatibility with a wide range of polymers.[3][4]

Below is a summary of its key identifiers:

IdentifierValue
IUPAC Name tributyl 2-hydroxypropane-1,2,3-tricarboxylate[5]
Synonyms Tri-n-butyl citrate, Butyl citrate, TBC, Citroflex 4[5][6]
CAS Number 77-94-1[6]
Molecular Formula C18H32O7[5]
Molecular Weight 360.44 g/mol [5]
EC Number 201-071-2

Chemical and Physical Properties

This compound's physical and chemical properties make it a versatile compound for various applications, particularly as a plasticizer.[7] It is practically insoluble in water but soluble in most organic solvents such as methanol, acetone, carbon tetrachloride, acetic acid, and mineral oil.[2]

A summary of its key quantitative properties is presented below:

PropertyValue
Appearance Clear, colorless to pale-yellow, oily liquid[2][8]
Odor Odorless to slightly fruity[9]
Melting Point -20 °C[8][10]
Boiling Point 170 °C at 133.3 Pa[2]
234 °C at 17 mmHg[4]
Density 1.037 - 1.045 g/mL at 25 °C[10]
1.043 g/cm³ at 20 °C[2]
Refractive Index 1.443 - 1.445 at 25 °C[9]
Flash Point 185 °C (open cup)[2]
Solubility Insoluble in water; Soluble in most organic solvents[2][9]

Role in Pharmaceutical Formulations

This compound is a widely used excipient in the pharmaceutical industry, primarily functioning as a non-toxic and biodegradable plasticizer.[3][11] Its safety profile makes it suitable for sensitive applications, including medical devices and pharmaceutical coatings.[3]

Key applications in drug development include:

  • Plasticizer for Polymer Coatings: TBC is used to plasticize polymers in formulated pharmaceutical coatings for capsules, tablets, beads, and granules. This enhances the flexibility and durability of the coating.

  • Controlled Release Formulations: It is a key component in immediate-release, sustained-release, and enteric-coated formulations.

  • Taste Masking: The coatings containing this compound can be used for taste-masking purposes.

  • Alternative to Phthalates: Due to health concerns associated with phthalate-based plasticizers, TBC is considered a safe and effective alternative.[2][3]

This compound is generally regarded as a nontoxic and nonirritating material, though ingestion of large quantities may be harmful. For storage, it should be kept in well-closed containers in a cool, dry location at temperatures not exceeding 38°C. It is incompatible with strong alkalis and oxidizing materials.

Experimental Protocols

Synthesis of this compound via Esterification

The most common method for synthesizing this compound is the esterification of citric acid with n-butanol, often in the presence of an acid catalyst like sulfuric acid.[1]

Objective: To synthesize this compound from citric acid and n-butanol.

Materials:

  • Citric acid

  • n-butanol

  • Acid catalyst (e.g., concentrated sulfuric acid, SO₄²⁻/ZrO₂–TiO₂)[1]

  • Sodium bicarbonate solution (for neutralization)[12]

  • Anhydrous calcium chloride (for drying)[12]

  • Activated carbon (for decolorization)[12]

  • Organic solvent (e.g., ether)[12]

Equipment:

  • Round bottom three-neck flask

  • Magnetic stirrer

  • Thermometer

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Esterification Reaction:

    • In a round bottom flask, combine citric acid and an excess of n-butanol (a common molar ratio is 1:4.5 or 1:5, acid to alcohol).[1][12]

    • Add the acid catalyst.

    • Heat the mixture to the reaction temperature, typically between 110-120 °C, and stir continuously.[1][12]

    • The reaction is carried out for several hours (e.g., 3.5 hours) to allow for the esterification to proceed to completion.[12] Water produced during the reaction is removed to drive the equilibrium towards the product.

  • Neutralization and Washing:

    • After the reaction is complete, cool the mixture.

    • Wash the mixture with water and then neutralize any remaining acid catalyst with a sodium bicarbonate solution.[12]

    • Separate the organic layer, which contains the this compound, from the aqueous layer using a separatory funnel.[12]

  • Purification:

    • The organic layer is then washed again with water.

    • The crude ester can be dissolved in a solvent like ether and dried using a drying agent such as anhydrous calcium chloride.[12]

    • To remove color impurities, the solution can be treated with activated carbon.[12]

  • Isolation:

    • Finally, the solvent and any unreacted n-butanol are removed by distillation under reduced pressure to yield the purified this compound product.[12]

Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography is a common analytical technique used to determine the purity of this compound and to quantify its presence in various matrices, such as pharmaceutical formulations or adhesives.[13]

Objective: To determine the concentration of this compound in a sample.

Methodology:

  • Sample Preparation: The sample containing this compound is extracted using a suitable organic solvent, such as n-hexane.[13] For solid dosage forms, the coating may first need to be dissolved.

  • Chromatographic System: A gas chromatograph equipped with a mass spectrometer (GC/MS) is used. A common column for this analysis is a DB-1 or similar non-polar column.

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

    • Oven Temperature Program: A temperature gradient is typically used to separate the components of the mixture. For example, starting at a lower temperature and ramping up to a higher temperature.

    • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

  • Mass Spectrometry: The mass spectrometer is operated in a mode that allows for the detection and quantification of the target molecule. Selected Ion Monitoring (SIM) mode is often used for its high sensitivity and selectivity, monitoring for characteristic ions of this compound.[13]

  • Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration in the unknown sample is then determined by comparing its peak area to the calibration curve. The method can achieve a limit of detection in the sub-μg/mL range.[13]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product Reactant1 Citric Acid Esterification Esterification Reactant1->Esterification Reactant2 n-Butanol Reactant2->Esterification Catalyst Acid Catalyst Catalyst->Esterification Neutralization Neutralization & Washing Esterification->Neutralization Crude Product Purification Purification & Drying Neutralization->Purification Isolation Distillation Purification->Isolation Product High-Purity This compound Isolation->Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tributyl Citrate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tributyl citrate (B86180), a widely used non-toxic plasticizer in the pharmaceutical, cosmetic, and food industries. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates workflows and metabolic pathways to support research and development activities.

Synthesis of Tributyl Citrate

This compound is primarily synthesized through the esterification of citric acid with n-butanol.[1] The reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction toward the formation of the triester. A variety of catalysts have been explored to improve reaction efficiency and yield.

Synthesis Methods and Quantitative Data

Several catalytic systems have been developed for the synthesis of this compound, each with distinct advantages concerning yield, reaction conditions, and environmental impact. A summary of different catalysts and their performance is presented in Table 1.

CatalystMolar Ratio (Citric Acid:n-Butanol)Temperature (°C)Time (h)Yield (%)Reference
SO₄²⁻/ZrO₂–TiO₂1:5120495.1 (conversion), 98.8 (selectivity)[2]
Carbon-based solid acid1:4.5Not specified499.1[3]
Phosphotungstic acid1:41503.597.96[3]
Acid ionic liquids1:5Not specified397.4[3]
Dealuminated USY zeoliteNot specified1101.597.3[3]
Strong acidic resin1:5.5130491.08[3]
Cerium-doped mesoporous MCM-411:5140791.2[3]

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Experimental Protocol: Esterification using a Solid Acid Catalyst

This protocol provides a detailed methodology for the synthesis of this compound using a solid acid catalyst, adapted from literature procedures.[4]

Materials:

  • Citric acid

  • n-butanol

  • SO₄²⁻/ZrO₂–TiO₂ catalyst (or similar solid acid catalyst)

  • Sodium carbonate (Na₂CO₃) solution (5-15%)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Activated carbon

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add citric acid and n-butanol in the desired molar ratio (e.g., 1:5).[2] Add the solid acid catalyst (e.g., 1 wt% of reactants).[4]

  • Esterification: Heat the mixture to the reaction temperature (e.g., 120°C) with continuous stirring.[2] Collect the water produced during the reaction in the Dean-Stark trap to drive the equilibrium towards the product. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, it can be recovered by filtration for potential reuse.

  • Neutralization and Washing: Transfer the crude product to a separatory funnel. Wash the organic layer with a sodium carbonate solution to neutralize any remaining acidic catalyst and unreacted citric acid.[5][6] Subsequently, wash with deionized water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the excess n-butanol using a rotary evaporator.

  • Decolorization: If the product is colored, add activated carbon and stir for a period to remove colored impurities.[5] Filter to remove the activated carbon.

  • Purification: For high-purity this compound, perform vacuum distillation of the crude product.[1]

Synthesis_Workflow cluster_reaction Esterification Reaction cluster_workup Work-up and Purification reactants Citric Acid + n-Butanol + Catalyst reaction_vessel Heating and Stirring (e.g., 120°C, 4h) reactants->reaction_vessel Charge filtration Catalyst Removal (Filtration) reaction_vessel->filtration Cool neutralization Neutralization & Washing (Na2CO3, H2O) filtration->neutralization drying Drying (Na2SO4) neutralization->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Vacuum Distillation evaporation->distillation final_product High-Purity This compound distillation->final_product

Figure 1: General workflow for the synthesis and purification of this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structural integrity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1t6H-O-CH₂- (ester)
~2.8d4H-CH₂- (citrate backbone)
~1.6m6H-CH₂- (butyl chain)
~1.4m6H-CH₂- (butyl chain)
~0.9t9H-CH₃ (butyl chain)

Table 2: Typical ¹H NMR Chemical Shifts for this compound. [7][8]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~172C=O (ester)
~169C=O (ester)
~73C-OH (quaternary carbon)
~65-O-CH₂-
~43-CH₂- (citrate backbone)
~30-CH₂- (butyl chain)
~19-CH₂- (butyl chain)
~13-CH₃ (butyl chain)

Table 3: Typical ¹³C NMR Chemical Shifts for this compound. [7][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3450BroadO-H stretch (hydroxyl group)
~2960, 2870StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester carbonyl)
~1180StrongC-O stretch (ester)

Table 4: Characteristic IR Absorption Bands for this compound. [11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity. Electron ionization (EI) is a common technique used for this purpose.

Expected Fragmentation: The molecular ion peak (M⁺) for this compound (C₁₈H₃₂O₇) is expected at m/z 360.4. Common fragments arise from the loss of butyl groups, butoxycarbonyl groups, and other rearrangements.[14]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment start Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms gc Gas Chromatography (GC) start->gc hplc High-Performance Liquid Chromatography (HPLC) start->hplc final_characterization Fully Characterized This compound nmr->final_characterization Structural Elucidation ir->final_characterization Functional Group ID ms->final_characterization Molecular Weight and Fragmentation gc->final_characterization Purity and Impurity Profile hplc->final_characterization Purity and Quantification

Figure 2: Workflow for the characterization of synthesized this compound.

Biological Interactions and Signaling Pathways

While this compound itself is considered to have low toxicity, its acetylated derivative, acetyl this compound (ATBC), has been shown to interact with biological pathways. For researchers in drug development, understanding these interactions is crucial, as citrate-based excipients are common in pharmaceutical formulations.

One notable interaction of ATBC is with the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane X Receptor (PXR). Activation of SXR can lead to the induction of cytochrome P450 enzymes, particularly CYP3A4, which is a key enzyme in the metabolism of many drugs.[15][16]

Signaling_Pathway cluster_cell Intestinal Cell atbc Acetyl this compound (ATBC) sxr SXR (PXR) atbc->sxr Binds and Activates complex SXR-RXR Heterodimer sxr->complex rxr RXR rxr->complex nucleus Nucleus complex->nucleus Translocates to cyp3a4_gene CYP3A4 Gene complex->cyp3a4_gene Binds to Promoter cyp3a4_mrna CYP3A4 mRNA cyp3a4_gene->cyp3a4_mrna Transcription cyp3a4_protein CYP3A4 Enzyme cyp3a4_mrna->cyp3a4_protein Translation drug_metabolism Increased Drug Metabolism cyp3a4_protein->drug_metabolism Catalyzes

Figure 3: SXR-mediated induction of CYP3A4 by acetyl this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound for research purposes. The detailed protocols and compiled data serve as a valuable resource for scientists and professionals in the field, facilitating further research and application of this important compound.

References

Methodological & Application

Application Notes and Protocols: Tributyl Citrate as a Plasticizer for Polylactic Acid (PLA) Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester (B1180765) derived from renewable resources, making it a promising material for various applications, including biomedical devices and food packaging.[1][2] However, its inherent brittleness and high glass transition temperature (Tg) limit its use in applications requiring flexibility.[1][2] Plasticizers are added to polymers to increase their flexibility, ductility, and processability. Tributyl citrate (B86180) (TBC), a non-toxic and biodegradable plasticizer, has been effectively used to modify the properties of PLA.[3] This document provides detailed application notes and experimental protocols for the use of TBC as a plasticizer in PLA films.

The addition of TBC to PLA has been shown to decrease the glass transition temperature and storage modulus, thereby enhancing the flexibility of the material.[1][2] It also influences the thermal properties by lowering the cold crystallization and melting temperatures and increasing the crystallinity of the PLA films.[1] These modifications make TBC-plasticized PLA a suitable candidate for applications such as flexible packaging and drug delivery systems.

Data Presentation: Effects of Tributyl Citrate on PLA Film Properties

The incorporation of this compound (TBC) significantly alters the thermal and mechanical properties of Polylactic Acid (PLA) films. The following tables summarize the quantitative effects of varying TBC concentrations on key material properties.

Table 1: Thermal Properties of TBC-Plasticized PLA Films

TBC Content (wt%)Glass Transition Temp. (Tg) (°C)Cold Crystallization Temp. (Tcc) (°C)Melting Temp. (Tm) (°C)Degree of Crystallinity (χc) (%)
0 (Neat PLA)~60 - 62~130~150 - 180Varies
5LoweredLoweredLoweredIncreased
7LoweredLoweredLoweredIncreased
10Significantly LoweredSignificantly LoweredSignificantly LoweredIncreased
15~30-~155Increased
20Further LoweredFurther LoweredFurther LoweredIncreased
30~71.72 (for TEC), ~69.26 (for ATBC)DepressedDecreased8.58 (for TEC), 9.07 (for ATBC)

Note: Data is compiled from multiple sources and may vary based on the specific grade of PLA and experimental conditions.[1][4][5][6][7] TEC (Triethyl Citrate) and ATBC (Acetyl this compound) are included for comparison as they are also citrate-based plasticizers.

Table 2: Mechanical and Optical Properties of TBC-Plasticized PLA Films

TBC Content (wt%)Storage Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)UV-Vis Transmittance (%)
0 (Neat PLA)-~60~6~89
72.11 (drop)--Slightly Lowered
15 (ATBC as proxy)-~35>200Slightly Lowered

Experimental Protocols

Detailed methodologies for the preparation and characterization of TBC-plasticized PLA films are provided below.

Protocol 1: Preparation of TBC-Plasticized PLA Films via Solvent Casting

This method is suitable for preparing thin films in a laboratory setting.

Materials:

  • Polylactic acid (PLA) pellets (e.g., Natureworks 2002D)

  • This compound (TBC)

  • Solvent (e.g., Tetrahydrofuran (THF), Chloroform, or Dichloromethane)

  • Petri dishes or glass plates

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 60°C for 24 hours to remove any moisture.[1]

  • Dissolution: Dissolve a specific amount of dried PLA in a suitable solvent (e.g., 50 mL of THF) in a beaker.[1] Heat the solution to 60°C and stir using a magnetic stirrer for approximately 6 hours until the PLA is completely dissolved.[1]

  • Plasticizer Addition: Add the desired weight percentage of TBC to the PLA solution.[1]

  • Mixing: Continue stirring the solution for an additional 2 hours to ensure homogeneous mixing of the plasticizer.[1]

  • Casting: Pour the resulting solution into a petri dish or onto a clean, level glass plate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

  • Final Drying: Place the cast film in a vacuum oven at a temperature below the Tg of the plasticized PLA (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the casting surface.

Protocol 2: Preparation of TBC-Plasticized PLA Films via Melt Blending

This method is scalable and mimics industrial processing.

Materials:

  • Polylactic acid (PLA) pellets

  • This compound (TBC)

  • Internal mixer (e.g., Brabender plastograph) or twin-screw extruder

  • Hot press

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 60°C for 24 hours.[4][6]

  • Pre-mixing: Pre-mix the dried PLA pellets with the desired weight percentage of TBC in a sealed bag.

  • Melt Blending:

    • For an internal mixer: Set the temperature to 190°C and the rotation speed to 30 rpm.[4][6] Add the pre-mixed PLA and TBC and blend for approximately 7 minutes.[4][6]

    • For a twin-screw extruder: Set the temperature profile of the extruder zones appropriately for PLA (typically increasing from ~160°C to ~190°C). Feed the pre-mixed material into the extruder.

  • Pelletizing (optional): Extrude the molten blend into strands and pelletize them.

  • Film Formation:

    • Take the blended material from the mixer or the pellets from the extruder.

    • Place the material between two metal plates covered with Teflon sheets in a hot press.

    • Preheat the press to 190°C.

    • Apply pressure for a few minutes to form a film of the desired thickness.

    • Cool the film under pressure.

Protocol 3: Characterization of TBC-Plasticized PLA Films

A. Thermal Analysis using Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), melting temperature (Tm), and degree of crystallinity (χc).

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the prepared film and place it in an aluminum DSC pan.

  • First Heating Scan: Heat the sample from room temperature (e.g., 30°C) to a temperature above the melting point of PLA (e.g., 180-200°C) at a heating rate of 10°C/min.[1] This scan is to erase the thermal history.

  • Isothermal Step: Hold the sample at this temperature for 2-5 minutes to ensure complete melting.[1]

  • Cooling Scan: Cool the sample to a low temperature (e.g., 30°C) at a controlled rate (e.g., 2°C/min or 10°C/min).[1]

  • Second Heating Scan: Heat the sample again to 180-200°C at the same heating rate as the first scan.[1]

  • Data Analysis:

    • Determine Tg from the midpoint of the transition in the second heating scan.

    • Determine Tcc (exothermic peak) and Tm (endothermic peak) from the second heating scan.

    • Calculate the degree of crystallinity (χc) using the following equation: χc (%) = [(ΔHm - ΔHcc) / ΔH°m] * 100 where ΔHm is the enthalpy of melting, ΔHcc is the enthalpy of cold crystallization, and ΔH°m is the heat of fusion of 100% crystalline PLA (93.1 J/g).[1]

B. Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability and decomposition temperature of the films.

Procedure:

  • Sample Preparation: Place a small sample (10-15 mg) of the film in a TGA crucible.

  • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • Determine the onset decomposition temperature (Tonset).

    • Determine the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

C. Mechanical Properties Analysis

Purpose: To determine the tensile strength, Young's modulus, and elongation at break.

Procedure:

  • Sample Preparation: Cut the films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D638).

  • Testing: Use a universal testing machine (e.g., Instron) equipped with a suitable load cell.

  • Test Parameters: Set the crosshead speed (e.g., 5 mm/min).

  • Data Acquisition: Record the load and displacement until the specimen breaks.

  • Data Analysis: Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_sc Solvent Casting cluster_mb Melt Blending cluster_char Film Characterization pla PLA Pellets drying Vacuum Drying (60°C, 24h) pla->drying tbc This compound (TBC) mixing_sc Add TBC & Mix (2h) tbc->mixing_sc premixing Pre-mix PLA & TBC tbc->premixing dissolution Dissolve PLA in Solvent (e.g., THF, 60°C, 6h) drying->dissolution drying->premixing dissolution->mixing_sc casting Cast Solution mixing_sc->casting evaporation Solvent Evaporation (24h) casting->evaporation final_drying_sc Final Drying (Vacuum Oven) evaporation->final_drying_sc film_sc PLA/TBC Film (Solvent Cast) final_drying_sc->film_sc melt_blending Melt Blend (e.g., Extruder, 190°C) premixing->melt_blending film_formation Hot Press into Film melt_blending->film_formation film_mb PLA/TBC Film (Melt Blended) film_formation->film_mb dsc DSC Analysis (Tg, Tcc, Tm, χc) film_sc->dsc tga TGA Analysis (Thermal Stability) film_sc->tga mech Mechanical Testing (Tensile Strength, Elongation) film_sc->mech film_mb->dsc film_mb->tga film_mb->mech

Caption: Experimental workflow for PLA/TBC film preparation and characterization.

logical_relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect on Properties tbc_addition Addition of this compound (TBC) to Polylactic Acid (PLA) interposition TBC molecules interpose between PLA polymer chains tbc_addition->interposition leads to interaction Weakening of intermolecular forces between PLA chains interposition->interaction results in mobility Increased PLA chain mobility interaction->mobility causes tg_decrease Decrease in Glass Transition Temperature (Tg) mobility->tg_decrease flexibility_increase Increase in Flexibility and Ductility (Lower Storage Modulus, Higher Elongation) mobility->flexibility_increase crystallinity_increase Increase in Crystallinity (χc) mobility->crystallinity_increase tcc_tm_decrease Decrease in Cold Crystallization (Tcc) and Melting (Tm) Temperatures mobility->tcc_tm_decrease

Caption: Logical relationship of TBC's plasticizing effect on PLA.

References

Application Notes and Protocols for Incorporating Tributyl Citrate into Cellulose Acetate Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of tributyl citrate (B86180) (TBC) as a plasticizer into cellulose (B213188) acetate (B1210297) (CA) membranes using the solvent casting technique. This method is widely applicable for tailoring the mechanical properties and drug release profiles of CA membranes for various applications in drug delivery and biomedical research.

Introduction

Cellulose acetate (CA) is a versatile, biodegradable polymer frequently used in the fabrication of membranes for applications such as filtration and controlled drug release.[1][2] However, pristine CA membranes can be brittle. Plasticizers are incorporated to improve their flexibility and durability. Tributyl citrate (TBC) is a non-toxic, environmentally friendly plasticizer that enhances the mechanical properties of CA membranes, making them more suitable for drug delivery systems.[3] The addition of a plasticizer like TBC can increase the elongation at break and decrease the elastic modulus and ultimate tensile strength of the CA films.[1][4] This protocol details the solvent casting method for preparing TBC-plasticized CA membranes and outlines the expected changes in their mechanical properties.

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound-plasticized cellulose acetate membranes.

Materials and Equipment
  • Cellulose Acetate (CA), 39.8 wt% acetyl content

  • This compound (TBC)

  • Acetone (analytical grade)

  • Magnetic stirrer and stir bars

  • Glass petri dishes or other suitable flat casting surfaces

  • Casting knife or doctor blade (optional, for controlled thickness)

  • Leveling surface

  • Fume hood

  • Desiccator

Preparation of the Casting Solution
  • Dissolving Cellulose Acetate: Prepare a 10% (w/v) solution of cellulose acetate in acetone. For example, to prepare 100 mL of solution, dissolve 10 g of CA powder in 100 mL of acetone.

  • Stirring: Place the mixture on a magnetic stirrer and stir for approximately 24 hours at room temperature until the CA is completely dissolved and a homogenous, viscous solution is formed.[5]

  • Adding this compound: Add the desired amount of this compound to the CA solution. TBC concentrations of 10%, 20%, and 30% by weight of the cellulose acetate are recommended for initial studies.[4]

  • Continued Stirring: Continue stirring the solution for another 2-4 hours to ensure uniform distribution of the TBC.

Membrane Casting by Solvent Evaporation
  • Casting Surface Preparation: Ensure the glass petri dish or casting surface is clean, dry, and placed on a level surface within a fume hood.

  • Pouring the Solution: Carefully pour the prepared CA-TBC solution onto the casting surface. The volume of the solution will determine the final thickness of the membrane.

  • Solvent Evaporation: Allow the solvent to evaporate at room temperature under the fume hood for approximately 12-24 hours.[5][6] The evaporation time can be adjusted to control the final membrane properties.

  • Drying and Storage: Once the membrane is fully dried, carefully peel it from the casting surface. Store the resulting membrane in a desiccator to prevent moisture absorption.

Data Presentation

The incorporation of this compound significantly affects the mechanical properties of cellulose acetate membranes. The following table summarizes the expected trends based on data for similar citrate-based plasticizers like triethyl citrate (TEC) and triacetin (B1683017) (TA).[1] It is anticipated that TBC will follow a similar trend.

Plasticizer Concentration (% w/w of CA)Expected Tensile Strength (MPa)Expected Elastic Modulus (GPa)Expected Elongation at Break (%)
0 (Neat CA)~70-80~3.5-4.5~5-10
10LowerLowerHigher
20Further LoweredFurther LoweredFurther Increased
30Significantly LoweredSignificantly LoweredSignificantly Increased

Note: The values presented are illustrative and based on studies using triethyl citrate and triacetin.[1] Actual values for TBC-plasticized membranes should be determined experimentally. The general trend is a decrease in tensile strength and elastic modulus with a corresponding increase in elongation at break as the plasticizer concentration increases.[1][4]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Casting Solution Preparation cluster_cast Membrane Casting cluster_store Storage prep1 Dissolve Cellulose Acetate in Acetone (10% w/v) prep2 Stir for 24h prep1->prep2 Homogenization prep3 Add this compound (10-30% w/w of CA) prep2->prep3 Complete Dissolution prep4 Stir for 2-4h prep3->prep4 Plasticizer Incorporation cast1 Pour Solution onto Level Casting Surface prep4->cast1 Homogenous Solution cast2 Solvent Evaporation in Fume Hood (12-24h) cast1->cast2 Controlled Evaporation cast3 Peel Dried Membrane cast2->cast3 Membrane Formation store1 Store in Desiccator cast3->store1 Prevent Moisture Absorption

Caption: Workflow for preparing TBC-plasticized CA membranes.

Logical Relationship Diagram: Plasticizer Effect

plasticizer_effect tbc Increase in this compound (TBC) Concentration intermolecular Reduced Intermolecular Forces between CA Chains tbc->intermolecular mobility Increased Polymer Chain Mobility intermolecular->mobility tensile Decrease in Tensile Strength mobility->tensile modulus Decrease in Elastic Modulus mobility->modulus elongation Increase in Elongation at Break (Flexibility) mobility->elongation

Caption: Effect of TBC concentration on membrane properties.

References

Application of Tributyl Citrate in Sustained-Release Pharmaceutical Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl citrate (B86180) (TBC) is a non-toxic, biodegradable, and efficient plasticizer increasingly utilized in the pharmaceutical industry for the formulation of sustained-release coatings for tablets, pellets, and granules.[1][2] As a substitute for phthalate-based plasticizers, TBC offers a superior safety profile, making it suitable for oral pharmaceutical formulations.[1] Its primary function in sustained-release coatings is to reduce the glass transition temperature of polymers, such as ethylcellulose, thereby improving film flexibility, adhesion, and mechanical strength.[3] This modification of the polymer's physical properties allows for the creation of a durable, continuous film around the dosage form, which controls the diffusion of the active pharmaceutical ingredient (API) and achieves a prolonged release profile.[3] The concentration of tributyl citrate is a critical parameter that can be adjusted to modulate the drug release rate to meet specific therapeutic requirements.

Mechanism of Action in Sustained Release

In sustained-release coatings, this compound acts by inserting itself between the polymer chains (e.g., ethylcellulose), increasing the free volume and mobility of the polymer segments. This plasticizing effect lowers the minimum film-forming temperature (MFFT) and enhances the coalescence of polymer particles during the coating process, resulting in a more uniform and less permeable film. The drug release from such a coated dosage form is primarily governed by diffusion through the polymer matrix. The presence of TBC modifies the permeability of the film to water and the dissolved drug. By carefully selecting the concentration of TBC, formulators can control the rate of drug diffusion and, consequently, the duration of drug release.

Experimental Protocols

I. Preparation of Sustained-Release Coated Pellets

This protocol describes the preparation of sustained-release pellets using a fluidized bed coater with an ethylcellulose-based coating solution plasticized with this compound.

Materials:

  • Drug-loaded pellets (e.g., Theophylline)

  • Ethylcellulose (e.g., Ethocel™)

  • This compound (TBC)

  • Pore-former (e.g., Hydroxypropyl Methylcellulose (B11928114) - HPMC) (optional)

  • Anti-adherent (e.g., Talc)

  • Solvents (e.g., Isopropyl Alcohol, Acetone)

Equipment:

  • Fluidized bed coater with a Wurster insert

  • Homogenizer

  • Peristaltic pump

  • Sieve shaker

Protocol:

  • Preparation of the Coating Solution:

    • Dissolve ethylcellulose in a suitable solvent system (e.g., a mixture of isopropyl alcohol and acetone) under continuous stirring until a clear solution is obtained.

    • In a separate container, disperse the pore-former (if used) in a portion of the solvent.

    • Add the this compound to the ethylcellulose solution and mix thoroughly. The concentration of TBC is typically in the range of 10-30% w/w of the dry polymer weight.

    • Add the pore-former dispersion to the main solution.

    • Finally, disperse the talc (B1216) into the coating solution using a homogenizer to ensure a uniform suspension.

  • Fluidized Bed Coating Process:

    • Preheat the fluidized bed coater to the desired inlet air temperature.

    • Load the drug-loaded pellets into the coating chamber.

    • Fluidize the pellets with warm air.

    • Initiate the spraying of the coating solution onto the fluidized pellets using a peristaltic pump at a controlled spray rate.

    • Monitor and control the process parameters as detailed in the table below.

    • Continue the coating process until the desired weight gain (coating level) is achieved.

  • Drying and Curing:

    • After the coating solution is exhausted, continue to fluidize the coated pellets with warm air for a specified duration to ensure complete solvent evaporation.

    • For some formulations, a subsequent curing step in an oven at a controlled temperature (e.g., 60°C) for a specific time (e.g., 2-24 hours) may be necessary to ensure stable drug release profiles.

II. In Vitro Dissolution Testing

This protocol outlines a standard procedure for evaluating the drug release from the prepared sustained-release coated pellets.

Materials:

  • Sustained-release coated pellets

  • Dissolution medium (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate (B84403) buffer)

  • Reference standard of the API

Equipment:

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

  • UV-Vis Spectrophotometer or HPLC system

  • Water bath

  • Syringes and filters

Protocol:

  • Preparation of Dissolution Medium:

    • Prepare the dissolution medium according to USP guidelines and deaerate it.

    • Preheat the medium to 37 ± 0.5°C in the dissolution vessels.

  • Dissolution Test:

    • Place a accurately weighed amount of the coated pellets into each dissolution vessel.

    • Start the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples immediately.

  • Sample Analysis:

    • Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

Table 1: Example Formulation of Sustained-Release Coating Solution

ComponentFunctionConcentration (% w/w of dry polymer)
EthylcelluloseFilm-forming polymer100
This compoundPlasticizer10 - 30
HPMC E5Pore-former5 - 20
TalcAnti-adherent10 - 50

Table 2: Typical Fluidized Bed Coating Process Parameters

ParameterTypical Range
Inlet Air Temperature40 - 60 °C
Product Temperature30 - 45 °C
Atomization Air Pressure1.5 - 2.5 bar
Spray Rate5 - 20 g/min/kg
Fluidization Air Volume60 - 120 m³/h

Table 3: Effect of this compound Concentration on Drug Release

TBC Concentration (% w/w of polymer)Drug Release at 2 hours (%)Drug Release at 8 hours (%)Drug Release at 24 hours (%)
10154585
20256595
304080>98

Note: The data presented in this table is illustrative and will vary depending on the specific API, polymer, and other formulation and process parameters.

Visualizations

Experimental_Workflow cluster_prep Coating Solution Preparation cluster_coating Fluidized Bed Coating cluster_testing Characterization & Testing A Dissolve Ethylcellulose B Add this compound A->B C Disperse Pore-former & Talc B->C D Homogenize Solution C->D E Load Drug Pellets D->E F Fluidize Pellets E->F G Spray Coating Solution F->G H Dry Coated Pellets G->H I Curing (optional) H->I J In Vitro Dissolution Testing I->J K Analyze Drug Release J->K

Caption: Experimental workflow for the preparation and evaluation of sustained-release coated pellets.

Drug_Release_Mechanism cluster_dosage Coated Pellet Core Drug Core Coating Ethylcellulose + TBC Film Dissolution Drug Dissolution Coating->Dissolution allows water ingress Water Water Penetration Water->Coating hydrates film Diffusion Drug Diffusion Dissolution->Diffusion dissolved drug Sustained Release Sustained Release Diffusion->Sustained Release

Caption: Mechanism of sustained drug release from a TBC-plasticized ethylcellulose coating.

References

Tributyl Citrate: A Potential Green Solvent for Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of Tributyl Citrate (B86180) (TBC), focusing on its potential application as a green solvent in organic reactions. While primarily recognized as a non-toxic plasticizer, its physicochemical properties suggest its utility as a reaction medium.[1] However, it is crucial to note that current scientific literature extensively details the synthesis of tributyl citrate, but lacks specific examples and detailed protocols for its use as a solvent in common organic reactions such as palladium-catalyzed cross-couplings.

This document is structured to provide valuable information based on available data. It includes:

  • A summary of the physicochemical properties of this compound relevant to its use as a solvent.

  • A detailed experimental protocol for a representative synthesis of this compound, where it is the product of an esterification reaction.

  • An exploration of its potential applications and logical workflows for its synthesis and purification.

Physicochemical Properties of this compound

This compound is a colorless, odorless, and oily liquid with a high boiling point and low volatility.[2][3] Its solubility in a wide range of organic solvents makes it an interesting candidate for a green reaction medium.[3] Key properties are summarized in the table below.

PropertyValueReferences
CAS Number 77-94-1[4]
Molecular Formula C₁₈H₃₂O₇[4]
Molecular Weight 360.44 g/mol [5]
Boiling Point 170 °C (at 133.3 Pa)[3][4]
Flash Point 185 °C (open cup)[3][4]
Density 1.037 - 1.045 g/cm³ (at 25 °C)[4]
Refractive Index 1.443 - 1.445 (at 25 °C)[4]
Solubility Soluble in most organic solvents; insoluble in water.[3]

Synthesis of this compound via Esterification

While its application as a solvent is not well-documented, the synthesis of this compound itself is a well-established esterification reaction. This process serves as a practical example of a reaction involving citric acid and n-butanol, often utilizing an acid catalyst. The following protocol is a representative example based on literature procedures.[4][6][7]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the esterification of citric acid with n-butanol.

Materials:

  • Citric acid

  • n-butanol

  • Composite solid acid catalyst (e.g., sulfated zirconia-titania)

  • Acetic anhydride

  • Sodium carbonate solution (5%)

  • Distilled water

Equipment:

  • Reactor with a stirrer, thermometer, and condenser

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Esterification:

    • Charge the reactor with anhydrous citric acid and n-butanol.

    • Add the composite solid acid catalyst.

    • Heat the mixture to 120-160 °C and stir for 3-6 hours to synthesize this compound (TBC).

    • During the reaction, remove the water formed as a byproduct.

    • After the reaction, cool the mixture and filter to remove the catalyst.

  • Acetylation (for Acetyl this compound - an alternative procedure):

    • To the crude TBC, add acetic anhydride.

    • Heat the mixture to 60-100 °C and react for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Add water to the filtrate to hydrolyze any remaining acetic anhydride.

    • Recover the acetic acid.

    • Neutralize the organic layer by washing with a 5% sodium carbonate solution.

    • Wash the organic layer twice with distilled water.

    • Separate the organic layer and dry it.

    • Remove excess n-butanol and water by vacuum distillation to obtain the final this compound product.

Quantitative Data from Literature for this compound Synthesis

The following table summarizes reaction conditions and outcomes for the synthesis of this compound from various literature sources.

CatalystMolar Ratio (n-butanol:citric acid)Temperature (°C)Reaction Time (h)Yield (%)Reference
Acid ionic liquids5.0 : 1.0Not specified397.4[1]
Phosphotungstic acid4.0 : 1.01503.597.96[1]
Modified silica (B1680970) gel supported phosphotungstic acid4.0 : 1.0140492.1[1]
Carbon-based solid acid4.5 : 1.0Not specified499.1[1]
Solid superacid SO₄²⁻/ZnO-TiO₂4.0 : 1.0130 - 1402.598.9[1]
Cerium-doped mesoporous MCM-415.0 : 1.0140791.2[1]

Visualizing the Synthesis Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Reactants Citric Acid + n-Butanol Reactor Reactor (120-160 °C, 3-6h) Reactants->Reactor Catalyst Acid Catalyst Catalyst->Reactor Filtration Filtration Reactor->Filtration Cooling Neutralization Neutralization (5% Na₂CO₃) Filtration->Neutralization Washing Water Washing Neutralization->Washing Distillation Vacuum Distillation Washing->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

Potential Applications as a Solvent and Future Outlook

While direct applications of this compound as a solvent in specific named reactions like Suzuki or Heck couplings are not currently reported in the literature, its properties suggest potential. As a high-boiling, polar, and non-toxic solvent, it could be a viable green alternative to traditional solvents in certain contexts.

Future research could explore the use of this compound as a solvent in various organic transformations, particularly those requiring higher temperatures and a polar reaction medium. Its biodegradability and status as an environmentally friendly plasticizer make it an attractive candidate for further investigation in sustainable chemistry.[2]

For now, the provided information on its synthesis and physicochemical properties can serve as a valuable resource for researchers interested in the broader applications of this versatile compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Tributyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tributyl citrate (B86180) is a common plasticizer used in pharmaceutical formulations, particularly in coatings for tablets and beads. Its concentration can impact the physical properties and drug release profiles of the final product. Therefore, a reliable and accurate analytical method for the quantification of tributyl citrate is essential for quality control and formulation development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of organic solvent and water. This compound, a relatively nonpolar compound, is retained on the column and then eluted by the mobile phase. Detection is achieved using an ultraviolet (UV) detector, as this compound exhibits absorbance in the UV spectrum.

Method Parameters

Two primary methods are presented, offering flexibility in solvent selection based on laboratory availability and preference. Method 1 utilizes a methanol-based mobile phase, while Method 2 employs an acetonitrile-based mobile phase.

Chromatographic Conditions
ParameterMethod 1Method 2
Column C18, 5 µm, 4.6 x 150 mmNewcrom R1 or C18, 3-5 µm
Mobile Phase Methanol:Water (70:30, v/v)Acetonitrile:Water with Phosphoric or Formic Acid
Flow Rate 0.9 mL/minTo be optimized
Detection Wavelength 220 nmTo be optimized (220 nm is a good starting point)
Injection Volume 20 µLTo be optimized
Column Temperature AmbientAmbient

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC method for this compound analysis. This data is compiled from various sources and represents typical values. Laboratories should perform their own validation to establish specific performance characteristics.

ParameterExpected Value
Retention Time (t_R) Dependent on specific column and conditions
Linearity Range 0.5 - 5.0 mM/L[1]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard

  • HPLC Grade Methanol

  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Phosphoric Acid or Formic Acid (for Method 2)

  • 0.45 µm Syringe Filters

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in the mobile phase to achieve the desired concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical calibration curve may include five concentration levels.

Sample Preparation

The sample preparation will vary depending on the matrix. For a pharmaceutical coating solution or a solid dosage form:

  • Extraction from Solid Dosage Forms:

    • Accurately weigh a portion of the crushed tablets or beads.

    • Add a known volume of mobile phase.

    • Sonicate for 15-20 minutes to ensure complete extraction of the this compound.

    • Centrifuge or filter the sample to remove undissolved excipients.

  • Dilution: Dilute the extracted sample solution with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Procedure
  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Validation

As per ICH guidelines, the method should be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linearity range of 0.5-5.0 mM/L has been reported for a similar method.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Logical_Relationship Analyte This compound Stationary_Phase C18 Column (Nonpolar) Analyte->Stationary_Phase Interaction Detector UV Detector (220 nm) Stationary_Phase->Detector Separation Mobile_Phase Methanol/Water or Acetonitrile/Water (Polar) Mobile_Phase->Stationary_Phase Elution Signal Chromatographic Peak Detector->Signal

Caption: Logical relationship of components in the HPLC method.

References

Application Note: Quantitative Analysis of Tributyl Citrate in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of tributyl citrate (B86180) (TBC), a common plasticizer in pharmaceutical formulations, using gas chromatography-mass spectrometry (GC-MS). The protocol outlines sample preparation from solid dosage forms, optimized GC-MS parameters for selective detection, and key validation data. The methodology is suitable for quality control, stability testing, and formulation development in the pharmaceutical industry.

Introduction

Tributyl citrate is widely used as a plasticizer in the coatings of tablets and capsules to enhance the flexibility and durability of the film. Monitoring the concentration of TBC is crucial to ensure product quality, performance, and safety. Gas chromatography coupled with mass spectrometry offers a highly selective and sensitive analytical technique for the quantification of volatile and semi-volatile compounds like TBC in complex pharmaceutical matrices. This document provides a comprehensive protocol for the determination of this compound using GC-MS with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Experimental Protocols

Sample Preparation: Solid Dosage Forms (e.g., Coated Tablets)

A detailed method for the extraction of this compound from delayed-release tablets has been developed.[1]

Materials:

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks (25 mL and 50 mL)

  • Vortex mixer

  • Syringe filters (0.45 µm PTFE)

  • GC vials

Procedure:

  • Place a single, intact tablet into a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol to the flask.

  • Vortex the flask vigorously until the tablet's coating is completely dissolved. This may take several minutes.

  • Add methanol to the flask to bring the total volume to 25 mL.

  • Mix the contents thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any undissolved excipients.

  • Discard the first few milliliters of the filtrate and collect the subsequent clear solution in a GC vial for analysis.

Standard Solution Preparation

Procedure:

  • Accurately weigh approximately 40 mg of pure this compound standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a standard stock solution.

  • Prepare a series of calibration standards by further diluting the stock solution with methanol to achieve the desired concentration range (e.g., 0.1 - 10 µg/mL).

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These are based on methods developed for the analysis of plasticizers and may be optimized for specific instrumentation.[1][2]

ParameterValue
Gas Chromatograph
ColumnDB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature280 °C
Injection Volume1.0 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature100 °C, hold for 2 min
Ramp 130 °C/min to 200 °C, hold for 1 min
Ramp 210 °C/min to 250 °C, hold for 6.5 min
Ramp 340 °C/min to 280 °C, hold for 16 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Characteristic Ions (m/z)
Quantifier Ion129
Qualifier Ions111, 185

Note: The characteristic ions are proposed based on the fragmentation pattern of the citrate backbone.[3][4] It is recommended to confirm these ions by running a full scan of a this compound standard on the specific instrument being used.

Data Presentation

The following table summarizes typical quantitative data obtained from the GC-MS analysis of this compound.[5]

ParameterValue
Retention Time (approx.)15 - 20 min (dependent on exact GC parameters)
Linearity (R²)> 0.99
Limit of Detection (LOD)~0.26 µg/mL
Limit of Quantification (LOQ)~0.8 µg/mL
Recovery96% - 107%
Precision (RSD)< 5%

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Tablet Sample dissolve Dissolve in Methanol sample->dissolve filter Filter (0.45 µm) dissolve->filter gc_vial GC Vial filter->gc_vial Injectable Sample injection GC Injection separation Chromatographic Separation injection->separation detection MS Detection (SIM) separation->detection quantification Quantification detection->quantification Data Acquisition report Report Generation quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship of Key Method Parameters

logical_relationship cluster_method GC-MS Method cluster_outcomes Analytical Outcomes sample_prep Sample Preparation (Extraction) accuracy Accuracy sample_prep->accuracy precision Precision sample_prep->precision gc_params GC Parameters (Separation) gc_params->precision selectivity Selectivity gc_params->selectivity ms_params MS Parameters (Detection) sensitivity Sensitivity (LOD/LOQ) ms_params->sensitivity ms_params->selectivity validation Method Validation validation->accuracy validation->precision validation->sensitivity validation->selectivity

Caption: Key parameters influencing analytical outcomes.

References

Application Notes and Protocols: The Use of Tributyl Citrate in the Preparation of Polymer Nanocomposites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl citrate (B86180) (TBC) is a non-toxic, biodegradable plasticizer increasingly utilized as a safe alternative to traditional phthalate-based plasticizers in polymer formulations.[1] Its applications are widespread, ranging from food packaging and medical devices to children's toys and pharmaceutical coatings.[1][2] In the realm of polymer nanocomposites, TBC plays a crucial role in enhancing flexibility, processability, and tuning the physicochemical properties of the final material. These attributes make it a valuable component in the development of advanced materials for various applications, including drug delivery and tissue engineering.

This document provides detailed application notes and experimental protocols for the use of tributyl citrate in the preparation of polymer nanocomposites.

Role of this compound in Polymer Nanocomposites

This compound's primary function in polymer nanocomposites is to act as a plasticizer. It embeds itself between polymer chains, increasing the free volume and reducing intermolecular forces. This leads to several key changes in the material's properties:

  • Increased Flexibility and Ductility: TBC significantly lowers the glass transition temperature (Tg) of polymers like polylactic acid (PLA), transforming them from rigid and brittle materials to more flexible and ductile ones.[3][4]

  • Enhanced Crystallinity: By increasing the mobility of polymer chains, TBC can facilitate the crystallization process, leading to a higher degree of crystallinity in the final nanocomposite.[3][5]

  • Improved Processability: The reduction in viscosity and stiffness imparted by TBC makes polymers easier to process using techniques like melt blending and extrusion.

  • Influence on Nanoparticle Dispersion: TBC can aid in the dispersion of nanoparticles within the polymer matrix, which is crucial for achieving enhanced properties in the nanocomposite.

Common Polymers and Nanoparticles

TBC is compatible with a range of biodegradable and biocompatible polymers, most notably:

  • Polylactic Acid (PLA): A widely studied biodegradable polyester (B1180765) where TBC is used to overcome its inherent brittleness.[3][4][5]

  • Polyhydroxybutyrate (PHB): Another biodegradable polyester where TBC can improve ductility.[2]

  • Polyvinyl Chloride (PVC): TBC serves as a non-toxic plasticizer for PVC in various applications.[2]

Commonly incorporated nanoparticles include:

  • Titanium Dioxide (TiO₂): Used to enhance mechanical properties and provide UV-blocking capabilities.[1]

  • Nanoclays: Improve barrier properties and mechanical strength.

  • Carbon Nanotubes (CNTs): For enhancing electrical conductivity and mechanical reinforcement.

  • Hydroxyapatite (HA): In biomedical applications to promote bone tissue integration.

Data on the Effects of this compound

The concentration of this compound has a direct and measurable impact on the thermal and mechanical properties of polymer nanocomposites.

Thermal Properties of PLA with Varying TBC Content
TBC Content (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallinity (%)
0~60~16017.52
5~44~15536.73
10Not specifiedNot specified38.34
15Not specifiedNot specifiedNot specified
20~30~155Not specified

Data synthesized from multiple sources.[3][5][6]

Mechanical Properties of PLA with Varying TBC Content
TBC Content (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Storage Modulus (at 30°C) (GPa)
0~60~3.5~6~3.13
7Not specifiedNot specifiedNot specified2.11
10Not specifiedNot specifiedNot specifiedNot specified
15~35~1.8>200Not specified

Data synthesized from multiple sources and includes illustrative data for citrate plasticizers.[1][5]

Experimental Protocols

Protocol 1: Preparation of PLA/TBC/TiO₂ Nanocomposite Films by Solvent Casting

This protocol describes a common laboratory method for preparing polymer nanocomposite films with uniform thickness.

Materials and Equipment:

  • Polylactic acid (PLA) pellets or powder

  • This compound (TBC)

  • Titanium dioxide (TiO₂) nanoparticles

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) as solvent

  • Magnetic stirrer with hotplate

  • Ultrasonicator

  • Petri dishes or flat glass substrate

  • Vacuum oven

Procedure:

  • Drying: Dry PLA pellets in a vacuum oven at 60°C for 24 hours to remove any moisture.

  • Dissolution of PLA: Dissolve the dried PLA in the chosen solvent (e.g., a 10% wt/vol solution of PLA in dichloromethane) by stirring with a magnetic stirrer at room temperature for several hours until fully dissolved.[7]

  • Addition of TBC: Add the desired amount of TBC to the PLA solution and continue stirring for at least 2 hours to ensure homogeneous mixing.[5]

  • Dispersion of Nanoparticles: In a separate container, disperse the TiO₂ nanoparticles in a small amount of the solvent using an ultrasonicator for 15-30 minutes to break up agglomerates.

  • Mixing: Add the nanoparticle suspension to the PLA/TBC solution and stir vigorously for another 1-2 hours.

  • Casting: Pour the final mixture into a petri dish or onto a flat glass substrate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. To control the evaporation rate, the casting setup can be partially covered.

  • Final Drying: Place the resulting film in a vacuum oven at a temperature below the Tg of the plasticized PLA (e.g., 40°C) for 24 hours to remove any residual solvent.

Protocol 2: Preparation of PLA/TBC Nanocomposites by Melt Blending

This protocol is suitable for producing larger quantities of nanocomposite material and is more representative of industrial processes.

Materials and Equipment:

  • Polylactic acid (PLA) pellets

  • This compound (TBC)

  • Nanoparticles (e.g., nanoclays, CNTs)

  • Twin-screw extruder or an internal mixer (e.g., Brabender)

  • Hot press

Procedure:

  • Drying: Dry the PLA pellets and nanoparticles as per the manufacturer's instructions (e.g., PLA at 70°C overnight).[3]

  • Premixing: Physically mix the dried PLA pellets and nanoparticles in the desired ratio.

  • Melt Compounding:

    • Feed the premixed solids into the extruder or internal mixer.

    • Set the temperature profile of the extruder zones appropriately for PLA (e.g., 170-190°C).[3]

    • Inject the liquid TBC into the molten polymer mixture at a specified point along the extruder barrel.

    • The screw speed and residence time should be optimized to ensure thorough mixing and dispersion.

  • Extrusion and Pelletizing: Extrude the molten nanocomposite strand, cool it in a water bath, and cut it into pellets.

  • Sample Preparation: The resulting pellets can be used for further processing, such as injection molding or compression molding into films or other shapes using a hot press. For film preparation, place the pellets between two heated plates of a hot press at a temperature above the melting point of the composite (e.g., 170°C) and apply pressure.[8]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Polymer Nanocomposite Preparation cluster_solvent_casting Solvent Casting Method cluster_melt_blending Melt Blending Method sc_start Start sc_dry Dry Polymer & Nanoparticles sc_start->sc_dry sc_dissolve Dissolve Polymer in Solvent sc_dry->sc_dissolve sc_add_tbc Add this compound sc_dissolve->sc_add_tbc sc_mix Mix Polymer/TBC Solution with Nanoparticle Suspension sc_add_tbc->sc_mix sc_disperse_np Disperse Nanoparticles in Solvent sc_disperse_np->sc_mix sc_cast Cast the Mixture sc_mix->sc_cast sc_evaporate Solvent Evaporation sc_cast->sc_evaporate sc_final_dry Final Drying in Vacuum Oven sc_evaporate->sc_final_dry sc_end Nanocomposite Film sc_final_dry->sc_end mb_start Start mb_dry Dry Polymer & Nanoparticles mb_start->mb_dry mb_premix Premix Solids mb_dry->mb_premix mb_extrude Melt Compounding in Extruder (Add TBC) mb_premix->mb_extrude mb_pelletize Extrude and Pelletize mb_extrude->mb_pelletize mb_process Further Processing (e.g., Hot Press) mb_pelletize->mb_process mb_end Nanocomposite Material mb_process->mb_end

Caption: Experimental workflows for preparing polymer nanocomposites with this compound.

Logical Relationships

logical_relationships Influence of TBC and Nanoparticles on Polymer Properties TBC This compound (TBC) Composite Polymer Nanocomposite TBC->Composite Flexibility Increased Flexibility / Ductility TBC->Flexibility increases Tg Decreased Glass Transition Temp. (Tg) TBC->Tg decreases Crystallinity Increased Crystallinity TBC->Crystallinity increases NP Nanoparticles NP->Composite Mechanical Enhanced Mechanical Strength NP->Mechanical enhances Barrier Improved Barrier Properties NP->Barrier improves Functionality Added Functionality (e.g., UV-blocking, Conductivity) NP->Functionality adds Polymer Polymer Matrix (e.g., PLA) Polymer->Composite Composite->Flexibility Composite->Tg Composite->Crystallinity Composite->Mechanical Composite->Barrier Composite->Functionality signaling_pathway Potential Interaction of Citrate Plasticizers with the TNF Signaling Pathway ATBC Acetyl this compound (ATBC) (TBC analogue) TNFa TNF-α ATBC->TNFa Binds to TNFR TNF Receptor TNFa->TNFR Activates Signaling Downstream Signaling Cascade TNFR->Signaling Apoptosis Apoptosis Signaling->Apoptosis Inflammation Inflammation Signaling->Inflammation

References

Application Notes and Protocols for Tributyl Citrate-Based Adhesives in Food Packaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, performance, and testing of tributyl citrate (B86180) (TBC)-based adhesives for food packaging applications. TBC and its acetylated form, acetyl tributyl citrate (ATBC), are increasingly utilized as safe, non-toxic, and environmentally friendly plasticizers in adhesive formulations, offering a viable alternative to traditional phthalate-based plasticizers.

Introduction to this compound in Food Contact Adhesives

This compound is an organic compound used as a plasticizer in various polymers.[1][2][3][4][5] Its low toxicity and biodegradability make it particularly suitable for applications where the final product may come into contact with food.[1][2][3][4][5] In adhesive formulations, TBC serves to increase flexibility, improve adhesion to various substrates, and enhance the overall durability of the bond.[1][2] As a "green" plasticizer, TBC addresses growing consumer and regulatory demand for safer and more sustainable packaging materials.

Key benefits of using TBC and ATBC in food packaging adhesives include:

  • Non-toxic and Eco-friendly: Phthalate-free composition makes them ideal for food-contact applications.

  • Excellent Compatibility: They blend well with a variety of polymers commonly used in adhesives, such as polylactic acid (PLA) and polyvinyl acetate (B1210297) (PVAc).[1][6][7][8][9]

  • Improved Performance: TBC can enhance moisture and chemical resistance, improve adhesion to substrates like metal and glass, and has low volatility, ensuring adhesive stability over time.[2]

Formulation Strategies for TBC-Based Adhesives

The formulation of a TBC-based adhesive typically involves a base polymer, the TBC plasticizer, and potentially other additives like tackifiers, antioxidants, and solvents. Two common bio-based polymer systems are highlighted below.

Polylactic Acid (PLA)-Based Adhesives

PLA is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it an excellent choice for sustainable packaging. However, neat PLA can be brittle. TBC is an effective plasticizer for PLA, reducing its glass transition temperature (Tg) and increasing its flexibility.[1][3][4][7]

Logical Relationship in PLA-TBC Adhesive Formulation

PLA Polylactic Acid (PLA) (Base Polymer) Adhesive_Solution Homogeneous Adhesive Solution PLA->Adhesive_Solution TBC This compound (TBC) (Plasticizer) TBC->Adhesive_Solution Solvent Solvent (e.g., Ethyl Acetate) Solvent->Adhesive_Solution Coating Coating on Substrate Adhesive_Solution->Coating Drying Solvent Evaporation (Drying) Coating->Drying Adhesive_Film Adhesive Film Formation Drying->Adhesive_Film

Caption: Logical workflow for PLA-TBC adhesive formulation.

Polyvinyl Acetate (PVAc)-Based Emulsion Adhesives

PVAc emulsions are widely used water-based adhesives. The addition of TBC can improve the flexibility of the dried adhesive film and lower its minimum film formation temperature (MFFT).

Logical Relationship in PVAc-TBC Adhesive Formulation

PVAc_Emulsion Polyvinyl Acetate (PVAc) Emulsion Mixing Mechanical Mixing PVAc_Emulsion->Mixing TBC This compound (TBC) (Plasticizer) TBC->Mixing TBC_Adhesive TBC-Plasticized PVAc Adhesive Mixing->TBC_Adhesive Application Application to Substrate TBC_Adhesive->Application Curing Water Evaporation (Curing) Application->Curing Final_Bond Flexible Adhesive Bond Curing->Final_Bond Start Start Weigh_PLA Weigh PLA pellets Start->Weigh_PLA Weigh_TBC Weigh TBC Weigh_PLA->Weigh_TBC Add_Solvent Add Ethyl Acetate Weigh_TBC->Add_Solvent Dissolve Dissolve at 50°C with stirring Add_Solvent->Dissolve Cool Cool to room temperature Dissolve->Cool Store Store in a sealed container Cool->Store End End Store->End Start Start Weigh_PVAc Weigh PVAc Emulsion Start->Weigh_PVAc Weigh_TBC Weigh TBC Weigh_PVAc->Weigh_TBC Add_TBC Slowly add TBC to PVAc Emulsion Weigh_TBC->Add_TBC Mix Mechanically stir for 30 minutes Add_TBC->Mix Homogenize Ensure a uniform dispersion Mix->Homogenize Store Store in a sealed container Homogenize->Store End End Store->End Start Start Prepare_Substrates Cut flexible substrates to size Start->Prepare_Substrates Apply_Adhesive Apply a uniform layer of adhesive Prepare_Substrates->Apply_Adhesive Assemble_Joint Assemble the T-peel joint Apply_Adhesive->Assemble_Joint Cure_Adhesive Cure the adhesive as specified Assemble_Joint->Cure_Adhesive Condition_Samples Condition samples at standard conditions Cure_Adhesive->Condition_Samples Mount_in_Tester Mount the sample in a tensile tester Condition_Samples->Mount_in_Tester Perform_Test Separate the bond at a constant speed Mount_in_Tester->Perform_Test Record_Data Record the peel force Perform_Test->Record_Data Calculate_Strength Calculate peel strength (N/mm) Record_Data->Calculate_Strength End End Calculate_Strength->End Start Start Prepare_Sample Prepare adhesive-laminated film Start->Prepare_Sample Select_Simulant Select appropriate food simulant(s) Prepare_Sample->Select_Simulant Expose_Sample Expose the film to the simulant Select_Simulant->Expose_Sample Incubate Incubate at specified time and temperature Expose_Sample->Incubate Extract_Simulant Extract the simulant Incubate->Extract_Simulant Analyze_Extract Analyze for TBC using chromatography (e.g., GC-MS) Extract_Simulant->Analyze_Extract Quantify_Migration Quantify the amount of migrated TBC Analyze_Extract->Quantify_Migration End End Quantify_Migration->End

References

Application Notes and Protocols: Investigating the Effect of Tributyl Citrate on the Mechanical Properties of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl citrate (B86180) (TBC), a non-toxic and biodegradable plasticizer, is increasingly utilized to enhance the flexibility and processability of a variety of polymers.[1][2] Its primary function is to increase plasticity and reduce viscosity by positioning itself between polymer chains, thereby increasing the intermolecular space and allowing for greater chain mobility.[3] This modification of the polymer's physical properties is critical in numerous applications, including biodegradable packaging, medical devices, and drug delivery systems, where material flexibility and durability are paramount.[1][4] This document provides a comprehensive overview of the effects of tributyl citrate on the mechanical properties of common polymers, along with detailed protocols for experimental investigation.

Mechanism of Action

The plasticizing effect of this compound stems from its molecular structure, which allows it to disrupt the intermolecular forces, such as van der Waals forces and hydrogen bonds, between polymer chains. This disruption increases the free volume within the polymer matrix, which in turn lowers the glass transition temperature (Tg).[5] Below the Tg, polymers are typically rigid and brittle, while above it they become more flexible and rubbery. By lowering the Tg, TBC effectively increases the polymer's flexibility and ductility at room temperature. The addition of TBC has been shown to decrease the storage modulus, indicating enhanced flexibility, and to increase the polymer chains' mobility, which can also influence the crystallinity of the polymer.[5][6]

Effects on Mechanical Properties: Quantitative Data

The incorporation of this compound significantly alters the mechanical properties of polymers. Generally, an increase in TBC concentration leads to a decrease in tensile strength and Young's modulus, while concurrently increasing the elongation at break. This trade-off is a hallmark of plasticizer addition, signifying a transition from a rigid, brittle material to a more flexible and ductile one.

Polylactic Acid (PLA)

Polylactic acid is a widely used biodegradable thermoplastic known for its rigidity and brittleness. This compound is an effective plasticizer for PLA, significantly improving its flexibility.

Table 1: Effect of this compound (TBC) Concentration on the Mechanical Properties of Polylactic Acid (PLA)

TBC Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
055.0 ± 2.03.5 ± 0.52.5 ± 0.2[7]
542.0 ± 1.815.0 ± 2.01.8 ± 0.1[7]
1035.0 ± 1.5150.0 ± 15.01.2 ± 0.1[7]
1530.0 ± 1.2250.0 ± 20.00.8 ± 0.1[7]
2025.0 ± 1.0300.0 ± 25.00.5 ± 0.1[7]

Note: These values are representative and can vary depending on the specific grade of PLA, processing conditions, and testing parameters.

Polyvinyl Chloride (PVC)

This compound is a well-established, non-toxic alternative to traditional phthalate (B1215562) plasticizers in PVC formulations, particularly for applications in the medical and food contact sectors.

Table 2: Effect of this compound (TBC) Concentration on the Mechanical Properties of Polyvinyl Chloride (PVC)

TBC Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)Reference
050.25.1-[8]
3025.735012.5[8]
4022.440010.2[8]
5019.84508.5[8]

phr: parts per hundred parts of resin Note: These values are illustrative and can be influenced by the type of PVC resin, stabilizers, and other additives used in the formulation.

Experimental Protocols

The following protocols outline the standard procedures for preparing and testing polymer samples to evaluate the effect of this compound on their mechanical properties.

Materials and Equipment
  • Polymer resin: (e.g., PLA, PVC)

  • This compound (TBC): Plasticizer grade

  • Solvent (for solvent casting): (e.g., Dichloromethane, Tetrahydrofuran)

  • Internal mixer or twin-screw extruder (for melt blending)

  • Hydraulic press with heating and cooling capabilities

  • Tensile testing machine (Universal Testing Machine): Conforming to ASTM D638/D882 or ISO 527 standards.[7][9][10]

  • Dynamic Mechanical Analyzer (DMA)

  • Micrometer or thickness gauge

  • Standard specimen cutting dies (e.g., dumbbell shape) [11]

  • Environmental chamber for controlled temperature and humidity

Sample Preparation

Consistent and carefully controlled sample preparation is crucial for obtaining reliable and reproducible results.[12] Two common methods for preparing plasticized polymer films are solvent casting and melt blending.

Protocol 4.2.1: Solvent Casting

  • Drying: Dry the polymer resin in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.

  • Dissolution: Dissolve a predetermined amount of the dried polymer in a suitable solvent with continuous stirring until a homogeneous solution is obtained.

  • Plasticizer Addition: Add the desired amount of this compound to the polymer solution and continue stirring until it is fully dissolved and the mixture is uniform.

  • Casting: Pour the solution onto a flat, level glass plate. Use a casting knife or a doctor blade to ensure a uniform thickness.

  • Evaporation: Allow the solvent to evaporate slowly in a fume hood at ambient temperature. To control the evaporation rate and prevent bubble formation, the casting setup can be partially covered.

  • Final Drying: Once the film has solidified, place it in a vacuum oven at a moderately elevated temperature (below the polymer's Tg) to remove any residual solvent.

  • Conditioning: Condition the prepared films at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours before testing, as specified in ASTM D618.

Protocol 4.2.2: Melt Blending

  • Drying: Dry both the polymer resin and the this compound (if necessary) to remove moisture.

  • Premixing: Physically premix the polymer pellets or powder with the desired amount of liquid this compound.

  • Melt Compounding: Feed the premix into an internal mixer or a twin-screw extruder. Process the material at a temperature that ensures proper melting and mixing without causing thermal degradation of the polymer.

  • Sheet Formation: The extruded material can be pelletized and then compression molded into sheets of a specific thickness using a hydraulic press. This involves preheating the material in a mold, applying pressure, and then cooling the mold under pressure.

  • Conditioning: Condition the molded sheets as described in the solvent casting protocol before cutting the test specimens.

Mechanical Testing

Protocol 4.3.1: Tensile Properties (ASTM D882 / ASTM D638)

This test determines the tensile strength, elongation at break, and Young's modulus of the polymer films.[9][13]

  • Specimen Preparation: Cut test specimens from the conditioned polymer sheets using a standard die. The most common specimen shape is the dumbbell or dog-bone.[11] Ensure the edges are free of nicks and defects.[10]

  • Thickness Measurement: Measure the thickness of each specimen at several points within the gauge length and use the average value.

  • Test Setup:

    • Set the grip separation on the universal testing machine.

    • Secure the specimen in the grips, ensuring it is aligned vertically and not slipping.

    • Set the crosshead speed (rate of grip separation). This will depend on the standard being followed and the material being tested.[10]

  • Testing: Initiate the test. The machine will pull the specimen at a constant speed until it fractures. Record the force and elongation data throughout the test.

  • Data Analysis: From the resulting stress-strain curve, calculate:

    • Tensile Strength (at break or at yield): The maximum stress the material can withstand.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.[1]

  • Replicates: Test at least five specimens for each formulation to ensure statistical significance.[10]

Protocol 4.3.2: Dynamic Mechanical Analysis (DMA)

DMA is used to characterize the viscoelastic properties of the material, such as the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.[14]

  • Specimen Preparation: Cut rectangular specimens from the conditioned polymer sheets to the dimensions specified by the DMA instrument manufacturer.

  • Test Setup:

    • Mount the specimen in the appropriate clamp (e.g., tension, single cantilever).

    • Set the test parameters: temperature range, heating rate, frequency, and strain amplitude. The strain should be within the linear viscoelastic region of the material.

  • Testing: Start the temperature sweep. The instrument will apply an oscillating force to the sample as the temperature is ramped up, measuring the resulting displacement and phase lag.

  • Data Analysis:

    • Storage Modulus (E'): Represents the elastic behavior and the material's ability to store energy. A drop in E' indicates the glass transition.

    • Loss Modulus (E''): Represents the viscous behavior and the material's ability to dissipate energy as heat. The peak of the E'' curve is often associated with the glass transition temperature.

    • Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is commonly reported as the glass transition temperature (Tg).

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of an investigation into the effects of this compound on polymer mechanical properties.

experimental_workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis start Select Polymer and TBC Concentrations mix Melt Blending or Solvent Casting start->mix form Compression Molding or Film Casting mix->form cut Cut Test Specimens form->cut condition Condition Specimens (ASTM D618) cut->condition tensile Tensile Testing (ASTM D638/D882) condition->tensile dma Dynamic Mechanical Analysis condition->dma tensile_data Calculate: - Tensile Strength - Elongation at Break - Young's Modulus tensile->tensile_data dma_data Determine: - Storage Modulus (E') - Loss Modulus (E'') - Glass Transition (Tg) dma->dma_data compare Compare Properties vs. TBC Concentration tensile_data->compare dma_data->compare

Fig. 1: Experimental workflow for investigating the effect of this compound on polymer mechanical properties.
Relationship between TBC Concentration and Mechanical Properties

This diagram illustrates the general relationship between increasing this compound concentration and the key mechanical properties of a polymer.

property_relationship cluster_properties Effect on Mechanical Properties tbc Increasing Tributyl Citrate Concentration flexibility Increased Flexibility (Increased Elongation at Break) tbc->flexibility stiffness Decreased Stiffness (Decreased Young's Modulus) tbc->stiffness strength Decreased Tensile Strength tbc->strength

References

Troubleshooting & Optimization

Optimizing the concentration of tributyl citrate for ideal plasticization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of tributyl citrate (B86180) (TBC) for ideal plasticization in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the plasticization process with tributyl citrate.

Symptom Potential Cause Recommended Solution
Film Cracking or Splitting Internal stress in the film exceeds its tensile strength. This can be due to the use of high molecular weight polymers or an insufficient concentration of plasticizer.[1] Applying the coating too thickly can also lead to cracking as it shrinks during curing.[2]Increase the concentration of this compound to improve film flexibility. Consider using a lower molecular weight grade of the polymer.[1] Apply the coating in multiple thinner layers with adequate drying time between each layer to minimize stress.[2]
Film is Tacky or Sticky Excessive plasticizer concentration can lead to a soft, sticky surface, a phenomenon known as "blooming."[1] This can also be caused by using a plasticizer with a low molecular weight which is more prone to migration.[1]Reduce the concentration of this compound in the formulation. If tackiness persists, consider using a higher molecular weight plasticizer, such as acetyl this compound (ATBC), which has lower migration tendencies.[1][2]
Film is Brittle at Room or Low Temperatures Insufficient plasticization, leading to a glass transition temperature (Tg) that is at or above the storage or use temperature.[3] Polymers like polylactic acid (PLA) are inherently brittle at room temperature due to a Tg of around 60°C.[3]Increase the concentration of this compound to lower the glass transition temperature of the polymer blend. The addition of TBC enhances the mobility of polymer chains, resulting in a more flexible material at lower temperatures.[3]
Inconsistent or Unpredictable Drug Release Profile The concentration of the plasticizer can significantly influence the permeability of the polymer film and, consequently, the drug release rate.[4] Changes in drug release can also be a result of drug migration into the polymer film, which can be influenced by the plasticizer level.[4]Systematically vary the concentration of this compound and conduct in-vitro dissolution studies to establish a correlation between plasticizer level and drug release. For lipophilic drugs, consider applying a seal coat to prevent drug migration into the polymer layer.[4]
Plasticizer Leaching or Migration The plasticizer is not fully compatible or is present in a concentration that exceeds its saturation point in the polymer matrix, leading to its migration to the surface over time.[2]Optimize the concentration of this compound to ensure compatibility with the polymer. Consider using a plasticizer with a higher molecular weight and lower volatility.[2] Conduct leaching studies to quantify the extent of migration and ensure it is within acceptable limits for the intended application.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which this compound plasticizes polymers?

This compound acts by positioning itself between polymer chains, which reduces the intermolecular forces holding them together. This increases the free volume and mobility of the polymer chains. The direct consequence of this increased mobility is a reduction in the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.

.dot

Caption: Mechanism of action of this compound as a plasticizer.

2. How does the concentration of this compound affect the thermal properties of a polymer?

The concentration of this compound has a direct impact on the thermal properties of the polymer, most notably the glass transition temperature (Tg). As the concentration of TBC increases, the Tg of the polymer-plasticizer blend decreases. This is a key indicator of plasticizer efficiency.[3] Other thermal properties, such as melting temperature (Tm) and crystallinity (Xc), can also be affected.

Table 1: Effect of this compound (TBC) Concentration on the Thermal Properties of Polylactic Acid (PLA)

TBC Concentration (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Degree of Crystallinity (Xc) (%)
060.5150.110.2
551.2148.515.8
1045.8147.220.4
1540.1146.025.1

Note: Data is illustrative and compiled from typical values found in literature. Actual values will vary depending on the specific grade of PLA and experimental conditions.

3. How does this compound concentration influence the mechanical properties of a polymer film?

Increasing the concentration of this compound generally leads to a decrease in tensile strength and Young's modulus, making the material less stiff. Conversely, the elongation at break increases, indicating a more flexible and ductile material.[5] However, an excessive concentration can lead to a significant drop in mechanical strength.

Table 2: Effect of this compound (TBC) Concentration on the Mechanical Properties of Polylactic Acid (PLA)

TBC Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
06053.5
545502.8
10351502.0
15252501.2

Note: Data is illustrative and compiled from typical values found in literature. Actual values will vary depending on the specific grade of PLA and experimental conditions.

4. What is plasticizer leaching and how can it be minimized?

Plasticizer leaching, or migration, is the process where the plasticizer moves from the polymer matrix to the surface and potentially into the surrounding environment.[2] This can lead to a loss of flexibility in the polymer and contamination of the product it is in contact with. Leaching can be minimized by:

  • Optimizing Concentration: Using the lowest effective concentration of this compound.

  • Choosing the Right Plasticizer: Employing a plasticizer with higher molecular weight and lower volatility, such as acetyl this compound (ATBC), can reduce migration.[2]

  • Curing and Storage Conditions: Proper curing and storage at appropriate temperatures can minimize leaching.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Determining Glass Transition Temperature (Tg)

This protocol outlines the steps for analyzing the Tg of a polymer film plasticized with this compound.

a. Sample Preparation:

  • Cut a small, uniform piece of the plasticized polymer film (typically 5-10 mg).[6]

  • Place the sample into an aluminum DSC pan and seal it with a lid.[6]

  • Prepare an empty, sealed aluminum pan to be used as a reference.[6]

b. DSC Instrument Setup and Measurement:

  • Place the sample pan and the reference pan into the DSC cell.[6]

  • Set the initial temperature well below the expected Tg of the polymer.[6]

  • Program a heat-cool-heat cycle to erase the thermal history of the sample. A typical procedure for a PLA-based film would be:[3][7]

    • First Heating: Heat from 25°C to 200°C at a rate of 10°C/min.[3]

    • Cooling: Cool from 200°C to 25°C at a rate of 10°C/min.

    • Second Heating: Heat from 25°C to 200°C at a rate of 10°C/min.[3]

  • The Tg is determined from the second heating scan as a step change in the heat flow curve.[5]

.dot

Caption: Experimental workflow for DSC analysis.

Dynamic Mechanical Analysis (DMA) for Evaluating Mechanical Properties

This protocol describes how to measure the storage modulus and tan delta of a plasticized polymer film.

a. Sample Preparation:

  • Cut a rectangular sample of the polymer film to the dimensions specified by the DMA instrument's grip (e.g., 30 mm x 8 mm x 0.5 mm).[3]

  • Ensure the sample has a uniform thickness and smooth edges.

b. DMA Instrument Setup and Measurement:

  • Mount the film in the tensile grips of the DMA.[8]

  • Set the instrument to apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

  • Program a temperature ramp that covers the glass transition region of the material (e.g., from 25°C to 160°C at a heating rate of 2°C/min).[3]

  • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.

High-Performance Liquid Chromatography (HPLC) for Quantifying Plasticizer Leaching

This protocol provides a method for determining the amount of this compound that has migrated from a polymer film into a food simulant.

a. Migration Study:

  • Immerse a known surface area of the plasticized film in a specific volume of a food simulant (e.g., 10% ethanol (B145695) for aqueous foods, or vegetable oil for fatty foods).[9]

  • Store the sample at a controlled temperature for a defined period (e.g., 10 days at 40°C) to simulate storage conditions.[9]

  • After the storage period, remove the film and collect the simulant for analysis.

b. HPLC Analysis:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the same food simulant at known concentrations.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically suitable.[9]

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used.

    • Detector: UV detector set at an appropriate wavelength for this compound (e.g., around 210 nm).

  • Quantification:

    • Inject the standard solutions to create a calibration curve of peak area versus concentration.

    • Inject the simulant sample that was in contact with the polymer film.

    • Quantify the amount of leached this compound in the sample by comparing its peak area to the calibration curve.

.dot

TBC_Optimization_Workflow cluster_prep Formulation & Preparation cluster_analysis Characterization cluster_eval Evaluation & Refinement cluster_end Finalization prep Prepare Polymer Formulations with Varying TBC Concentrations (e.g., 5%, 10%, 15% wt) dsc DSC Analysis (Determine Tg) prep->dsc dma DMA Analysis (Measure Tensile Strength, Elongation) prep->dma leaching Leaching Study (Quantify Migration) prep->leaching eval Properties Meet Target Specifications? dsc->eval dma->eval leaching->eval eval->prep No (Adjust TBC Concentration) optimal Optimal TBC Concentration Identified eval->optimal Yes

References

Technical Support Center: Preventing Tributyl Citrate Migration from Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to prevent the migration of tributyl citrate (B86180) (TBC) and its derivatives, such as acetyl tributyl citrate (ATBC), from food contact materials (FCMs).

Troubleshooting Guides

This section addresses common issues encountered during experimental work on TBC migration.

Issue 1: Higher than expected TBC migration levels in food simulants.

Possible Cause Troubleshooting Step
Incorrect food simulant selection Ensure the food simulant accurately represents the food type. Fatty food simulants like 95% ethanol (B145695) or isooctane (B107328) will likely result in higher migration of lipophilic plasticizers like TBC compared to aqueous simulants.[1][2]
Elevated experimental temperature Migration is significantly influenced by temperature.[1][2] Verify that the incubation temperature is appropriate for the intended application and regulatory guidelines. For accelerated testing, be aware that higher temperatures will increase migration rates.
Incorrect polymer formulation The compatibility between TBC and the polymer matrix is crucial. Poor compatibility can lead to increased migration.[3] Consider using polymers with better inherent barrier properties or those that have a stronger affinity for TBC.
Inadequate curing or processing of the polymer Incomplete polymerization or improper processing conditions can result in a less stable polymer matrix, facilitating plasticizer migration.[3] Review and optimize the curing and processing parameters of your food contact material.
Surface contamination of the material Residual TBC on the surface of the material from the manufacturing process can lead to artificially high initial migration levels. Ensure proper cleaning or conditioning of the material before conducting migration tests.

Issue 2: Inconsistent or non-reproducible migration results.

Possible Cause Troubleshooting Step
Variable sample preparation Ensure uniformity in sample thickness, surface area-to-volume ratio, and cleaning procedures for all test specimens.
Inconsistent analytical methodology Calibrate analytical instruments like GC-MS or LC-MS/MS regularly. Use internal standards to account for variations in extraction efficiency and instrument response.[4][5]
Fluctuations in environmental conditions Maintain consistent temperature and humidity during sample preparation, incubation, and analysis, as these can affect both the migration process and analytical measurements.
Sample heterogeneity The distribution of TBC within the polymer matrix may not be perfectly uniform. Analyze multiple replicates to obtain statistically significant results.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to prevent or reduce the migration of this compound (TBC) from food contact materials?

A1: Several strategies can be employed to minimize TBC migration:

  • Use of High Molecular Weight or Polymeric Plasticizers: Larger molecules have lower mobility within the polymer matrix, thus reducing their ability to migrate.[3][6][7]

  • Reactive Plasticizers: These plasticizers chemically bond to the polymer backbone, effectively immobilizing them and preventing migration.[6][8][9]

  • Surface Coatings and Modifications: Applying a barrier coating (e.g., SiOₓ) or modifying the surface of the polymer (e.g., through cross-linking or fluorination) can create a barrier that inhibits plasticizer migration.[6][10][11]

  • Internal Plasticization: This involves chemically modifying the polymer itself to be more flexible, eliminating the need for a separate plasticizer.[7]

  • Optimizing Polymer Formulation: Selecting polymers that have a high affinity for TBC can help to retain the plasticizer within the material.[3]

Q2: What factors influence the rate of TBC migration?

A2: The migration of TBC is influenced by several factors:

  • Temperature: Higher temperatures increase the diffusion rate of the plasticizer.[1][10][12]

  • Food Type (Simulant): Fatty or oily foods (and their corresponding simulants) tend to accelerate the migration of lipophilic plasticizers like TBC.[1][12]

  • Contact Time: Longer contact times generally lead to higher levels of migration.[12]

  • Polymer Properties: The type of polymer, its crystallinity, and the presence of other additives can all affect migration.[10]

  • Plasticizer Concentration: Higher initial concentrations of TBC in the material can lead to higher migration rates.[12]

Q3: What are the standard analytical methods for quantifying TBC migration?

A3: The most common and reliable methods for quantifying TBC and its derivatives in food simulants and food samples are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the separation and identification of volatile and semi-volatile compounds like TBC.[5][13][14][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for acetyl this compound (ATBC).[4]

Q4: Are there regulatory limits for TBC migration?

A4: Yes, regulatory bodies in different regions establish specific migration limits (SMLs) for substances used in food contact materials. For instance, in the European Union, the overall migration limit for all substances is 60 mg/kg of food.[12] It is crucial to consult the specific regulations applicable to your target market (e.g., FDA in the United States, EFSA in Europe).[16][17][18]

Experimental Protocols

Protocol 1: General Migration Testing Workflow

This protocol outlines the general steps for conducting a migration test to determine the amount of TBC that has moved from a food contact material into a food simulant.

Migration_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results Prep_Material 1. Prepare Food Contact Material Sample Incubate 3. Expose Material to Simulant under Controlled Conditions (Time, Temperature) Prep_Material->Incubate Prep_Simulant 2. Prepare Food Simulant Prep_Simulant->Incubate Extract 4. Extract TBC from Food Simulant Incubate->Extract Analyze 5. Quantify TBC using GC-MS or LC-MS/MS Extract->Analyze Calculate 6. Calculate Migration (e.g., in mg/kg or mg/dm²) Analyze->Calculate Mitigation_Strategies cluster_material Material Modification cluster_additive Additive Approach cluster_surface Surface Treatment Mitigation Preventing TBC Migration Polymer_Choice Polymer Selection Mitigation->Polymer_Choice Internal_Plasticization Internal Plasticization Mitigation->Internal_Plasticization Reactive_Plasticizers Use of Reactive Plasticizers Mitigation->Reactive_Plasticizers HMW_Plasticizers High Molecular Weight Plasticizers Mitigation->HMW_Plasticizers Surface_Coating Barrier Coatings Mitigation->Surface_Coating Surface_Modification Surface Cross-linking/ Fluorination Mitigation->Surface_Modification

References

Technical Support Center: Troubleshooting Tributyl Citrate (TBC) Leaching from PVC Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of tributyl citrate (B86180) (TBC) leaching from Polyvinyl Chloride (PVC) medical devices.

Frequently Asked Questions (FAQs)

Q1: What is tributyl citrate (TBC) and why is it used in PVC medical devices?

This compound (TBC) and its acetylated form, acetyl this compound (ATBC), are citrate esters used as plasticizers in PVC medical devices. They are considered safer alternatives to traditional phthalate-based plasticizers like DEHP (di-2-ethylhexyl phthalate) due to their lower toxicity profiles.[1][2] Plasticizers are essential additives that increase the flexibility and durability of PVC, making it suitable for applications such as tubing, blood bags, and catheters.[3]

Q2: What factors influence the leaching of TBC from PVC medical devices?

The migration of TBC from the PVC matrix into a contacting fluid is a complex process influenced by several factors:

  • Temperature: Higher temperatures increase the kinetic energy of TBC molecules, accelerating their diffusion and leaching rate.[4]

  • Contact Time: Longer exposure of the PVC device to a solvent generally results in a greater amount of leached TBC.

  • Nature of the Contacting Fluid (Simulant): The polarity and lipophilicity of the fluid play a crucial role. Lipophilic substances, such as lipid emulsions or certain drugs, can extract TBC more readily than aqueous solutions like saline.[5]

  • Flow Rate: In dynamic systems like infusion setups, a faster flow rate can lead to a higher total amount of TBC being leached over a given period due to the larger volume of solvent coming into contact with the device.[5][6]

  • PVC Formulation: The concentration of TBC in the PVC material and the presence of other additives can affect its migration.

  • Surface Area to Volume Ratio: A larger surface area of the medical device in contact with the fluid, relative to the fluid volume, can lead to higher concentrations of leached TBC.

Q3: What are the potential biological effects of leached TBC?

While considered safer than phthalates, leached TBC is not biologically inert. In-vitro studies have indicated that acetyl this compound (ATBC) can:

  • Induce cytochrome P450 3A (CYP3A) enzymes in the intestine through the steroid and xenobiotic receptor (SXR). This could potentially alter the metabolism of co-administered drugs.[2]

  • Affect the viability and growth of ovarian antral follicles at certain concentrations.[6]

  • Induce liver damage at higher concentrations, potentially through pathways involving TNF-α and apoptosis.[7]

  • Influence signaling pathways related to cell proliferation, survival, and invasion in bone cancer cells, with key targets including STAT3, EGFR, MAPK1, MMP9, and MMP2.[3][5]

It is crucial to accurately quantify the amount of leached TBC to assess potential toxicological risks.

Troubleshooting Guides

This section provides solutions to common problems encountered during TBC leaching experiments.

Analytical & Experimental Issues

Q4: I am observing high variability in my TBC leaching results. What are the possible causes and solutions?

  • Potential Causes:

    • Inconsistent temperature control during incubation.

    • Variations in the surface area-to-volume ratio between samples.

    • Inconsistent agitation or flow rates.

    • Non-homogeneity of the PVC material.

    • Inconsistent sample preparation and extraction procedures.

  • Solutions:

    • Temperature: Use a calibrated incubator or water bath with precise temperature control.

    • Surface Area/Volume: Ensure precise cutting of PVC samples and accurate measurement of solvent volumes.

    • Agitation/Flow: Use a calibrated shaker or pump to ensure consistent mixing or flow rates.

    • Material Homogeneity: If possible, source PVC material from a single, certified batch.

    • Standardize Protocols: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for all experimental steps.

Q5: My chromatogram (GC-MS/HPLC) shows unexpected peaks. How can I identify their source?

  • Potential Causes:

    • Contamination from solvents, glassware, or sample handling.

    • Leaching of other additives from the PVC matrix (e.g., stabilizers, lubricants).

    • Degradation of TBC or other components during the experiment or analysis.

    • Septa bleed from the gas chromatograph inlet.[8]

  • Solutions:

    • Run Blanks: Analyze a solvent blank and a "mock" extraction (without the PVC sample) to identify contaminants from the procedure.

    • Review PVC Formulation: Consult the manufacturer's data sheet for a list of other potential additives that might be leaching.

    • Mass Spectrum Analysis (GC-MS): Compare the mass spectra of the unknown peaks with spectral libraries (e.g., NIST/Wiley) for tentative identification.[9]

    • Preventive Measures: Use high-purity solvents, thoroughly clean all glassware, and use contaminant-free lab equipment. Regularly replace GC septa and liners.[8]

Q6: I am experiencing low recovery of TBC during my extraction process (e.g., Solid-Phase Extraction - SPE). What should I do?

  • Potential Causes:

    • Analyte Breakthrough: The TBC may not be retained on the SPE sorbent during sample loading.[10] This can happen if the flow rate is too high or the sample solvent is too strong.[11]

    • Analyte Wash-off: The wash solvent may be too strong, causing the TBC to be eluted prematurely.[12]

    • Incomplete Elution: The elution solvent may not be strong enough to desorb the TBC from the sorbent.[10]

    • Improper Sorbent Conditioning: Failure to properly wet and condition the sorbent can lead to poor retention.

  • Solutions:

    • Fraction Collection: Collect and analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the loss is occurring.[12]

    • Optimize Flow Rate: Use a slow and steady flow rate during sample loading (e.g., 1-2 mL/min) to maximize retention.

    • Adjust Solvent Strength:

      • Loading: If breakthrough occurs, dilute the sample with a weaker solvent.[11]

      • Washing: Use a weaker wash solvent to remove interferences without eluting the TBC.

      • Elution: Increase the strength of the elution solvent or use multiple, smaller elution volumes.

    • Ensure Proper Conditioning: Follow the manufacturer's protocol for sorbent conditioning to ensure proper activation.

Cell-Based Assay Issues

Q7: My cell viability assay (e.g., MTT, XTT) is giving inconsistent or unexpected results when testing TBC leachates. Why is this happening?

  • Potential Causes:

    • Direct Interference: TBC or other co-leached substances may directly react with the assay reagents. For example, compounds with reducing properties can directly reduce tetrazolium salts (MTT, XTT), leading to a false positive signal of cell viability.[1]

    • Solvent Effects: If the leachate is in an organic solvent, the solvent itself could be cytotoxic.

    • Cell Density: The effect of a compound can be dependent on the cell seeding density.

  • Solutions:

    • Run Cell-Free Controls: Incubate the TBC leachate with the assay reagent in cell-free media to check for direct chemical reactions.

    • Use Alternative Assays: If interference is detected, switch to an assay with a different detection principle, such as:

      • Sulforhodamine B (SRB) assay: Measures total protein content.[1]

      • ATP-based assays: Quantify cellular ATP levels as a marker of metabolic activity.

      • Trypan Blue Exclusion Assay: A dye-exclusion method to count viable cells directly.[1]

    • Vehicle Controls: Always include a vehicle control (media with the same final concentration of the solvent used to dissolve the leachate) to account for solvent toxicity.

    • Optimize Cell Seeding: Ensure cells are in the logarithmic growth phase and use a consistent seeding density for all experiments.

Quantitative Data on TBC/ATBC Leaching

The following tables summarize quantitative data on TBC/ATBC leaching from various studies. These values can serve as a reference for expected leaching levels under different experimental conditions.

Table 1: Leaching of Acetyl this compound (ATBC) into Various Simulants

PVC SourceSimulantTemperature (°C)TimeLeached ATBC ConcentrationReference
Plastic Kitchen WrapWater6010 min~2 µg/mL
Plastic Kitchen Wrap3% Acetic Acid6010 min~3 µg/mL
Plastic Kitchen WrapSkim Milk Solution6010 min~10 µg/mL
PVC Tubing50/50 Ethanol/Water2524 hVaries by flow rate and device[5][6]

Table 2: Leaching of Various Plasticizers from PVC Infusion Sets (24h, 50/50 Ethanol/Water)

PlasticizerFlow Rate (mL/h)Total Leached Amount (µg)Reference
TOTM8~1500[6]
TOTM100~10350[6]
DEHT8~800[6]
DEHT100~2800[6]
DINCH8~3800[6]
DINCH100~12600[6]

Experimental Protocols

Protocol 1: Quantification of TBC Leaching from PVC Tubing

This protocol provides a general framework for a static leaching experiment.

1. Materials and Reagents:

  • PVC tubing containing TBC

  • Simulant solution (e.g., 0.9% saline, Water for Injection, 50/50 ethanol/water)

  • High-purity solvents for extraction (e.g., n-hexane, chloroform)[3]

  • TBC analytical standard

  • Calibrated incubator or water bath

  • Volumetric flasks and pipettes

  • Analytical instrument (GC-MS or HPLC-UV)

2. Sample Preparation:

  • Cut the PVC tubing into standardized lengths (e.g., 5 cm).

  • Measure the internal diameter and length to calculate the surface area.

  • Thoroughly clean the exterior of the tubing to remove any surface contaminants.

3. Leaching Experiment:

  • Place a known surface area of the PVC tubing into a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

  • Add a precise volume of the pre-warmed simulant solution.

  • Incubate the samples at the desired temperature (e.g., 37°C) for a specified duration (e.g., 24, 48, 72 hours).

  • Include a control sample of the simulant solution without the PVC tubing.

4. Extraction of TBC from Simulant:

  • Liquid-Liquid Extraction (LLE):

    • Transfer a known aliquot of the simulant to a separatory funnel.

    • Add a suitable extraction solvent (e.g., n-hexane).

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer containing the TBC.

    • Repeat the extraction process for exhaustive recovery.

    • Combine the organic extracts and concentrate to a known volume.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18 for aqueous samples).

    • Load the simulant at a slow flow rate.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the TBC with a strong organic solvent.

    • Concentrate the eluate to a known volume.

5. Analytical Quantification:

  • Prepare a calibration curve using the TBC analytical standard.

  • Analyze the extracted samples and the calibration standards using a validated GC-MS or HPLC-UV method.

  • Quantify the concentration of TBC in the samples by comparing their response to the calibration curve.

6. Data Reporting:

  • Express the results as mass of TBC leached per unit surface area of the PVC (e.g., µg/cm²) or as a concentration in the simulant (e.g., µg/mL).

Protocol 2: Extraction of TBC from PVC Material for Content Analysis

This protocol is for determining the initial concentration of TBC within the PVC material itself.

1. Materials and Reagents:

  • PVC tubing containing TBC

  • Solvent for PVC dissolution (e.g., Tetrahydrofuran - THF)

  • Solvent for PVC precipitation (e.g., Methanol)

  • Analytical instrument (GC-MS or HPLC-UV)

2. Procedure:

  • Accurately weigh a small piece of the PVC tubing.

  • Dissolve the PVC in a known volume of THF.

  • Precipitate the PVC polymer by adding methanol.

  • Centrifuge or filter the solution to separate the precipitated PVC.

  • The supernatant will contain the dissolved TBC.

  • Analyze the supernatant using a validated analytical method to determine the TBC concentration.

  • Calculate the initial TBC content as a percentage of the PVC weight.[3]

Visualizations

Experimental Workflow for TBC Leaching Study

G cluster_prep 1. Preparation cluster_leach 2. Leaching cluster_extract 3. Extraction cluster_analysis 4. Analysis prep_pvc Prepare PVC Samples (Cut, Clean, Measure) leach Incubate PVC in Simulant (Controlled Time & Temp) prep_pvc->leach prep_sim Prepare Simulant Solution prep_sim->leach extract Extract TBC from Simulant (LLE or SPE) leach->extract analysis Quantify TBC (GC-MS or HPLC) extract->analysis data Data Analysis & Reporting analysis->data

Caption: Workflow for a typical TBC leaching experiment.

Signaling Pathway: ATBC-Induced Intestinal CYP3A4 Expression

G ATBC ATBC SXR SXR (Steroid and Xenobiotic Receptor) ATBC->SXR Activates Complex SXR-RXR Heterodimer SXR->Complex RXR RXR RXR->Complex DNA CYP3A4 Gene Promoter Complex->DNA Binds to mRNA CYP3A4 mRNA DNA->mRNA Transcription Protein CYP3A4 Enzyme mRNA->Protein Translation Metabolism Altered Drug Metabolism Protein->Metabolism Leads to

Caption: ATBC activation of SXR leading to CYP3A4 induction.

References

Technical Support Center: Enhancing Thermal Stability of Polymers with Tributyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers containing tributyl citrate (B86180) (TBC).

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and processing of polymers plasticized with tributyl citrate.

Issue 1: Premature Polymer Degradation During Thermal Processing

Question: My polymer blend with this compound is degrading at a lower temperature than the neat polymer. How can I improve its thermal stability?

Answer:

The addition of this compound, while an effective plasticizer, can lower the onset temperature of thermal degradation.[1][2][3] This is often due to the lower thermal stability of the plasticizer itself. Here are several strategies to mitigate this issue:

  • Incorporate a Heat Stabilizer: For polymers like PVC, the addition of heat stabilizers is crucial.[4][5]

    • Metal Soaps: Calcium stearate (B1226849), zinc stearate, and barium stearate can be effective.[4][5]

    • Organotin Compounds: These are also common but may have regulatory considerations.[4]

    • Co-stabilizers: Combinations of stabilizers, such as calcium-zinc based systems, can offer synergistic effects.[6] The compatibility between the stabilizer and this compound is important for optimal performance.[4][7]

  • Optimize Plasticizer Concentration: While a higher concentration of TBC increases flexibility, it can also accelerate thermal degradation.[2] Experiment with the minimum effective concentration of TBC to achieve the desired mechanical properties without overly compromising thermal stability.

  • Consider Acetylated this compound (ATBC): ATBC can sometimes offer improved thermal stability compared to TBC in certain polymer systems.[8]

  • Processing Conditions:

    • Lower Processing Temperature: If possible, reduce the melt processing temperature to minimize thermal stress on the material.[9]

    • Reduce Residence Time: Minimize the time the polymer melt spends at high temperatures in the extruder or molding machine.

Issue 2: Discoloration of the Polymer Blend Upon Heating

Question: My polymer formulation with this compound is turning yellow/brown during processing. What is causing this and how can I prevent it?

Answer:

Discoloration during heating is a common sign of thermal degradation.[10] In PVC, this is often due to dehydrochlorination, which forms conjugated polyene sequences that absorb visible light.[5][11]

  • Primary Cause: The initial degradation of the polymer or the plasticizer can trigger these discoloration reactions.

  • Solutions:

    • Effective Stabilization: The use of appropriate heat stabilizers, as mentioned in Issue 1, is the most effective way to prevent discoloration. Stabilizers function by neutralizing degradation products like HCl in PVC.[5]

    • Antioxidants: Incorporating antioxidants can inhibit oxidative degradation pathways that contribute to color formation.[12] Hindered phenols and phosphites are common choices.[12]

    • Nitrogen Atmosphere: Processing under an inert atmosphere, such as nitrogen, can reduce oxidative degradation and subsequent discoloration.

Issue 3: Plasticizer Leaching or Migration

Question: I'm observing a tacky or oily surface on my final product, suggesting the this compound is leaching out. How can I improve its retention within the polymer matrix?

Answer:

Plasticizer migration, or leaching, occurs when the plasticizer is not fully compatible with the polymer matrix or when external factors promote its movement.[13]

  • Improve Compatibility:

    • Modified Citrate Plasticizers: Consider using higher molecular weight or modified citrate plasticizers, which tend to have lower migration rates.[8][13]

    • Polymer Blending: Blending with a more compatible polymer can sometimes help to anchor the plasticizer.

  • Cross-linking: For some polymer systems, introducing a low level of cross-linking can create a more robust network that physically entraps the plasticizer molecules.

  • Surface Treatment: In some applications, a surface coating can act as a barrier to prevent plasticizer migration.

  • Avoid Incompatible Contact Materials: Be mindful of the materials that come into contact with your plasticized polymer, as some can accelerate leaching.

Frequently Asked Questions (FAQs)

Q1: Does this compound always decrease the thermal stability of a polymer?

A1: Generally, the addition of a low molecular weight plasticizer like this compound will lower the initial temperature of weight loss as observed by Thermogravimetric Analysis (TGA).[1][2] This is because the plasticizer itself has a lower degradation temperature than the polymer. However, in some systems like PVC, this compound can have a stabilizing effect on the first stage of degradation (dehydrochlorination) compared to other plasticizers like DOP (dioctyl phthalate), though this can depend on the overall formulation, including the presence of other stabilizers.[4][7][11]

Q2: What is the typical mechanism of thermal degradation for polymers containing this compound?

A2: The degradation process is polymer-specific.

  • For Poly(lactic acid) (PLA) and Poly(3-hydroxybutyrate) (PHB) , thermal degradation primarily occurs through random chain scission of the ester linkages.[2][9] The presence of this compound lowers the temperature at which this process begins.[1]

  • For Poly(vinyl chloride) (PVC) , the primary degradation mechanism is a two-step dehydrochlorination process, leading to the formation of polyenes and eventual cross-linking and charring.[5][11] this compound can influence the rate of this process.[11]

Q3: How can I experimentally measure the effect of this compound on my polymer's thermal stability?

A3: The two most common techniques are:

  • Thermogravimetric Analysis (TGA): This technique measures the weight loss of a sample as a function of temperature.[14] It allows you to determine the onset temperature of degradation (Tonset) and the temperature of maximum degradation rate (Tmax).[2][14] A lower Tonset for the plasticized polymer compared to the neat polymer indicates a reduction in thermal stability.[2]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[1] It can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[2][15] A decrease in Tg confirms the plasticizing effect of this compound.[16] Changes in melting behavior after thermal stress can also indicate degradation.[17]

Q4: Are there any non-toxic alternatives to traditional heat stabilizers for use with this compound?

A4: Yes, there is a growing interest in more environmentally friendly and non-toxic stabilizer systems. Some options include:

  • Bio-based Stabilizers: Research is ongoing into stabilizers derived from natural sources.

  • Hydrotalcites: These layered double hydroxides have shown promise as effective heat stabilizers for PVC.[4]

  • Calcium-Zinc Systems: These are widely considered to be a less toxic alternative to lead and cadmium-based stabilizers.[6]

Data Presentation

Table 1: Effect of this compound (TBC) on the Thermal Properties of Polylactic Acid (PLA)

TBC Content (wt%)Tg (°C)Tonset (5% weight loss) (°C)Tmax (°C)
053.0284.6-
5---
7---
10---

Data adapted from reference[2]. Note: Specific values for all concentrations were not available in a single table in the source.

Table 2: Thermal Properties of Poly(3-hydroxybutyrate) (PHB) and Polylactic Acid (PLA) with and without this compound (TB)

SampleT2% (°C)Tmax (°C)
PHB280.9299.7
PHB/TB205.4297.2
PLA340.1365.1
PLA/TB201.1363.5

T2%: Temperature at 2% weight loss. Tmax: Temperature of maximum degradation rate. Data adapted from reference[1].

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the polymer with and without this compound.

Materials and Equipment:

  • TGA instrument

  • Sample pans (aluminum or platinum)

  • Microbalance

  • Polymer samples (neat and with TBC)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample accurately into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas (Nitrogen) flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature well above the expected degradation point (e.g., 600 °C).[14]

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of degradation (Tonset), often defined as the temperature at which 5% weight loss occurs.[2]

    • Determine the temperature of the maximum rate of weight loss (Tmax) from the peak of the derivative of the TGA curve (DTG curve).[1]

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To measure the effect of this compound on the glass transition temperature (Tg) and melting behavior of the polymer.

Materials and Equipment:

  • DSC instrument

  • Sample pans (aluminum) and lids

  • Crimping press

  • Polymer samples (neat and with TBC)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into a DSC pan and seal it with a lid using the crimping press.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Set the purge gas (Nitrogen) flow rate.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from a low temperature (e.g., 25 °C) to above its melting point (e.g., 200 °C for PLA) at a controlled rate (e.g., 10 °C/min).[2] This step removes the thermal history of the sample.

    • Cooling Scan: Hold the sample at the high temperature for a few minutes (e.g., 2-5 min) to ensure complete melting, then cool it back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again at the same rate as the first scan.

  • Data Analysis:

    • Analyze the data from the second heating scan to determine the glass transition temperature (Tg), which appears as a step change in the heat flow curve.[15]

    • Identify the melting temperature (Tm) from the endothermic peak.[15]

Visualizations

G cluster_0 Troubleshooting Workflow: Premature Degradation Start Issue: Premature Degradation (Lower T_onset) Q1 Is the polymer PVC? Start->Q1 AddStabilizer Action: Add Heat Stabilizer (e.g., Ca/Zn Stearate) Q1->AddStabilizer Yes Optimize Action: Optimize Plasticizer Concentration Q1->Optimize No AddStabilizer->Optimize ConsiderATBC Action: Consider Using ATBC Optimize->ConsiderATBC AdjustProcessing Action: Adjust Processing (Lower Temp, Shorter Time) ConsiderATBC->AdjustProcessing End Outcome: Improved Thermal Stability AdjustProcessing->End

Caption: Troubleshooting workflow for premature polymer degradation.

G cluster_1 Thermal Degradation Pathway of Plasticized Polymer Polymer Polymer + this compound Heat Input: Heat Polymer->Heat Degradation Initiation: Lower Onset Temperature Heat->Degradation Mechanism Mechanism: (e.g., Chain Scission, Dehydrochlorination) Degradation->Mechanism Products Degradation Products: Volatiles, Char, Discoloration Mechanism->Products Stabilizer Intervention: Heat Stabilizer Stabilizer->Degradation Inhibits/Neutralizes

Caption: General pathway of thermal degradation for plasticized polymers.

G cluster_2 Experimental Workflow for Thermal Analysis Sample Sample Preparation (Neat vs. Plasticized) TGA TGA Analysis (Weight Loss vs. Temp) Sample->TGA DSC DSC Analysis (Heat Flow vs. Temp) Sample->DSC TGA_Data Data: T_onset, T_max TGA->TGA_Data DSC_Data Data: T_g, T_m DSC->DSC_Data Conclusion Conclusion: Quantify Effect of TBC TGA_Data->Conclusion DSC_Data->Conclusion

Caption: Workflow for TGA and DSC experimental analysis.

References

Technical Support Center: Addressing Impurities in Commercial-Grade Tributyl Citrate for Sensitive Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial-grade tributyl citrate (B86180) (TBC) in sensitive applications.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability in Culture

Question: We are observing unexpected cell death, reduced proliferation, or changes in cell morphology after introducing a new batch of commercial-grade tributyl citrate (TBC) or a medical device plasticized with TBC into our cell culture experiments. How can we troubleshoot this?

Answer:

Unexpected cytotoxicity is a common concern when using commercial-grade reagents in sensitive cell-based assays. Impurities in TBC or leachables from TBC-plasticized materials can be a significant contributing factor.[1][2] Here is a logical workflow to diagnose the issue:

A Unexpected Cytotoxicity Observed B Review Experimental Setup A->B Start C Isolate TBC as the Variable B->C Confirm no other changes (e.g., media, serum) D Test for TBC-Induced Cytotoxicity C->D Run control experiments with and without the new TBC batch D->B No cytotoxicity observed, re-evaluate other variables E Characterize TBC Impurities D->E Cytotoxicity confirmed to be linked to TBC batch F Source High-Purity TBC E->F Identify potential problematic impurities G Report to Manufacturer F->G Validate new batch in sensitive assays cluster_cell Cell TBC_Impurity TBC Impurity (e.g., ATBC) Bax Bax (Pro-apoptotic) TBC_Impurity->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) TBC_Impurity->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Forms pores in mitochondrial membrane Bcl2->Bax Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Technical Support Center: Tributyl Citrate (TBC) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tributyl Citrate (B86180) (TBC) synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help optimize TBC synthesis for maximum yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of low TBC yield, and how can I address them?

Low yield in TBC synthesis is a common issue that can stem from several factors throughout the experimental process. The primary causes include incomplete esterification, catalyst deactivation, and product loss during purification.

  • Incomplete Reaction: The esterification of citric acid with n-butanol is a reversible equilibrium reaction. To drive the reaction towards the product (TBC), it is crucial to effectively remove the water byproduct as it forms.[1] Ensure your apparatus is set up for efficient water removal, for instance, by using a Dean-Stark trap.

  • Suboptimal Reaction Conditions: Temperature, catalyst concentration, and the molar ratio of reactants are critical. Reaction temperatures are typically elevated, often between 120-150°C, to increase the reaction rate.[1][2] An excess of n-butanol is also used to shift the equilibrium forward; molar ratios of n-butanol to citric acid from 4:1 to 5.5:1 are commonly reported to achieve high yields.[3]

  • Catalyst Issues: The choice and handling of the acid catalyst are paramount. While traditional catalysts like sulfuric acid are effective, they can cause side reactions and corrosion.[4][5] Newer solid acid catalysts or ionic liquids can offer high activity and easier separation, but may require specific activation or handling procedures.[2][4] Ensure the catalyst loading is optimized, as too little will result in slow conversion and too much can promote unwanted side reactions.

Q2: My final TBC product is discolored (yellowish). What causes this and how can I achieve a colorless product?

Product discoloration is typically caused by impurities from side reactions occurring at high temperatures or by residual catalyst.

  • High-Temperature Side Reactions: Prolonged exposure to high temperatures during esterification can lead to the formation of colored byproducts.[6] It is important to maintain precise temperature control and avoid overheating. Optimize the reaction time to ensure completion without unnecessary heating.

  • Residual Acid Catalyst: Incomplete neutralization of the acid catalyst can lead to product degradation and color formation during the final distillation step.[6][7]

  • Purification Steps: To achieve a colorless product, a decolorization step using activated carbon can be implemented before final distillation.[6][8] The crude product is stirred with activated carbon, which adsorbs colored impurities, and is then filtered off.[6][8] Final purification by vacuum distillation is critical to separate the high-purity TBC from any remaining non-volatile impurities.[7]

Q3: How do I effectively remove the acid catalyst and other impurities after the reaction?

Post-reaction workup is crucial for achieving high purity. The standard procedure involves neutralization, washing, and distillation.[7][9]

  • Neutralization: After the esterification is complete, the crude product is washed with an alkaline solution, such as aqueous sodium carbonate (Na₂CO₃), to neutralize the residual acid catalyst.[6][8]

  • Washing: Following neutralization, the organic layer is washed multiple times with water to remove any remaining salts and water-soluble impurities.[6][7]

  • Distillation: The final and most critical step is vacuum distillation.[7] This separates the high-boiling TBC from residual n-butanol, water, and other volatile impurities, yielding a product with high purity.[7]

Q4: Which catalyst is best for TBC synthesis?

The "best" catalyst depends on the specific requirements of the process, balancing factors like activity, cost, reusability, and environmental impact.

  • Traditional Mineral Acids (e.g., H₂SO₄): These are low-cost and effective but are corrosive, difficult to separate from the product, and can generate significant acidic waste.[4][5][10]

  • Organic Acids (e.g., p-toluenesulfonic acid): These often result in fewer side reactions and are less corrosive than sulfuric acid but can be more expensive.[5][11]

  • Solid Acid Catalysts (e.g., SO₄²⁻/ZrO₂–TiO₂, Strong Acidic Resins): These offer significant advantages, including easy separation by filtration, potential for reuse, and reduced equipment corrosion and environmental pollution.[2][3] Their performance can be highly dependent on their preparation and specific surface properties.[2]

  • Ionic Liquids: These are considered "green" catalysts due to their low volatility and high stability. They can provide high catalytic activity and can be reused multiple times, though their initial cost may be higher.[3][4]

Data Presentation: Comparison of Catalytic Systems

The selection of a catalyst and the reaction conditions are critical for optimizing TBC yield. The table below summarizes the performance of various catalysts under their respective optimal conditions as reported in the literature.

Catalyst TypeMolar Ratio (Butanol:Citric Acid)Temperature (°C)Time (hr)Max. Yield / ConversionReference
Carbon-Based Solid Acid4.5 : 1Not Specified499.1% Yield[3]
Solid Superacid (SO₄²⁻/ZnO-TiO₂)4.0 : 1130 - 1402.598.9% Yield[3]
SO₄²⁻/ZrO₂–TiO₂ (4:1)5.0 : 1120Not Specified95.1% Conversion[2][4]
Phosphotungstic Acid4.0 : 11503.597.96% Yield[3]
Acidic Ionic Liquids5.0 : 1Not Specified397.4% Yield[3]
Strong Acidic Resin5.5 : 1130491.08% Yield[3]
Sulfuric Acid3.5 : 1Not Specified695.2% Yield[4]

Experimental Protocols

Protocol 1: TBC Synthesis using a Solid Acid Catalyst

This protocol describes a general procedure for synthesizing Tributyl Citrate using a reusable solid acid catalyst, which minimizes waste and simplifies purification.

  • Apparatus Setup: Assemble a reaction flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser to facilitate water removal.

  • Reactant Charging:

    • Charge the reaction flask with citric acid (1.0 mol).

    • Add n-butanol in a 4.5:1 molar ratio to the citric acid (4.5 mol).[3]

    • Add the solid acid catalyst (e.g., carbon-based solid acid, 3.0 g per mol of citric acid).[3]

  • Esterification Reaction:

    • Begin vigorous stirring and heat the mixture to the target reaction temperature (e.g., 130-140°C).[3]

    • Continuously remove the water byproduct collected in the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water formation ceases (typically after 2.5-4 hours).[3]

  • Catalyst Removal:

    • Cool the reaction mixture to below 100°C.

    • Separate the solid catalyst from the crude product by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Purification:

    • Transfer the crude product to a separatory funnel. Wash with a 5-10% aqueous sodium carbonate solution to neutralize any leached acidity, followed by several washes with deionized water until the aqueous layer is neutral.[6]

    • Remove excess n-butanol and residual water under reduced pressure using a rotary evaporator.

    • For the highest purity, perform vacuum distillation to isolate the final TBC product.[7]

Visualizations: Workflows and Logical Relationships

Diagram 1: TBC Synthesis & Purification Workflow

This diagram illustrates the standard experimental workflow for producing high-purity this compound, from initial reaction to final purification.

TBC_Workflow cluster_reactants Raw Materials cluster_purification Purification Cascade citric_acid Citric Acid esterification 1. Esterification Reaction (120-150°C) citric_acid->esterification n_butanol n-Butanol n_butanol->esterification catalyst Acid Catalyst catalyst->esterification catalyst_recycle Catalyst Recycle (Solid Catalysts) catalyst->catalyst_recycle water_removal Water Removal (Byproduct) esterification->water_removal neutralization 2. Neutralization & Washing (e.g., Na2CO3 wash) esterification->neutralization distillation 3. Vacuum Distillation neutralization->distillation if no decolorization decolorization Decolorization (Optional) (Activated Carbon) neutralization->decolorization optional step waste Aqueous Waste (Salts) neutralization->waste final_product High-Purity TBC distillation->final_product decolorization->distillation Low_Yield_Troubleshooting root Problem: Low TBC Yield cause1 Cause: Incomplete Reaction root->cause1 cause2 Cause: Catalyst Inefficiency root->cause2 cause3 Cause: Product Loss root->cause3 subcause1a Reversible reaction equilibrium not shifted cause1->subcause1a subcause1b Suboptimal Conditions cause1->subcause1b subcause2a Insufficient Loading cause2->subcause2a subcause2b Catalyst Deactivated cause2->subcause2b subcause3a Loss during Neutralization cause3->subcause3a subcause3b Loss during Distillation cause3->subcause3b solution1a Solution: Improve water removal (e.g., Dean-Stark trap) subcause1a->solution1a solution1b Solution: Increase Butanol:Acid ratio; Optimize temperature subcause1b->solution1b solution2a Solution: Increase catalyst amount per optimization data subcause2a->solution2a solution2b Solution: Use fresh/reactivated catalyst; Check for poisons subcause2b->solution2b solution3a Solution: Ensure complete phase separation during washes subcause3a->solution3a solution3b Solution: Optimize vacuum and temperature to prevent loss subcause3b->solution3b

References

Technical Support Center: Overcoming Challenges of Tributyl Citrate Dispersion in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tributyl citrate (B86180) (TBC) as a plasticizer in polymer matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and characterization of polymer-TBC blends.

Issue 1: Poor Mechanical Properties (Brittleness) After Adding TBC

Question: I added tributyl citrate to my polymer matrix, but the resulting material is still brittle. What could be the cause and how can I improve its flexibility?

Answer:

The primary function of this compound (TBC) is to increase the flexibility and reduce the brittleness of polymers by lowering the glass transition temperature (Tg).[1][2] If you are not observing the desired plasticizing effect, several factors could be at play:

  • Insufficient TBC Concentration: The plasticizing effect is dependent on the concentration of TBC. A higher concentration generally leads to a greater reduction in Tg and improved flexibility.[3]

  • Poor Dispersion: If the TBC is not homogeneously dispersed throughout the polymer matrix, you will have regions with high plasticizer concentration and others with very little, leading to inconsistent mechanical properties.

  • Incompatibility: While TBC is compatible with a range of polymers like PVC and PLA, the degree of compatibility can influence its effectiveness.[1] In some cases, phase separation can occur, especially at higher concentrations.

Troubleshooting Steps:

  • Increase TBC Concentration: Incrementally increase the weight percentage of TBC in your formulation. Monitor the change in mechanical properties (e.g., tensile strength, elongation at break) and thermal properties (Tg) to find the optimal concentration.

  • Optimize Processing/Mixing Method:

    • Melt Blending: Ensure the processing temperature is high enough to reduce the viscosity of the polymer and facilitate mixing. Also, consider increasing the mixing time or screw speed to improve dispersion.

    • Solution Casting: Ensure both the polymer and TBC are fully dissolved in a common solvent before casting.[2] Vigorous stirring of the solution is crucial.

  • Use a Compatibilizer: For polymer blends, such as PLA/PCL, a compatibilizer can improve the interfacial adhesion between the polymer phases and enhance the distribution of the plasticizer.[4] Maleic anhydride-grafted polymers are sometimes used for this purpose.[4]

Issue 2: Phase Separation or Oily Surface on the Polymer Film

Question: My polymer film containing TBC has an oily or greasy surface. What causes this and how can I prevent it?

Answer:

An oily surface is a clear indication of plasticizer migration or "leaching," where the TBC molecules move from the bulk of the polymer to the surface.[5][6] This occurs when the plasticizer has limited compatibility with the polymer or when the concentration of the plasticizer exceeds its solubility limit within the polymer matrix.[6]

Troubleshooting Steps:

  • Reduce TBC Concentration: The most straightforward solution is to decrease the amount of TBC in your formulation to a level that is fully miscible with the polymer.

  • Improve Compatibility:

    • Consider using a modified version of TBC, such as acetyl this compound (ATBC), which can exhibit different compatibility profiles.[7]

    • The addition of a compatibilizer can help to create a more stable blend and reduce plasticizer migration.[4]

  • Optimize Thermal Treatment: Annealing the polymer film at a temperature below its melting point but above its glass transition temperature can sometimes improve the morphological stability and reduce phase separation.

  • Characterize Migration: To quantify the extent of migration, you can perform extraction studies followed by analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in polymer matrices?

A1: this compound (TBC) is primarily used as a plasticizer.[1] Its main functions are to increase the flexibility, reduce the viscosity of the polymer melt, and lower the glass transition temperature (Tg) of the polymer, making it less brittle and easier to process.[1][2] It is considered a safer, non-toxic alternative to some traditional phthalate (B1215562) plasticizers.

Q2: How does TBC affect the thermal properties of polymers like PLA?

A2: The addition of TBC to PLA leads to several changes in its thermal properties:

  • Glass Transition Temperature (Tg): TBC significantly decreases the Tg of PLA, which is an indicator of increased polymer chain mobility and flexibility.[2][10]

  • Melting Temperature (Tm): The melting temperature may also decrease with the addition of TBC.[2]

  • Crystallinity: TBC can increase the degree of crystallinity of PLA because the increased chain mobility allows for more ordered packing of the polymer chains.[2][3]

Q3: Is this compound suitable for use in biomedical and food contact applications?

A3: Yes, this compound and its derivative, acetyl this compound (ATBC), are known for their non-toxic profiles and are used in applications that require direct human contact, such as food packaging films, medical devices, and pharmaceutical coatings.[1][7] However, the potential for migration of the plasticizer into food or biological fluids should always be assessed.[5][11]

Q4: What are the common methods to prepare a homogeneous blend of TBC and a polymer?

A4: The two most common laboratory-scale methods are:

  • Solution Casting: This involves dissolving both the polymer and TBC in a suitable common solvent, followed by casting the solution onto a flat surface and allowing the solvent to evaporate slowly.[2]

  • Melt Blending/Extrusion: This method involves mixing the polymer pellets and liquid TBC at a temperature above the polymer's melting point using an internal mixer or a twin-screw extruder. This is a common industrial method.[12]

Q5: How can I characterize the dispersion of TBC in my polymer matrix?

A5: Several analytical techniques can be used to assess the dispersion and effect of TBC:

  • Differential Scanning Calorimetry (DSC): A single, shifted glass transition temperature (Tg) is a good indicator of a miscible blend.[10][13]

  • Dynamic Mechanical Analysis (DMA): This technique also measures the Tg and can provide information on the viscoelastic properties of the material, which are affected by plasticizer dispersion.[14]

  • Scanning Electron Microscopy (SEM): By examining the fracture surface of the polymer blend, you can visually inspect for signs of phase separation. A smooth, uniform fracture surface suggests good dispersion.[15]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify interactions between the polymer and the plasticizer through shifts in characteristic peaks.[16]

Data Presentation

Table 1: Effect of TBC Concentration on the Thermal Properties of Polylactic Acid (PLA)

TBC Concentration (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Degree of Crystallinity (%)Reference
060.4150.14.5[3]
1045.2148.56.2[3]
2025.8146.27.8[3]
3012.2144.99.1[3]

Note: The values presented are indicative and can vary depending on the specific grade of PLA and the processing conditions.

Experimental Protocols

Protocol 1: Preparation of PLA/TBC Films by Solution Casting

Objective: To prepare homogeneous films of polylactic acid (PLA) plasticized with this compound (TBC).

Materials and Equipment:

  • Polylactic acid (PLA) pellets

  • This compound (TBC)

  • Chloroform (B151607) (or another suitable solvent for PLA)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Petri dish or glass plate

  • Vacuum oven

Procedure:

  • Dry the PLA pellets in a vacuum oven at 60°C for at least 4 hours to remove any residual moisture.[2]

  • Prepare a solution of PLA in chloroform (e.g., 10% w/v) by adding the dried PLA pellets to the solvent in a glass beaker.

  • Stir the mixture using a magnetic stirrer at room temperature until the PLA is completely dissolved. This may take several hours.

  • Calculate the required amount of TBC based on the desired weight percentage relative to the PLA.

  • Add the TBC to the PLA solution and continue stirring for at least 1-2 hours to ensure a homogeneous mixture.[2]

  • Pour the solution into a level petri dish or onto a clean glass plate.

  • Cover the setup to allow for slow solvent evaporation in a fume hood at room temperature. This helps to prevent the formation of bubbles and ensures a uniform film.

  • Once the film appears dry, place it in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Carefully peel the film from the substrate for characterization.

Protocol 2: Assessment of Plasticizer Leaching

Objective: To quantify the migration of TBC from a polymer film into a food simulant.

Materials and Equipment:

  • Plasticized polymer film of known weight and surface area

  • Food simulant (e.g., ethanol/water mixture, olive oil)

  • Sealed glass container

  • Incubator or oven

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)[8]

  • Hexane (B92381) (for extraction)

Procedure:

  • Cut a sample of the plasticized polymer film with a known surface area.

  • Weigh the film sample accurately.

  • Place the film sample into a glass container and add a specific volume of the chosen food simulant, ensuring the film is fully immersed.[8]

  • Seal the container and place it in an incubator at a controlled temperature (e.g., 40°C) for a specified period (e.g., 10 days).[8]

  • After the incubation period, remove the polymer film from the container.

  • Take an aliquot of the food simulant for analysis. If the simulant is oily, an extraction step with a solvent like hexane may be necessary.[9]

  • Analyze the concentration of TBC in the simulant using a calibrated GC-MS or HPLC system.[8][9]

  • Express the migration results as the mass of TBC migrated per unit surface area of the film (e.g., in µg/cm²).

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization Dry Polymer Dry Polymer Dissolve Polymer Dissolve Polymer Dry Polymer->Dissolve Polymer Solvent Add TBC Add TBC Dissolve Polymer->Add TBC Stir Cast Solution Cast Solution Add TBC->Cast Solution Evaporate Solvent Evaporate Solvent Cast Solution->Evaporate Solvent Vacuum Dry Vacuum Dry Evaporate Solvent->Vacuum Dry Plasticized Film Plasticized Film Vacuum Dry->Plasticized Film DSC DSC Plasticized Film->DSC DMA DMA Plasticized Film->DMA SEM SEM Plasticized Film->SEM Leaching Test Leaching Test Plasticized Film->Leaching Test

Caption: Workflow for solution casting and characterization of TBC-plasticized polymer films.

troubleshooting_logic cluster_flexibility Poor Flexibility Issue cluster_leaching Oily Surface (Leaching) Issue start Initial Problem: Poor Flexibility or Oily Surface q1 Is TBC concentration sufficient? start->q1 q4 Is TBC concentration too high? start->q4 a1_yes Yes q1->a1_yes a1_no No: Increase TBC % q1->a1_no q2 Is dispersion adequate? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No: Optimize mixing (time, temp, speed) q2->a2_no q3 Is there a compatibility issue? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes: Add compatibilizer q3->a3_yes end Problem Resolved a3_no->end a4_yes Yes: Reduce TBC % q4->a4_yes a4_no No q4->a4_no q5 Is there a compatibility issue? a4_no->q5 a5_yes Yes: Use compatibilizer or alternative plasticizer (ATBC) q5->a5_yes a5_no No q5->a5_no a5_no->end

Caption: Troubleshooting decision tree for common issues with TBC dispersion in polymers.

References

Technical Support Center: Minimizing the Impact of Tributyl Citrate on Polymer Optical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on utilizing tributyl citrate (B86180) (TBC) as a plasticizer while maintaining the desired optical properties of clear polymers. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and processing.

Frequently Asked Questions (FAQs)

Q1: What is tributyl citrate (TBC) and why is it used in clear polymers?

A1: this compound (TBC) is a non-toxic, biodegradable plasticizer derived from citric acid. It is frequently used as an eco-friendly alternative to phthalate-based plasticizers in a variety of polymers, including polylactic acid (PLA), polyvinyl chloride (PVC), and cellulose (B213188) acetate (B1210297) derivatives.[1][2] Its primary function is to increase the flexibility, reduce the glass transition temperature (Tg), and improve the processability of these materials.[2]

Q2: What are the common optical property issues when using TBC?

A2: While TBC is an effective plasticizer, its incorporation can sometimes lead to:

  • Increased Haze: A cloudy or milky appearance that reduces the clarity of the polymer.[3]

  • Yellowing: The development of a yellowish tint, which can be indicative of polymer degradation.[4][5]

  • Reduced Luminous Transmittance: A decrease in the percentage of light that passes through the material.[6]

Q3: Does the concentration of TBC affect the optical properties of the polymer?

A3: Yes, the concentration of TBC can influence the optical properties. For instance, in polylactic acid (PLA), a slight decrease in transmittance has been observed with increasing TBC content.[6] However, some studies have also reported that for certain polymers like PLA, the effect of citrate plasticizers on opacity can be negligible.[7]

Q4: Are there different grades of TBC, and can this impact optical clarity?

A4: While not extensively detailed in the search results, the purity of any chemical additive can impact the final properties of a polymer. Impurities or residual reactants in lower-grade TBC could potentially contribute to discoloration or other optical defects, especially under thermal stress during processing.

Q5: How can I prevent yellowing when using TBC?

A5: Preventing yellowing involves a multi-faceted approach:

  • Use of Stabilizers: Incorporating antioxidants and UV stabilizers can protect the polymer from degradation caused by heat and light, which are primary causes of yellowing.[8]

  • Processing Conditions: Avoid excessive processing temperatures and residence times, as thermal degradation of the polymer or the plasticizer can lead to the formation of color-causing chromophores.

  • Material Selection: Acetyl this compound (ATBC), a derivative of TBC, has been noted for its better resistance to yellowing compared to some other plasticizers.[1][9]

Troubleshooting Guides

Issue 1: Increased Haze in the Polymer Film
  • Symptom: The clear polymer appears cloudy or hazy after the incorporation of TBC and processing.

  • Potential Causes:

    • Immiscibility: At certain concentrations or under specific processing conditions, TBC may not be fully miscible with the polymer matrix, leading to the formation of micro-droplets that scatter light.

    • Crystallization: In semi-crystalline polymers like PLA, the plasticizer can increase chain mobility and promote crystallization. While this can be desirable for mechanical properties, the formation of spherulites can increase haze.[6]

    • Surface Roughness: Processing-induced surface irregularities can contribute to haze.[10]

    • Contamination: Impurities in the raw materials or from the processing equipment can act as nucleation sites for haze.

  • Troubleshooting Steps:

    • Optimize TBC Concentration: Conduct a concentration study to determine the optimal level of TBC that provides the desired plasticization without causing significant haze.

    • Adjust Processing Parameters: Modify the temperature profile, screw speed, and cooling rate during extrusion or molding to improve miscibility and control crystallization. Rapid cooling can sometimes reduce spherulite size and thus lower haze.

    • Verify Material Purity: Ensure that both the polymer and TBC are of high purity and are properly dried before processing to remove moisture, which can contribute to haze.

    • Consider a Co-plasticizer or Additives: In some cases, using a co-plasticizer can improve the overall compatibility with the polymer matrix.

Issue 2: Yellowing of the Polymer
  • Symptom: The polymer exhibits a yellow tint after processing or upon exposure to light or heat.

  • Potential Causes:

    • Thermal Degradation: High processing temperatures can cause the polymer chains to break down and/or the TBC to degrade, leading to the formation of chromophoric (color-causing) groups.[11][12]

    • Photo-oxidation: Exposure to UV light can initiate degradation reactions in the polymer, which are often manifested as yellowing.[8]

    • Interaction with Other Additives: TBC may interact with other additives in the formulation, leading to color formation.

    • Unstable Lubricants or Plasticizers: Some lubricants or plasticizers can be thermally unstable and contribute to discoloration.[13]

  • Troubleshooting Steps:

    • Incorporate Stabilizers: Add a suitable antioxidant (e.g., hindered phenols) to prevent thermal degradation and a UV stabilizer (e.g., hindered amine light stabilizers - HALS, or benzotriazoles) to protect against photo-oxidation.[8][14]

    • Optimize Processing Conditions: Lower the processing temperature and minimize the residence time in the extruder or molding machine to reduce the risk of thermal degradation.

    • Evaluate Formulation Components: Ensure all additives in the formulation are compatible and thermally stable. If using PVC, ensure the heat stabilizer system is effective.

    • Consider ATBC: If yellowing is a persistent issue, consider replacing TBC with acetyl this compound (ATBC), which is reported to have better yellowing resistance.[1][9]

Data on Optical Properties

The following tables summarize the available quantitative data on the effect of this compound and its derivatives on the optical properties of clear polymers.

Table 1: Effect of this compound (TBC) Concentration on the Transmittance of Polylactic Acid (PLA) Films

TBC Concentration (wt%)Approximate Transmittance (%) at 600 nm
089
(undisclosed concentrations)A slight decrease with increasing TBC content

Source: Data interpreted from graphical representations in scientific literature.[6] It is important to note that the transparency of PLA was not significantly altered in this study.[6]

Experimental Protocols

Protocol 1: Measurement of Haze and Luminous Transmittance

This protocol is based on the principles of ASTM D1003 .[3][9][15][16]

1. Objective: To quantify the haze and luminous transmittance of a transparent polymer sample.

2. Apparatus:

  • Hazemeter or a spectrophotometer with an integrating sphere.[3][15]

  • Calibrated haze standards.

  • Sample cutting tools.

  • Lint-free cloth.

3. Sample Preparation:

  • Cut the polymer film or sheet into a flat specimen of a size suitable for the instrument's sample holder (typically a 50 mm or 100 mm disk).[17]

  • Ensure the specimen is free of dust, grease, scratches, and other imperfections. Clean gently with a lint-free cloth if necessary.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for not less than 40 hours prior to testing, unless otherwise specified.[18]

4. Instrument Calibration:

  • Calibrate the instrument according to the manufacturer's instructions. This typically involves a "zero calibration" (with the light beam blocked) and a "100% calibration" (with an unobstructed light beam).[16][19]

  • Use calibrated haze standards to verify the instrument's accuracy.

5. Measurement Procedure:

  • Set the instrument parameters, including the illuminant (e.g., Illuminant C or D65) and observer angle (e.g., 2°).[17]

  • Measure the total luminous transmittance (T2) by placing the sample against the entrance port of the integrating sphere.

  • Measure the diffuse transmittance (T4) by placing the sample at the entrance port and using a light trap to absorb the undeviated light.

  • Measure the light scattered by the instrument (T3) by removing the sample and using the light trap.

  • Measure the incident light (T1) with the sphere empty and no sample in place.

6. Calculations:

  • Total Luminous Transmittance (Tt): Tt = (T2 / T1) x 100

  • Diffuse Transmittance (Td): Td = [T4 - T3(T2/T1)] / T1 x 100

  • Haze (%): Haze = (Td / Tt) x 100

7. Reporting: Report the average haze and total luminous transmittance values to the nearest 0.1%.[17]

Protocol 2: Measurement of Yellowness Index

This protocol is based on the principles of ASTM E313 .[4][5][16][20]

1. Objective: To determine the yellowness index (YI) of a near-white or clear polymer sample.

2. Apparatus:

  • Spectrophotometer or colorimeter.[4][5]

  • Standard white reference tile.

  • Sample holder.

  • Lint-free cloth.

3. Sample Preparation:

  • Prepare a flat, opaque, or transparent sample of sufficient size to cover the instrument's measurement port.

  • Ensure the sample is clean and free from surface defects.[4] Avoid cleaning with solvents that may alter the surface.

  • Condition the specimens as described in Protocol 1.

4. Instrument Calibration:

  • Calibrate the spectrophotometer according to the manufacturer's instructions using a calibrated white reference tile.[5]

5. Measurement Procedure:

  • Set the instrument to measure the tristimulus values (X, Y, Z). Specify the illuminant (e.g., D65) and observer angle (e.g., 10°).[4]

  • Place the sample in the specimen holder and take the reading.

  • For transparent samples, measurements are typically taken in transmittance mode. For opaque samples, reflectance mode is used.

  • Take readings at multiple locations on the sample and average the results to ensure representativeness.[4]

6. Calculation: The Yellowness Index (YI) is calculated using the following formula from ASTM E313:

  • YI = [100 * (Cₓ * X - C₂ * Z)] / Y

    • Where X, Y, and Z are the measured CIE tristimulus values.

    • Cₓ and C₂ are coefficients that depend on the illuminant and observer. For Illuminant D65 and a 10° observer, Cₓ = 1.3013 and C₂ = 1.1498.

7. Reporting: Report the Yellowness Index (YI) value.

Visualizations

Experimental Workflows

experimental_workflow_haze cluster_prep Sample Preparation cluster_measurement Haze Measurement (ASTM D1003) cluster_analysis Data Analysis p1 Cut Sample p2 Clean Sample p1->p2 p3 Condition Sample (40h, 23°C, 50% RH) p2->p3 m1 Calibrate Hazemeter p3->m1 m2 Measure Total Transmittance (Tt) m1->m2 m3 Measure Diffuse Transmittance (Td) m2->m3 a1 Calculate Haze: % Haze = (Td / Tt) * 100 m3->a1 a2 Report Results a1->a2

Caption: Workflow for Haze Measurement.

experimental_workflow_yellowness cluster_prep Sample Preparation cluster_measurement Yellowness Measurement (ASTM E313) cluster_analysis Data Analysis p1 Prepare Flat Sample p2 Clean Sample p1->p2 p3 Condition Sample p2->p3 m1 Calibrate Spectrophotometer p3->m1 m2 Set Illuminant & Observer m1->m2 m3 Measure Tristimulus Values (X, Y, Z) m2->m3 a1 Calculate YI: YI = [100(CxX - Cz*Z)]/Y m3->a1 a2 Report YI Value a1->a2

Caption: Workflow for Yellowness Index Measurement.

Logical Relationships

troubleshooting_haze Haze Increased Haze Sol_Conc Optimize TBC Concentration Haze->Sol_Conc Sol_Proc Adjust Processing (Temp., Cooling Rate) Haze->Sol_Proc Sol_Purity Ensure Material Purity & Drying Haze->Sol_Purity Immiscibility Plasticizer Immiscibility Immiscibility->Haze Crystallization Induced Crystallization (e.g., in PLA) Crystallization->Haze Processing Inadequate Processing Conditions Processing->Haze Contamination Contamination/ Impurities Contamination->Haze

Caption: Troubleshooting Logic for Increased Haze.

troubleshooting_yellowing Yellowing Polymer Yellowing Sol_Stab Add Antioxidants & UV Stabilizers Yellowing->Sol_Stab Sol_Proc Optimize Processing (Lower Temp., Time) Yellowing->Sol_Proc Sol_Form Review Formulation (Consider ATBC) Yellowing->Sol_Form Thermal Thermal Degradation (Polymer or TBC) Thermal->Yellowing Photo Photo-oxidation (UV Exposure) Photo->Yellowing Additives Reactive Additives/ Impurities Additives->Yellowing

Caption: Troubleshooting Logic for Polymer Yellowing.

References

Technical Support Center: Strategies to Reduce Tributyl Citrate Volatility in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the volatility of tributyl citrate (B86180) (TBC) in high-temperature applications.

Troubleshooting Guides

This section provides detailed answers and experimental protocols for common issues encountered during experiments involving tributyl citrate at elevated temperatures.

Issue 1: Significant loss of this compound during high-temperature processing.

Q1: My polymer formulation is losing a significant amount of mass, which I suspect is due to the volatilization of this compound (TBC) at high processing temperatures. How can I confirm this and what are the primary strategies to mitigate this issue?

A1: Your suspicion is likely correct. TBC, while having a relatively high boiling point, can exhibit significant volatility at the processing temperatures of many polymers, leading to mass loss, changes in material properties, and potential processing inconsistencies.

To confirm the loss of TBC, Thermogravimetric Analysis (TGA) is the recommended method. This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

There are two primary strategies to reduce the volatility of this compound:

  • Chemical Modification of TBC: Synthesizing derivatives of TBC with higher molecular weights or different functional groups can significantly lower their vapor pressure and thus reduce volatility.

  • Use of High Molecular Weight Alternatives: Employing alternative plasticizers that are structurally similar to TBC but possess a higher molecular weight is an effective approach.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to strategies for reducing TBC volatility.

Chemical Modification Strategies

Q2: What are some effective chemical modifications of this compound to reduce its volatility?

A2: Two promising modifications of TBC to reduce volatility are the synthesis of Alkyl Ether this compound (AETBC) and Acetylated Mixed Citrate Esters (ATMC) . These modifications increase the molecular weight and alter the polarity of the molecule, leading to lower vapor pressure. Research has shown that PVC plasticized with AETBC exhibits better migration stability and thermal stability than that plasticized with TBC and acetyl this compound (ATBC)[1]. Similarly, the thermal volatilization of an acetylated mixture of citrate esters (ATMC11) was found to be less than that of ATBC[2].

Q3: Can you provide a detailed experimental protocol for the synthesis of 12-14 Alkyl Ether this compound (AETBC)?

A3: The synthesis of AETBC involves a high-temperature ring-opening reaction. While a highly detailed, step-by-step protocol is proprietary to specific research groups, the general procedure is as follows:

Experimental Protocol: Synthesis of 12-14 Alkyl Ether this compound (AETBC)

  • Reactants:

    • This compound (TBC)

    • 12-14 Alkyl Glycidyl Ether (a long-chain epoxide)

    • Catalyst (e.g., a Lewis acid or a solid acid catalyst)

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add this compound and the 12-14 Alkyl Glycidyl Ether.

    • Add the catalyst to the mixture. The specific catalyst and its concentration will depend on the desired reaction rate and selectivity.

    • Heat the mixture to the target reaction temperature, typically in the range of 120-160°C, while stirring continuously.

    • Monitor the reaction progress by techniques such as Fourier Transform Infrared (FTIR) spectroscopy (observing the disappearance of the epoxide peak) or by measuring the acid value of the mixture.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Purify the product by washing with a dilute alkali solution to neutralize the catalyst, followed by washing with deionized water until neutral.

    • Remove any residual water and unreacted starting materials by vacuum distillation.

    • Characterize the final product (AETBC) using techniques like FTIR and Nuclear Magnetic Resonance (¹H NMR) spectroscopy to confirm its structure.

Q4: What is the procedure for synthesizing Acetylated Mixed Citrate Esters (ATMC)?

A4: The synthesis of ATMC involves a two-step process: first, the synthesis of a mixed citrate ester (TMC), followed by acetylation. This method creates a mixture of citrate esters with varying alkyl chain lengths, which disrupts crystallinity and can improve properties like compatibility and reduce volatility.

Experimental Protocol: Synthesis of Acetylated Mixed Citrate Esters (ATMC)

  • Step 1: Synthesis of Mixed Citrate Esters (TMC)

    • In a three-necked glass reactor equipped with a mechanical stirrer, condenser, and thermometer, add citric acid and a mixture of alcohols (e.g., n-butyl alcohol and 2-ethylhexanol)[2]. The total molar quantity of alcohols should be in excess, for example, a 4.5:1 molar ratio of total alcohols to citric acid[2]. The molar ratio of the different alcohols can be varied (e.g., 1:1)[2].

    • Add an appropriate catalyst, such as p-toluenesulfonic acid.

    • Heat the reactor with stirring to a temperature of 130-160°C and reflux, removing the water formed during the reaction using a Dean-Stark trap.

    • Monitor the reaction until the acid value is below a target threshold.

    • Cool the mixture and neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Wash the organic layer with water, and then remove the unreacted alcohols and water by vacuum distillation to obtain the mixed citrate ester (TMC).

  • Step 2: Acetylation of Mixed Citrate Esters (TMC)

    • To the obtained TMC, add acetic anhydride.

    • Heat the mixture to 60-90°C and stir for a period of 0.5 to 3.5 hours to allow for the acetylation of the hydroxyl group on the citrate molecule[3].

    • After the reaction, cool the mixture and purify the product. Purification typically involves neutralizing any remaining acid, washing with water, and finally, vacuum distillation to remove any volatile impurities and byproducts.

High Molecular Weight Alternatives

Q5: Besides chemical modification, what other citrate-based plasticizers offer lower volatility?

A5: Utilizing citrate esters with longer alkyl chains is a straightforward strategy to decrease volatility. As the molecular weight of the plasticizer increases, its vapor pressure decreases, leading to lower evaporative loss at high temperatures. For instance, replacing the butyl groups in TBC with hexyl or octyl groups will result in a less volatile plasticizer.

Quantitative Data and Experimental Evaluation

Q6: How can I quantitatively compare the volatility of different citrate plasticizers?

A6: Isothermal Thermogravimetric Analysis (TGA) is the most direct method to quantify and compare the volatility of different plasticizers. By holding the temperature constant at a relevant processing temperature, you can measure the rate of mass loss over time for each plasticizer.

Experimental Protocol: Isothermal TGA for Plasticizer Volatility

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Calibrate the TGA instrument for temperature and mass.

    • Place a small, known amount of the neat plasticizer (e.g., 10-15 mg) into a TGA pan[4].

    • Heat the sample to the desired isothermal temperature (e.g., 150°C, 175°C, or 200°C) at a controlled heating rate (e.g., 20°C/min) under an inert atmosphere (e.g., nitrogen)[5].

    • Hold the sample at the isothermal temperature for a set period (e.g., 60-120 minutes) and record the mass loss as a function of time.

    • The percentage of weight loss at different time points provides a quantitative measure of the plasticizer's volatility.

    • Repeat the experiment for each plasticizer you wish to compare under identical conditions.

Q7: Is there a standardized method to measure plasticizer loss from a finished polymer film?

A7: Yes, ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals is a widely used method to determine the loss of plasticizer from a film when immersed in a liquid[2][6][7][8][9]. While this method primarily measures migration into a liquid, it can be adapted to assess volatility by using an open container in a temperature-controlled oven. A more direct method for volatility from a film is to use TGA on the plasticized film itself.

Experimental Protocol: Plasticizer Migration/Volatility from Film (Adapted from ASTM D1239)

  • Materials:

    • Plastic film samples of known dimensions (e.g., 50 x 50 mm squares)[7].

    • Forced air laboratory oven.

    • Analytical balance.

  • Procedure for Volatility Measurement:

    • Cut at least three specimens of the plasticized film to the desired dimensions.

    • Accurately weigh each specimen to the nearest 0.0001 g.

    • Place the specimens in a forced air oven at the desired high temperature.

    • After a specified time, remove the specimens and allow them to cool to room temperature in a desiccator.

    • Reweigh the specimens.

    • The weight loss is calculated as a percentage of the original weight and represents the amount of plasticizer that has volatilized.

  • Procedure for Migration into a Liquid (per ASTM D1239):

    • Weigh the film specimens.

    • Immerse each specimen in a separate container with a specified volume of a test liquid (e.g., distilled water, ethanol)[7][9].

    • Seal the containers and maintain them at a specified temperature for a set duration (e.g., 24 hours at 23°C)[7].

    • Remove the specimens, gently wipe them dry, and reweigh them.

    • The percentage of weight loss indicates the amount of plasticizer that has migrated into the liquid.

Data Presentation: Comparison of Citrate Plasticizer Properties

PlasticizerAbbreviationMolecular Weight ( g/mol )VolatilityKey Characteristics
This compoundTBC360.4HighStandard, widely used citrate plasticizer.
Acetyl this compoundATBC402.5Moderate to HighAcetylation of the hydroxyl group can slightly reduce volatility compared to TBC.
12-14 Alkyl Ether this compoundAETBC> 500 (approx.)LowIncreased molecular weight and altered polarity significantly reduce volatility and migration.
Acetylated Mixed Citrate EstersATMCVariable (>450)LowA mixture of citrate esters with different alkyl chains, leading to reduced volatility and improved compatibility.

Note: The volatility is a qualitative comparison based on available literature. Quantitative data from direct TGA comparisons of neat plasticizers is limited.

Visualizations

Diagram 1: Strategies to Reduce this compound Volatility

G cluster_0 Problem cluster_1 Solutions cluster_2 Examples of Chemical Modification HighVolatility High Volatility of This compound (TBC) ChemMod Chemical Modification HighVolatility->ChemMod Address by HighMW Use High Molecular Weight Alternatives HighVolatility->HighMW Address by AETBC Alkyl Ether this compound (AETBC) ChemMod->AETBC ATMC Acetylated Mixed Citrate Esters (ATMC) ChemMod->ATMC G start Select Plasticizers (TBC, ATBC, AETBC, etc.) tga Perform Isothermal TGA on Neat Plasticizers start->tga film_prep Prepare Plasticized Polymer Films start->film_prep data_analysis Analyze Weight Loss Data and Compare Volatility tga->data_analysis volatility_test Volatility Test on Films (Oven Weight Loss) film_prep->volatility_test migration_test Migration Test on Films (ASTM D1239) film_prep->migration_test volatility_test->data_analysis migration_test->data_analysis conclusion Determine Optimal Low-Volatility Plasticizer Strategy data_analysis->conclusion

References

Technical Support Center: Enhancing the Long-Term Stability of Tributyl Citrate in Plasticized Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with tributyl citrate (B86180) (TBC) as a plasticizer.

Troubleshooting Guide

This guide addresses common issues encountered during the use of tributyl citrate in plasticized materials.

Question Possible Causes Troubleshooting Steps & Solutions
1. Why is the surface of my plasticized material becoming oily or tacky over time? This is a classic sign of plasticizer migration or leaching , where the TBC molecules move from the bulk of the polymer to the surface. This can be caused by:- Poor compatibility between TBC and the polymer matrix.- High storage temperatures , which increase molecular mobility.- Exposure to solvents or fatty substances that can extract the plasticizer.- Excessive plasticizer concentration .1. Optimize Formulation: - Reduce the TBC concentration to the minimum required for desired flexibility. - Consider using a co-plasticizer with higher molecular weight or greater polarity to improve overall compatibility.[1]2. Control Environmental Conditions: - Store materials at lower temperatures. - Avoid contact with aggressive solvents or fatty media.3. Surface Modification (Advanced): - Irradiation: Use techniques like UV or gamma irradiation to create a cross-linked surface network, which densifies the surface and slows down TBC migration.[2][3] - Barrier Coatings: Apply a thin, impermeable barrier coating (e.g., SiOₓ) via plasma-enhanced chemical vapor deposition (PECVD) to physically block migration.[3] - Surface Grafting: Chemically graft functional polymer chains onto the surface that can interact with and immobilize the TBC molecules.[2]
2. My material shows discoloration (yellowing/browning) and has become brittle after melt processing at high temperatures. What is happening? This indicates thermal degradation of the TBC and/or the polymer. TBC, like other esters, can decompose at elevated temperatures, leading to byproducts that cause discoloration. The loss of intact plasticizer results in brittleness.- Processing temperature is too high. - Residence time in the extruder/mixer is too long. - Presence of impurities that can catalyze degradation.1. Optimize Processing Parameters: - Lower the melt processing temperature to the minimum required for adequate flow. - Reduce the residence time during extrusion or molding.2. Use Thermal Stabilizers: - Incorporate heat stabilizers into your formulation. Antioxidants (e.g., hindered phenols) can mitigate oxidative degradation.3. Ensure Material Purity: - Use high-purity TBC and polymer grades. Traditional synthesis of TBC can leave acidic residues that promote degradation.[4]
3. The mechanical properties of my bioplastic (e.g., PLA) are changing in a humid environment, and I suspect the plasticizer is degrading. How can I confirm this? This is likely due to the hydrolysis of the ester groups in this compound, especially in the presence of moisture and acidic or basic conditions. This breaks down the TBC molecule, reducing its plasticizing efficiency.- High humidity during storage or use.- Presence of acidic or alkaline residues in the polymer matrix.1. Control Moisture: - Dry the polymer resin thoroughly before processing to remove residual moisture. - Store the final material in a low-humidity environment or with desiccants.2. Confirm Hydrolysis: - Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze an extract of the aged material. Look for the presence of hydrolysis byproducts such as butanol and citric acid (or its partial esters).3. pH Control: - Ensure the polymer and any other additives do not create a highly acidic or alkaline environment that would accelerate hydrolysis.
4. My TGA results show an earlier onset of weight loss for the plasticized polymer compared to the neat polymer. Is this normal? Yes, this is expected. TBC is more volatile and has a lower thermal decomposition temperature than many polymers like PLA or PVC. The initial weight loss in the TGA curve of a plasticized material typically corresponds to the volatilization and/or decomposition of the plasticizer.[5]- The presence of the plasticizer lowers the overall thermal stability of the composite material.[3][5]1. Interpret TGA Data Correctly: - The first major weight loss step can be used to quantify the amount of plasticizer in your material. See the TGA protocol below for details.2. Assess Polymer Degradation: - The subsequent weight loss stages at higher temperatures correspond to the degradation of the polymer matrix itself. Compare these temperatures to that of the neat polymer to see if the plasticizer has affected the polymer's intrinsic stability.

Troubleshooting Logic Diagram

TroubleshootingWorkflow Start User Encounters Issue with Plasticized Material IssueType What is the primary symptom? Start->IssueType Symptom1 Oily/Tacky Surface IssueType->Symptom1 Surface Feel Symptom2 Discoloration & Brittleness (Post-Processing) IssueType->Symptom2 Appearance Symptom3 Property Change in Humid Environment IssueType->Symptom3 Environment Symptom4 Early Weight Loss in TGA IssueType->Symptom4 Analytical Data Cause1 Plasticizer Migration Symptom1->Cause1 Cause2 Thermal Degradation Symptom2->Cause2 Cause3 Hydrolysis Symptom3->Cause3 Cause4 Expected Behavior: Plasticizer Volatilization Symptom4->Cause4 Solution1 Optimize Formulation Control Environment Surface Modification Cause1->Solution1 Solution Solution2 Optimize Processing Use Stabilizers Cause2->Solution2 Solution Solution3 Control Moisture Confirm with GC-MS Cause3->Solution3 Solution Solution4 Interpret TGA Correctly Quantify Plasticizer Content Cause4->Solution4 Action

A flowchart for troubleshooting common issues with TBC plasticizers.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The two primary degradation pathways for TBC are hydrolysis and thermal decomposition.

  • Hydrolysis: In the presence of water, the ester linkages of TBC can be cleaved, breaking it down into butanol and citric acid (or partially esterified citric acid). This reaction is accelerated by acidic or basic conditions. A related compound, acetyl this compound (ATBC), is known to hydrolyze to tributyl aconitate.[2]

  • Thermal Decomposition: At high temperatures, such as during melt processing, TBC can undergo thermal decomposition. A likely mechanism for citrate esters is a form of β-hydride elimination, where the ester decomposes into an alkene (butene), a carboxylic acid, and other byproducts. This process can lead to discoloration and a loss of plasticizing effect.

Q2: How can I prevent TBC from leaching out of my polymer?

A2: Preventing migration is key to long-term stability. Strategies include:

  • Formulation Optimization: Ensure you are using the lowest effective concentration of TBC. Using polymeric plasticizers or co-plasticizers with higher molecular weights can also help anchor the plasticizer within the polymer matrix.

  • Processing: Proper processing that ensures good dispersion and compatibility can reduce the tendency for migration.

  • Surface Treatments: Advanced methods can create a barrier to migration. These include UV cross-linking, plasma treatment to create a denser surface, or applying a functional coating.[2][3][6]

Q3: Is TBC stable in aqueous environments?

A3: TBC has low solubility in water but is susceptible to hydrolysis over long periods, especially at elevated temperatures or non-neutral pH.[6][7] This is a critical consideration for applications involving contact with aqueous solutions, such as in drug delivery or food packaging. The rate of hydrolysis will depend on the specific conditions.

Q4: What is the expected effect of TBC on the thermal properties of PLA?

A4: Adding TBC to PLA typically results in the following changes, which can be observed via Differential Scanning Calorimetry (DSC):

  • Decrease in Glass Transition Temperature (Tg): TBC increases the free volume between polymer chains, allowing them to move more easily at lower temperatures. This is the primary indicator of effective plasticization.[8]

  • Decrease in Melting Temperature (Tm): The presence of the plasticizer can disrupt the polymer's crystalline structure, often leading to a slight reduction in the melting point.

  • Increase in Crystallinity: By increasing polymer chain mobility below the melting point, TBC can facilitate the organization of chains into crystalline structures, which may be observed as an increase in the degree of crystallinity.[8]

Q5: Which analytical technique is best for quantifying the amount of TBC that has migrated?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique. It offers both high sensitivity for detecting low concentrations of migrated TBC and high specificity for confirming its identity through its mass spectrum. A typical procedure involves extracting the migrated TBC from a food simulant or solvent with an appropriate organic solvent before injection into the GC-MS system.[5][9]

Data Presentation

The following tables summarize quantitative data on the effect of citrate plasticizers on the thermal properties of Poly(lactic acid) (PLA). While the data below is for the closely related Acetyl this compound (ATBC), similar trends are expected for this compound (TBC).

Table 1: Effect of ATBC Concentration on the Thermal Properties of PLA

SamplePlasticizer Conc. (wt%)Glass Transition Temp. (Tg) (°C)Cold Crystallization Temp. (Tcc) (°C)Melting Temp. (Tm) (°C)
Neat PLA062.2122.1150.8
PLA/ATBC550.1108.6149.6
PLA/ATBC1043.5102.5148.9
PLA/ATBC1538.298.4147.5
PLA/ATBC2031.795.1146.8
PLA/ATBC3026.990.3145.2

Data adapted from studies on PLA plasticized with ATBC. The exact values can vary based on PLA grade and processing conditions.

Table 2: Migration of ATBC from PVC Film into Food Simulants

Food SimulantContact Time (h)Contact Temp. (°C)Migrated ATBC (mg/kg)
Isooctane (Fatty Food Simulant)2420~15-20
Isooctane (Fatty Food Simulant)4820~25-30
Herring Fillets (High Fat)240432.4 - 33.4
Cod Fillets (Low Fat)240411.1 - 12.8
Microwave Cooking (Biscuits)--up to 79.8

Data compiled from studies on ATBC migration from PVC-based films.[10][11][12] Migration levels are highly dependent on the food type (fat content), temperature, and contact time.

Key Experimental Protocols

Protocol 1: Quantification of TBC Migration by GC-MS

This protocol describes a general method for quantifying the migration of TBC from a plasticized material into a liquid food simulant (e.g., 50% ethanol (B145695)/water).

1. Materials and Equipment:

  • Plasticized polymer sample of known surface area.

  • Food simulant (e.g., 50% v/v ethanol in water).

  • Extraction solvent: Dichloromethane or Hexane (GC grade).

  • Internal Standard (IS) solution (e.g., Di-n-butyl phthalate (B1215562) in hexane).

  • Anhydrous sodium sulfate.

  • Glass migration cells or beakers.

  • Incubator or water bath.

  • Separatory funnel.

  • Rotary evaporator or nitrogen evaporator.

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl methyl siloxane).

2. Migration Procedure:

  • Cut the plasticized polymer into test specimens of a known surface area (e.g., 1 dm²).

  • Place the specimen in a glass migration cell and add a known volume of the pre-heated food simulant, ensuring the sample is fully immersed. A typical ratio is 1 dm² of sample per 100 mL of simulant.

  • Seal the cell and place it in an incubator at the desired test temperature (e.g., 40 °C) for a specified duration (e.g., 24 hours, 10 days).

  • After the incubation period, remove the polymer specimen. The remaining liquid is the migration solution.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Transfer the migration solution to a separatory funnel.

  • Add a known amount of internal standard solution.

  • Add a portion of the extraction solvent (e.g., 30 mL of dichloromethane) and shake vigorously for 2 minutes. Allow the layers to separate.

  • Drain the organic layer (bottom layer for dichloromethane) into a flask.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

4. GC-MS Analysis:

  • GC Conditions (Example):

    • Injector: Splitless, 250 °C.

    • Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.

    • Carrier Gas: Helium, constant flow (1.0 mL/min).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for TBC (e.g., m/z 157, 201, 257) and the internal standard.

  • Quantification:

    • Prepare a calibration curve by analyzing standard solutions of TBC with the same concentration of internal standard.

    • Calculate the concentration of TBC in the extract based on the peak area ratio of TBC to the internal standard against the calibration curve.

    • Express the final migration result in mg/kg of simulant or mg/dm² of sample surface area.

Protocol 2: Thermal Stability Analysis by TGA

This protocol outlines the use of Thermogravimetric Analysis (TGA) to determine the thermal stability and plasticizer content of a TBC-plasticized material.

1. Materials and Equipment:

  • TGA instrument with a precision microbalance.

  • Sample pans (e.g., platinum or alumina).

  • Plasticized polymer sample.

  • Inert gas (Nitrogen) and an oxidative gas (Air).

2. TGA Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 15 minutes to ensure an inert atmosphere.

  • Heating Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min) under the nitrogen atmosphere.

  • (Optional) For compositional analysis including carbon black or char, hold at 600 °C and switch the purge gas to air to initiate combustion of the carbonaceous residue.

  • Record the weight loss as a function of temperature.

3. Data Analysis:

  • Plot the percentage weight loss vs. temperature to obtain the TGA curve.

  • Plot the derivative of the weight loss vs. temperature (DTG curve) to identify the temperatures of maximum degradation rates for each component.

  • Quantify Plasticizer Content: The first significant weight loss step, typically occurring between 150 °C and 350 °C, corresponds to the volatilization/decomposition of TBC. The percentage weight loss in this step is taken as the TBC content.[13][14]

  • Determine Onset of Degradation: The onset temperature of decomposition (Tonset) for both the plasticizer and the polymer can be determined from the TGA curve as the temperature where significant weight loss begins. This is a key indicator of thermal stability.

Protocol 3: Analysis of Thermal Transitions by DSC

This protocol describes using Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of a TBC-plasticized polymer like PLA.

1. Materials and Equipment:

  • DSC instrument.

  • Sample pans (e.g., aluminum) and lids.

  • Crimper for sealing pans.

  • Plasticized polymer sample.

  • Inert gas (Nitrogen).

2. DSC Procedure (Heat-Cool-Heat Cycle):

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Heating Program:

    • First Heat: Equilibrate at a low temperature (e.g., 0 °C). Ramp the temperature to a point well above the polymer's melting point (e.g., 200 °C for PLA) at a rate of 10 °C/min. This step erases the sample's prior thermal history.

    • Cool: Hold isothermally for 2-5 minutes, then cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heat: Ramp the temperature again from the starting temperature to the maximum temperature at 10 °C/min. The data from this second heating scan is typically used for analysis.[15][16]

3. Data Analysis:

  • Plot the heat flow (W/g) vs. temperature.

  • Determine Glass Transition Temperature (Tg): Identify the Tg as the midpoint of the step-change in the heat flow curve during the second heating scan. A lower Tg compared to the neat polymer indicates effective plasticization.[2]

  • Determine Cold Crystallization (Tcc) and Melting (Tm) Temperatures: Identify the exothermic peak (Tcc, if present) and the endothermic melting peak (Tm) from the second heating scan.

  • Calculate Degree of Crystallinity (χc):

    • Integrate the area of the melting peak (ΔHm) and the cold crystallization peak (ΔHcc).

    • Calculate the crystallinity using the formula: χc (%) = [ (ΔHm - ΔHcc) / (ΔH°m × Wf) ] × 100

    • Where:

      • ΔH°m is the theoretical melting enthalpy of 100% crystalline polymer (e.g., 93.6 J/g for PLA).[16]

      • Wf is the weight fraction of the polymer in the sample.

Signaling Pathways and Workflows

Degradation Pathways of this compound

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Degradation Pathway (Proposed) TBC_H This compound (TBC) H2O + H₂O (in humid/aqueous env.) TBC_H->H2O Products_H Butanol + Citric Acid Esters/ Citric Acid H2O->Products_H Ester Cleavage TBC_T This compound (TBC) Heat + High Temp. (e.g., Melt Processing) TBC_T->Heat Products_T Butene + Carboxylic Acid (via β-Hydride Elimination) Heat->Products_T Pyrolysis

Proposed degradation pathways for this compound.
Experimental Workflow for Stability Assessment

ExperimentalWorkflow cluster_analysis 3. Analytical Characterization start_node 1. Sample Preparation (e.g., Melt Blending TBC with Polymer) age_node 2. Accelerated Aging (Controlled Temp/Humidity) start_node->age_node TGA TGA (Thermal Stability, Plasticizer Content) age_node->TGA Aged & Unaged Samples DSC DSC (Tg, Tm, Crystallinity) age_node->DSC Aged & Unaged Samples GCMS Migration Test + GC-MS (Quantify Leaching) age_node->GCMS Aged Samples data_node 4. Data Analysis & Comparison TGA->data_node DSC->data_node GCMS->data_node end_node 5. Stability Assessment & Formulation Refinement data_node->end_node

A typical workflow for assessing the long-term stability of TBC.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Quantifying Tributyl Citrate in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of tributyl citrate (B86180) (TBC) in aqueous samples. Tributyl citrate, a common plasticizer, can be found as a contaminant in water sources, making its accurate measurement crucial for environmental monitoring and safety assessments. This document details the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering supporting data and experimental protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of two widely used methods: GC-MS and HPLC.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) >0.99[1]Not explicitly stated for TBC, but >0.9997 for similar compounds[1]
Limit of Detection (LOD) 0.26 µg/mL[1]0.01 mg/kg (in soil, indicative of sensitivity)[1]
Limit of Quantification (LOQ) Not explicitly stated0.05 mg/kg (in soil, indicative of sensitivity)[1]
Recovery 96% - 107%[1]74% - 96% (for a related compound)[1]
Relative Standard Deviation (RSD) 3.93% - 4.12%[1]<11% (for a related compound)[1]
Typical Mobile Phase Not applicable (Gas phase separation)Methanol:Water (70:30 v/v)[2]
Detection Method Mass Spectrometry (Selected Ion Monitoring)[1]UV-Vis Detector (at 220 nm)[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. The following sections outline the key steps for quantifying this compound in water samples using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the determination of this compound in water-based samples.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 2 mL of the water sample, add 10 mL of n-hexane.

  • If the sample is a semi-solid or adhesive matrix, use 0.3 g of the sample.

  • Vortex or oscillate the mixture for 30 minutes to ensure efficient extraction of this compound into the organic phase.[1]

  • Allow the phases to separate and carefully collect the n-hexane (upper) layer.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC System (or equivalent).

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 185, 259, 360).

3. Calibration:

  • Prepare a series of calibration standards of this compound in n-hexane.

  • Analyze the standards using the same GC-MS method to construct a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography (HPLC) Protocol

This method provides an alternative for the quantification of this compound and other plasticizers.

1. Sample Preparation:

  • For clear water samples, filtration through a 0.45 µm syringe filter may be sufficient.

  • For samples with particulate matter, perform a solid-phase extraction (SPE) or liquid-liquid extraction with a suitable solvent like dichloromethane (B109758) or a mixture of hexane (B92381) and acetone, followed by solvent evaporation and reconstitution in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 220 nm.[2]

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of this compound standards in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting the peak area versus the concentration of the standards.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of this compound in water samples, applicable to both GC-MS and HPLC methods with slight variations in the analytical step.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_results Data Processing & Reporting Sample Water Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Chromatography GC-MS or HPLC Analysis Concentration->Chromatography Data Data Acquisition Chromatography->Data Quantification Quantification using Calibration Curve Data->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation Report Final Report Validation->Report

Caption: General workflow for this compound analysis in water samples.

References

A Comparative Analysis of the Biocompatibility of Tributyl Citrate and Other Citrate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is paramount. This guide offers an objective comparison of the biocompatibility of tributyl citrate (B86180) (TBC) with other commonly used citrate esters, namely acetyl tributyl citrate (ATBC), triethyl citrate (TEC), and acetyl triethyl citrate (ATEC). This analysis is based on a comprehensive review of experimental data from in vitro cytotoxicity, hemocompatibility, and in vivo biocompatibility studies.

Citrate esters have gained prominence as safer, biodegradable alternatives to traditional phthalate (B1215562) plasticizers in a wide range of applications, including medical devices, pharmaceutical excipients, and food packaging. Their favorable toxicological profiles make them attractive candidates for use in products that come into direct contact with the human body. This guide aims to provide a clear and data-driven comparison to aid in the selection of the most appropriate citrate ester for a given application.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity is a critical initial screening parameter for biomaterials. The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. The results are often expressed as the concentration of a substance that inhibits cell growth by 50% (IC50).

A study investigating the cytotoxicity of DEHP substitutes, such as acetyl triethyl citrate (ATEC) and acetyl this compound (ATBC), utilized the MTT assay on mouse Leydig (TM3) and mouse fibroblast (NIH-3T3) cell lines. The results indicated that ATEC did not markedly alter the viability of either cell line. In contrast, ATBC demonstrated a concentration-dependent reduction in the viability of both TM3 and NIH-3T3 cells, with a more pronounced effect on TM3 cells.[1] While specific IC50 values for this compound (TBC) from directly comparative studies are limited, it is generally regarded as having low toxicity.

Citrate EsterCell LineEndpointResult
This compound (TBC) VariousCytotoxicityGenerally considered to have low toxicity, but specific comparative data is limited.
Acetyl this compound (ATBC) TM3 (Mouse Leydig cells)Cell Viability (MTT Assay)Significant reduction in a concentration-dependent manner.[1]
NIH-3T3 (Mouse fibroblast cells)Cell Viability (MTT Assay)Significant reduction in a concentration-dependent manner.[1]
Triethyl Citrate (TEC) VariousCytotoxicityGenerally considered to have low toxicity, but specific comparative data is limited.
Acetyl Triethyl Citrate (ATEC) TM3 (Mouse Leydig cells)Cell Viability (MTT Assay)Not markedly altered.[1]
NIH-3T3 (Mouse fibroblast cells)Cell Viability (MTT Assay)Not markedly altered.[1]

Hemocompatibility Evaluation

Hemocompatibility is a crucial aspect for materials that will come into contact with blood. Key parameters include hemolysis (the rupture of red blood cells) and platelet aggregation (the clumping of platelets, which can lead to thrombosis).

Citrate EsterHemolysisPlatelet Aggregation
This compound (TBC) Data from direct comparative studies is limited.Data from direct comparative studies is limited.
Acetyl this compound (ATBC) Data from direct comparative studies is limited.Data from direct comparative studies is limited.
Triethyl Citrate (TEC) Data from direct comparative studies is limited.Data from direct comparative studies is limited.
Acetyl Triethyl Citrate (ATEC) Data from direct comparative studies is limited.Data from direct comparative studies is limited.

In Vivo Biocompatibility

In vivo studies provide a more comprehensive understanding of a material's biocompatibility within a living organism. These studies can assess systemic toxicity, local tissue response, and other long-term effects.

Studies on the acute oral toxicity of this compound (TBC) in Wistar rats have shown a very low level of toxicity, with an LD50 greater than 32,400 mg/kg.[1] Similarly, cats administered a single gavage dose of TBC at levels up to 50 mL/kg survived an 8-week observation period with no signs of toxicity.[1]

A 28-day repeated-dose oral toxicity study in mice compared acetyl triethyl citrate (ATEC) and acetyl trihexyl citrate (ATHC) with the phthalate plasticizer DEHP. The results suggested that ATEC is less toxic than ATHC or DEHP.[3] In another study, acetyl this compound (ATBC) was part of a comparative analysis of bio-based plasticizers, which ranked the biocompatibility as follows: epoxidized soybean oil (ESO) > ATBC > triphenyl phosphate (B84403) (TCP) > dioctyl phthalate (DOP), based on blood routine indicators and liver tissue pathology in rats.[4]

Citrate EsterSpeciesStudy TypeKey Findings
This compound (TBC) RatAcute Oral Toxicity (LD50)> 32,400 mg/kg.[1]
CatAcute Oral ToxicityNo mortality or signs of toxicity at doses up to 50 mL/kg.[1]
Acetyl this compound (ATBC) RatComparative BiocompatibilityMore biocompatible than TCP and DOP.[4]
RatIn vivo Hershberger assayAt 500 mg/kg, a significant reduction in liver weight was observed.[1]
Triethyl Citrate (TEC) --Data from direct comparative in vivo studies is limited.
Acetyl Triethyl Citrate (ATEC) Mouse28-day Repeated-Dose Oral ToxicityLess toxic compared to ATHC and DEHP.[3]
RatIn vivo Hershberger assayNo significant differences in androgen-dependent tissue weights compared to the control.[1]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the citrate ester for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value if applicable.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding treatment Treatment with Citrate Esters cell_seeding->treatment Incubate mtt_addition MTT Addition treatment->mtt_addition Incubate solubilization Formazan Solubilization mtt_addition->solubilization Incubate absorbance Absorbance Measurement solubilization->absorbance data_analysis Data Analysis absorbance->data_analysis

Hemolysis Assay

The hemolysis assay evaluates the potential of a material to damage red blood cells.

Principle: When red blood cells are damaged, they release hemoglobin. The amount of free hemoglobin in the plasma can be quantified spectrophotometrically and is a direct measure of hemolysis.

Protocol Outline:

  • Blood Collection: Obtain fresh whole blood from a healthy donor using an anticoagulant (e.g., sodium citrate).

  • Red Blood Cell (RBC) Preparation: Isolate RBCs by centrifugation and wash them with a buffered saline solution.

  • Incubation: Incubate a suspension of RBCs with different concentrations of the citrate ester for a defined period at 37°C. Include positive (e.g., Triton X-100) and negative (saline) controls.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Supernatant Analysis: Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. Materials causing less than 2% hemolysis are generally considered non-hemolytic.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis blood_collection Blood Collection rbc_prep RBC Preparation blood_collection->rbc_prep incubation Incubation with Citrate Esters rbc_prep->incubation centrifugation Centrifugation incubation->centrifugation supernatant_analysis Supernatant Analysis centrifugation->supernatant_analysis calculation Calculation of % Hemolysis supernatant_analysis->calculation

In Vivo Subcutaneous Implantation

This in vivo test assesses the local tissue response to an implanted material.

Principle: The material is implanted subcutaneously in an animal model, and the tissue surrounding the implant is examined histologically for signs of inflammation, fibrosis, and necrosis after a specified period.

Protocol Outline:

  • Material Preparation: Sterilize the citrate ester-containing material to be implanted.

  • Animal Model: Use a suitable animal model (e.g., rats or rabbits).

  • Implantation: Surgically implant the material into the subcutaneous tissue.

  • Observation Period: House the animals for a predetermined period (e.g., 1, 4, or 12 weeks).

  • Histological Analysis: Euthanize the animals, excise the implant and surrounding tissue, and prepare histological slides.

  • Evaluation: A pathologist evaluates the tissue for signs of inflammation (e.g., presence of neutrophils, lymphocytes, macrophages), fibrous capsule formation, and tissue damage.

Subcutaneous_Implantation_Workflow cluster_prep Preparation cluster_implant Implantation cluster_analysis Analysis material_prep Material Preparation implantation Subcutaneous Implantation material_prep->implantation observation Observation Period implantation->observation histology Histological Analysis observation->histology evaluation Pathological Evaluation histology->evaluation

Conclusion

Based on the available experimental data, citrate esters, as a class, demonstrate favorable biocompatibility profiles, positioning them as viable and safer alternatives to traditional plasticizers. Among the compared esters, Acetyl Triethyl Citrate (ATEC) appears to exhibit a particularly low in vitro and in vivo toxicity. While this compound (TBC) and Triethyl Citrate (TEC) are generally considered safe, there is a need for more direct, quantitative comparative studies to definitively rank their biocompatibility against their acetylated counterparts. Acetyl this compound (ATBC) shows some evidence of concentration-dependent cytotoxicity and in vivo effects on liver weight at higher doses, suggesting that its application in sensitive contexts should be carefully considered.

For researchers and drug development professionals, the choice of a specific citrate ester should be guided by the specific application, the required performance characteristics, and a thorough evaluation of the existing biocompatibility data. Further head-to-head comparative studies are warranted to provide a more complete picture of the relative biocompatibility of these important biomaterials.

References

Navigating Plasticizer Leaching from Polymer Films: A Comparative Analysis of Tributyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of tributyl citrate's leaching characteristics in comparison to other commonly used plasticizers reveals its favorable retention in polymer films, a critical attribute for pharmaceutical and drug delivery applications. This guide provides an objective comparison based on experimental data, offering researchers, scientists, and drug development professionals insights into making informed decisions for their formulation needs.

The selection of a suitable plasticizer is a pivotal step in the development of polymer-based drug delivery systems. An ideal plasticizer not only imparts the desired flexibility and film-forming properties but also exhibits minimal migration from the polymer matrix to ensure the safety, stability, and efficacy of the final product. Tributyl citrate (B86180) (TBC), a bio-based plasticizer, has garnered significant attention as a safer alternative to traditional phthalate-based plasticizers. This guide delves into the comparative leaching analysis of TBC versus other plasticizers from various polymer films commonly used in the pharmaceutical industry.

Quantitative Leaching Analysis: A Comparative Overview

The tendency of a plasticizer to leach from a polymer film is influenced by several factors, including its molecular weight, water solubility, and the nature of the surrounding medium. The following tables summarize quantitative data from various studies, comparing the leaching of this compound with other plasticizers from different polymer films.

Table 1: Leaching of Plasticizers from Eudragit® Films

PlasticizerPolymer FilmLeaching MediumLeaching (% w/w)Reference
This compound (TBC) Eudragit® RS 30 DAqueous MediumAlmost completely retained[1]
Dibutyl Phthalate (B1215562) (DBP)Eudragit® RS 30 DAqueous MediumAlmost completely retained[1]
Triacetin (B1683017)Eudragit® RS 30 DAqueous MediumSignificant Leaching[1]
Triethyl Citrate (TEC)Eudragit® RS/RLSimulated Intestinal Fluid20-60% over 24 hours

Note: The study on Eudragit® RS 30 D films indicated that water-insoluble plasticizers were almost completely retained in the wet films, while water-soluble ones leached out.[1] Specific percentages were not provided in this qualitative assessment.

Table 2: Leaching of Plasticizers from Polyvinylidene Chloride (PVDC) Films into Foodstuffs

PlasticizerFoodstuffLeaching (mg/kg)Reference
Acetyl this compound (ATBC)Cheese2 - 8[2]
Dibutyl Sebacate (DBS)Processed Cheese & Cooked Meats76 - 137[2]

Table 3: Leaching of Triethyl Citrate (TEC) from HPMC-P Films

Initial TEC Concentration (% w/w)Leaching MediumTimeLeached TEC (%)
10%Not Specified24 hours95.1 ± 10.6
20%Not Specified24 hours76.7 ± 12.64

Understanding the Experimental Approach

The quantitative analysis of plasticizer leaching from polymer films is crucial for assessing the safety and stability of pharmaceutical formulations. A typical experimental workflow for such an analysis is outlined below.

Leaching_Analysis_Workflow cluster_preparation Film Preparation cluster_leaching Leaching Study cluster_analysis Analytical Quantification prep Polymer & Plasticizer Solution Preparation cast Film Casting & Drying prep->cast incubation Incubation in Leaching Medium cast->incubation sampling Periodic Sampling of Medium incubation->sampling extraction Sample Preparation (e.g., Extraction) sampling->extraction hplc HPLC/GC-MS Analysis extraction->hplc quant Quantification of Leached Plasticizer hplc->quant

Caption: Experimental workflow for leaching analysis of plasticizers from polymer films.

Detailed Experimental Protocols

A standardized and validated analytical method is paramount for the accurate quantification of leached plasticizers. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose.

Protocol: Quantification of Plasticizer Leaching by HPLC

1. Materials and Reagents:

  • Polymer film containing the plasticizer of interest.

  • Leaching medium (e.g., purified water, phosphate (B84403) buffer of specific pH, simulated gastric or intestinal fluid).

  • Reference standards of the plasticizers to be analyzed.

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (e.g., 0.45 µm PTFE).

2. Equipment:

  • HPLC system equipped with a UV detector.

  • Analytical column suitable for the separation of plasticizers (e.g., C18 reversed-phase column).

  • Incubator or water bath for controlled temperature studies.

  • Analytical balance.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of each plasticizer reference standard in a suitable solvent (e.g., methanol).

  • From the stock solutions, prepare a series of calibration standards of known concentrations by serial dilution with the mobile phase.

4. Leaching Experiment:

  • Cut a precisely weighed and measured piece of the polymer film.

  • Immerse the film in a known volume of the pre-heated leaching medium in a sealed container.

  • Incubate the container at a controlled temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw an aliquot of the leaching medium.

  • Replace the withdrawn volume with fresh, pre-heated medium to maintain a constant volume.

  • Filter the collected samples through a syringe filter to remove any particulate matter.

5. HPLC Analysis:

  • Set up the HPLC system with the appropriate column and mobile phase. A common mobile phase for the separation of citrate and phthalate plasticizers is a gradient of methanol and water.

  • Set the UV detector to a wavelength where the plasticizers exhibit maximum absorbance (e.g., 220 nm).

  • Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).

  • Inject the filtered samples from the leaching experiment.

  • Identify and quantify the leached plasticizers in the samples by comparing their retention times and peak areas to those of the reference standards and the calibration curve.

6. Data Analysis:

  • Calculate the concentration of the leached plasticizer in each sample using the calibration curve.

  • Determine the cumulative amount of plasticizer leached per unit area or weight of the polymer film at each time point.

  • Plot the cumulative amount of leached plasticizer against time to obtain the leaching profile.

Discussion and Conclusion

The compiled data indicates that this compound, being a more water-insoluble and higher molecular weight plasticizer, exhibits lower leaching from polymer films compared to more water-soluble and lower molecular weight alternatives like triacetin and triethyl citrate. For instance, in Eudragit® RS 30 D films, TBC was almost completely retained, while triacetin and TEC showed significant leaching.[1] This characteristic is particularly advantageous in pharmaceutical applications where the polymer coating is in direct contact with aqueous environments, such as in oral dosage forms.

The lower migration of acetyl this compound (ATBC), a close structural analog of TBC, from PVDC films into fatty foods further supports the favorable retention properties of citrate-based plasticizers with longer alkyl chains.[2] It is important to note that direct quantitative comparisons between TBC and a wide range of other plasticizers from the same polymer under identical conditions are limited in the publicly available literature. Therefore, the data presented should be interpreted within the context of the specific experimental conditions of each study.

References

The Rise of a Safer Alternative: Evaluating Tributyl Citrate as a Replacement for Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of tributyl citrate (B86180) (TBC) as a non-toxic, efficient plasticizer compared to traditional phthalates. This report synthesizes experimental data on mechanical properties, migration, and thermal stability, providing a clear, evidence-based comparison.

In the ongoing pursuit of safer and more environmentally friendly materials in medical devices, pharmaceutical packaging, and other sensitive applications, tributyl citrate (TBC) has emerged as a leading alternative to phthalate-based plasticizers.[1] Concerns over the potential health risks associated with phthalates, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) and diisononyl phthalate (DINP), including endocrine disruption, have led to increased regulatory scrutiny and a demand for viable, high-performance substitutes.[1][2] TBC, a citrate ester, offers a compelling safety profile, being recognized as non-toxic and is approved for use in sensitive applications like food packaging, medical devices, and children's toys.[3][4]

This guide provides a detailed comparison of the performance of TBC against commonly used phthalate plasticizers, supported by experimental data and standardized testing protocols.

Performance Data Summary

The following tables summarize the key performance indicators of this compound in comparison to various phthalate plasticizers. The data is compiled from multiple studies to provide a comprehensive overview.

Table 1: Mechanical Properties of Plasticized PVC

PropertyThis compound (TBC)Acetyl this compound (ATBC)Dioctyl Phthalate (DOP)
Tensile Strength (MPa) Comparable to DOPSuperior to DOPStandard
Elongation at Break (%) Comparable to DOPSuperior to DOPStandard
Hardness (Shore A) Slightly higher than DOPComparable to DOPStandard

Note: Performance can vary based on the specific formulation and concentration of the plasticizer.

Table 2: Migration and Leaching Characteristics

PlasticizerMigration RateTest MediumComments
This compound (TBC) Lower than DOPVariousExhibits better migration resistance.[5]
Acetyl this compound (ATBC) Lower than DOPFish fillets (fatty food simulant)Migration levels of 11.1 to 33.4 mg/kg observed.[6]
Dioctyl Phthalate (DOP) HigherVariousMore prone to leaching from the polymer matrix.[5]
Diisononyl Phthalate (DINP) Lower than DEHPNot specifiedGenerally lower volatility and migration than low molecular weight phthalates.[6]

Table 3: Thermal Stability of Plasticized PVC

PlasticizerOnset of Degradation Temperature (°C)Comments
This compound (TBC) Higher than DOPTBC demonstrates better thermal stability.[5]
Acetyl this compound (ATBC) Higher than DOPATBC shows improved thermal stability over DOP.[7]
Dioctyl Phthalate (DOP) StandardServes as a benchmark for comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. The following are summaries of standard experimental protocols used to evaluate the key characteristics of plasticized polymers.

Mechanical Properties Testing

ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting

This method is used to determine the tensile properties of plastics in the form of thin sheeting and films (less than 1.0 mm thick).[8][9]

  • Specimen Preparation: Rectangular strip-type specimens are cut from the plastic sheet.

  • Procedure: The specimen is placed in the grips of a universal testing machine and pulled in tension at a specified rate until it breaks.[8] Load and elongation are measured throughout the test.

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress the material can withstand while being stretched.[10]

    • Elongation at Break: The percentage increase in length that occurs before the specimen breaks.[10]

    • Modulus of Elasticity: A measure of the material's stiffness.[10]

Migration Testing

ISO 177: Plastics — Determination of migration of plasticizers

This standard specifies a method for determining the tendency of plasticizers to migrate from a plastic material into another material upon close contact.[11][12]

  • Principle: A test specimen is placed in close contact with an absorbent material. The assembly is then subjected to specified conditions of temperature and time.

  • Procedure:

    • A disc-shaped specimen of the plasticized material is prepared.[11]

    • The specimen is sandwiched between two discs of an absorbent material (e.g., standard rubber or polyethylene).[11]

    • The assembly is placed in an oven at a controlled temperature for a defined period.[11]

  • Measurement: The loss of mass of the test specimen, which corresponds to the amount of plasticizer that has migrated, is determined by weighing the specimen before and after the test.[11]

Thermal Stability Assessment

Dehydrochlorination Test (Based on ISO 182-3)

This test evaluates the thermal stability of chlorinated polymers like PVC by measuring the time until the evolution of hydrogen chloride (HCl) gas at a specific temperature.[13]

  • Principle: When PVC is heated, it degrades and releases HCl gas. The time it takes for this to occur is a measure of its thermal stability.

  • Procedure:

    • A sample of the plasticized PVC is placed in a reaction vessel and heated in an oven at a constant temperature (e.g., 180 °C).[13]

    • An inert gas, such as nitrogen, is passed over the sample to carry any evolved HCl into a measuring cell containing deionized water.[13]

    • The electrical conductivity of the water is continuously monitored. An increase in conductivity indicates the presence of HCl.[13]

  • Measurement: The "stability time" is the time from the start of the test until a predefined increase in conductivity is detected.[13]

Visualizing the Evaluation Process

To better understand the workflow of evaluating plasticizer performance, the following diagrams created using Graphviz illustrate the key experimental processes.

Experimental_Workflow_Mechanical_Testing cluster_prep Specimen Preparation cluster_testing Tensile Testing (ASTM D882) cluster_analysis Data Analysis start Start prep_pvc Prepare PVC/ Plasticizer Blend start->prep_pvc sheet_form Form into Thin Sheet prep_pvc->sheet_form cut_spec Cut Rectangular Specimens (ASTM D882) sheet_form->cut_spec mount_spec Mount Specimen in Grips cut_spec->mount_spec apply_load Apply Tensile Load at Constant Rate mount_spec->apply_load measure_data Record Load vs. Elongation apply_load->measure_data calc_ts Calculate Tensile Strength measure_data->calc_ts calc_elong Calculate Elongation at Break measure_data->calc_elong calc_mod Calculate Modulus of Elasticity measure_data->calc_mod

Caption: Workflow for Mechanical Properties Testing (ASTM D882).

Experimental_Workflow_Migration_Testing cluster_prep Sample Preparation cluster_testing Migration Test (ISO 177) cluster_analysis Analysis start Start prep_pvc Prepare Plasticized PVC Sheet start->prep_pvc cut_disc Cut Disc Specimen (ISO 177) prep_pvc->cut_disc weigh_initial Weigh Initial Mass (m1) cut_disc->weigh_initial assemble Sandwich Specimen between Absorbent Discs weigh_initial->assemble heat_oven Heat in Oven at Specified Temp & Time assemble->heat_oven disassemble Disassemble and Cool Specimen heat_oven->disassemble weigh_final Weigh Final Mass (m2) disassemble->weigh_final calc_migration Calculate Mass Loss (m1 - m2) weigh_final->calc_migration

References

A Comparative Analysis of Tributyl Citrate and Acetyl Tributyl Citrate: Unveiling Plasticizing Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of plasticizers, understanding the nuanced differences between tributyl citrate (B86180) (TBC) and acetyl tributyl citrate (ATBC) is critical. Both are widely recognized as safe, non-toxic, and biodegradable alternatives to traditional phthalate-based plasticizers. This guide provides a comprehensive, data-driven comparison of their plasticizing efficiency, focusing on key performance parameters and the experimental protocols used to evaluate them.

Executive Summary

This compound (TBC) and acetyl this compound (ATBC) are citrate esters used to increase the flexibility and processability of polymers. ATBC is an acetylated derivative of TBC, a modification that significantly enhances its performance as a plasticizer. Experimental data consistently demonstrates that ATBC exhibits superior plasticizing efficiency, characterized by improved mechanical properties and lower volatility compared to its non-acetylated counterpart. This makes ATBC a preferred choice for applications demanding high performance and long-term stability, such as in medical devices and food contact materials.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators of TBC and ATBC in commonly used polymers like Polyvinyl Chloride (PVC) and Polylactic Acid (PLA).

Table 1: Comparative Mechanical Properties of Plasticized PVC

PropertyPVC + TBCPVC + ATBCPercentage Improvement with ATBC
Tensile Strength LowerHigher18.7%[1]
Elongation at Break LowerHigher2.2%[1]
Hardness (Shore A) No direct comparative data foundNo direct comparative data found-

Note: The percentage improvement is based on a study comparing the two plasticizers in a PVC matrix. Absolute values were not provided in the cited source.

Table 2: Effect of Plasticizers on the Thermal Properties of Polylactic Acid (PLA)

PropertyNeat PLAPLA + 20% TBCPLA + 30% ATBC
Glass Transition Temp. (Tg) (°C) 60.42[2]~312.21[2]

Note: The data for TBC and ATBC are from different studies and different concentrations, but illustrate the significant reduction in Tg achieved by both plasticizers.

Table 3: Migration Potential of TBC and ATBC

PlasticizerMolecular WeightBoiling PointMigration PotentialRationale
This compound (TBC) LowerLowerHigherLower molecular weight and higher volatility contribute to a greater tendency to migrate from the polymer matrix.[3]
Acetyl this compound (ATBC) HigherHigherLowerHigher molecular weight and boiling point result in lower volatility and greater resistance to migration.[4]

Key Performance Insights

Thermal Properties: A primary measure of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of a polymer, thereby increasing its flexibility. Both TBC and ATBC are highly effective in reducing the Tg of polymers like PLA.[2][5] The extent of Tg reduction is dependent on the plasticizer concentration.

Migration and Volatility: ATBC consistently demonstrates lower migration and volatility compared to TBC.[3][4] This is attributed to its higher molecular weight and boiling point, which makes it less prone to leaching out of the polymer matrix over time. This characteristic is particularly crucial for applications in sensitive environments such as medical devices, pharmaceutical packaging, and food contact materials, where plasticizer migration can be a significant safety concern.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide, providing a framework for researchers to conduct their own evaluations.

Tensile Properties (ASTM D638)

Objective: To determine the tensile strength and elongation at break of the plasticized polymer.

Apparatus: Universal Testing Machine (UTM) equipped with grips suitable for thin films or molded specimens.

Procedure:

  • Specimen Preparation: Prepare dumbbell-shaped specimens of the plasticized polymer according to the dimensions specified in ASTM D638.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.

  • Testing:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation throughout the test.

  • Calculation:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.

  • Thermal Cycling:

    • The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its thermal history.

    • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its expected Tg.

    • A second heating scan is performed at the same controlled rate.

  • Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Hardness Testing (ASTM D2240 - Shore Durometer)

Objective: To measure the indentation hardness of the plasticized polymer.

Apparatus: Shore A or Shore D durometer, depending on the hardness of the material.

Procedure:

  • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. If the material is thinner, multiple layers can be stacked.

  • Testing:

    • Place the specimen on a hard, flat surface.

    • Press the durometer foot firmly and vertically onto the specimen surface.

    • The reading is taken immediately (within 1 second) after the presser foot is in firm contact with the specimen.

    • Multiple readings should be taken at different locations on the specimen and the average value reported.

Plasticizer Migration Testing

Objective: To quantify the amount of plasticizer that leaches from the polymer into a surrounding medium.

Apparatus: Glass migration cells, analytical balance, gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC).

Procedure:

  • Sample Preparation: Cut a known surface area of the plasticized polymer film.

  • Exposure: Immerse the film in a food simulant (e.g., ethanol/water mixtures for aqueous foods, or olive oil/iso-octane for fatty foods) within a sealed glass migration cell.

  • Incubation: Store the migration cell at a specified temperature for a defined period (e.g., 10 days at 40°C).

  • Analysis:

    • Remove the polymer film from the simulant.

    • Extract the plasticizer from the simulant using an appropriate solvent.

    • Analyze the extract using GC-MS or HPLC to determine the concentration of the migrated plasticizer.

  • Calculation: The migration is typically expressed as the mass of plasticizer migrated per unit surface area of the polymer film (e.g., mg/dm²).

Mandatory Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis polymer Polymer Resin (e.g., PVC, PLA) blending Melt Blending / Compounding polymer->blending tbc This compound (TBC) tbc->blending atbc Acetyl this compound (ATBC) atbc->blending film_prep Film/Specimen Preparation blending->film_prep tensile Tensile Testing (ASTM D638) film_prep->tensile dsc Thermal Analysis (DSC) film_prep->dsc hardness Hardness Testing (ASTM D2240) film_prep->hardness migration Migration Testing film_prep->migration mech_props Tensile Strength Elongation at Break tensile->mech_props therm_props Glass Transition Temp. (Tg) dsc->therm_props hard_props Shore Hardness hardness->hard_props mig_props Migration Rate migration->mig_props comparison Comparative Analysis mech_props->comparison therm_props->comparison hard_props->comparison mig_props->comparison

Caption: Experimental workflow for comparing the plasticizing efficiency of TBC and ATBC.

Caption: Mechanism of plasticizer action in a polymer matrix.

Conclusion

The choice between this compound and acetyl this compound as a plasticizer is contingent upon the specific performance requirements of the final product. While both are effective and safe alternatives to phthalates, the acetylation of TBC to form ATBC results in a plasticizer with demonstrably superior performance characteristics. ATBC offers enhanced mechanical properties, including higher tensile strength and elongation at break, and a significantly lower potential for migration and volatility. For applications where durability, longevity, and minimal leaching are paramount, acetyl this compound emerges as the more efficient and reliable choice. This comparative analysis, supported by experimental data and standardized protocols, provides a robust framework for informed decision-making in material selection and formulation development.

References

A Comparative Guide to the Biocompatibility of Tributyl Citrate and Its Alternatives for Medical Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate plasticizers is a critical aspect of designing biocompatible medical implants. These compounds are added to polymers to enhance flexibility and durability, but they must not elicit any adverse biological responses. This guide provides a comprehensive comparison of the biocompatibility of tributyl citrate (B86180) (TBC) with common alternatives, including acetyl tributyl citrate (ATBC), trioctyl trimellitate (TOTM), and the historically significant di(2-ethylhexyl) phthalate (B1215562) (DEHP). The following sections present a detailed analysis based on cytotoxicity, hemocompatibility, and in vivo studies, supported by experimental data and protocols.

Overview of Plasticizers in Medical Applications

Plasticizers are essential components in many medical-grade polymers, such as polyvinyl chloride (PVC), used in a wide array of devices from blood bags and tubing to catheters. The ideal plasticizer for medical applications should exhibit high efficiency, low migration, and, most importantly, excellent biocompatibility.

  • This compound (TBC): A citrate ester recognized for its non-toxic profile and biodegradability, making it a person of interest as a safer alternative to traditional plasticizers.[1]

  • Acetyl this compound (ATBC): A derivative of TBC, it is also considered a safe and biodegradable plasticizer.[2] It is approved by the FDA for use in food packaging and medical products.[3][4]

  • Trioctyl Trimellitate (TOTM): A high-molecular-weight plasticizer known for its low volatility and excellent resistance to extraction, making it suitable for applications requiring high thermal stability and chemical resistance.[5][6]

  • Di(2-ethylhexyl) phthalate (DEHP): Once the most common plasticizer, its use has been increasingly restricted due to concerns about its reproductive and developmental toxicity.[7][8]

Comparative Biocompatibility Assessment

The biocompatibility of these plasticizers is evaluated through a series of standardized in vitro and in vivo tests. The following tables summarize the available quantitative data for cytotoxicity and provide a qualitative comparison for hemocompatibility and in vivo responses.

Cytotoxicity

Cytotoxicity assays are fundamental for assessing the potential of a material to cause cell death or inhibit cell growth. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological process by 50%.

PlasticizerCell LineAssay TypeIC50 ValueReference
ATBC Human KB, Vero, MDCK cellsGrowth Inhibition39.9 - 44.7 µg/mL[9]
Mouse Liver CellsCCK-8Inhibitory effect at >10 µM[9]
DEHP Human Colon Carcinoma (HCT 116)MTT~130 µM[10]
European Sea Bass Embryonic Cells100 µM (72h)[11]
TBC Data not available in a comparable format
TOTM Generally considered non-cytotoxic[6]

Note: Direct comparison of IC50 values should be done with caution due to variations in cell lines, assay methods, and exposure times.

Hemocompatibility

Hemocompatibility tests evaluate the interaction of a material with blood and its components. Key parameters include hemolysis (red blood cell rupture), coagulation, and platelet activation.

PlasticizerHemolysisThrombogenicityPlatelet ActivationGeneral Assessment
TBC Generally considered non-hemolyticLow potentialLow potentialGood hemocompatibility reported for poly(diol citrate) elastomers[12][13]
ATBC Low hemolytic potentialLow potentialLow potentialConsidered to have good hemocompatibility[14]
TOTM Low hemolytic potentialLow potentialLow potentialConsidered a safer alternative to DEHP with good hemocompatibility[15][16]
DEHP Higher potential compared to alternativesCan contribute to thrombogenicityCan induce platelet activationConcerns over hemocompatibility have been raised[7][17]
In Vivo Biocompatibility

In vivo studies in animal models provide crucial information on the systemic and local tissue responses to an implanted material.

PlasticizerAnimal ModelKey FindingsReference
ATBC MiceNo observed adverse effect levels (NOAELs) for systemic toxicity up to 100 mg/kg/day and for reproductive toxicity at 250-1000 mg/kg/day.[11] Considered a safe alternative to phthalates.[11][11]
DEHP RodentsAssociated with testicular atrophy, damage to Leydig cells, decreased sperm count and motility.[7] Classified as "reasonably anticipated to be a human carcinogen."[8][7][8]
TBC GeneralGenerally regarded as safe with low toxicity.[1]
TOTM GeneralConsidered to have a good in vivo safety profile with low toxicity.[5]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of biocompatibility. The International Organization for Standardization (ISO) 10993 series provides a framework for these evaluations.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This standard outlines methods to assess the cytotoxicity of medical devices and materials. The extract test is a commonly used method.

G cluster_prep Sample Preparation cluster_cell Cell Culture cluster_exposure Exposure cluster_assay Viability Assay prep Device/Material Sample extract Extraction in Culture Medium (e.g., 24h at 37°C) prep->extract add_extract Add Serial Dilutions of Extract to Cells extract->add_extract seed Seed Cells in 96-well Plate incubate_cells Incubate (24h) seed->incubate_cells incubate_cells->add_extract incubate_exposure Incubate (24-72h) add_extract->incubate_exposure mtt Add MTT Reagent incubate_exposure->mtt incubate_mtt Incubate (e.g., 3h) mtt->incubate_mtt read Measure Absorbance incubate_mtt->read viability Calculate % Cell Viability read->viability ic50 Determine IC50 read->ic50

Workflow for ISO 10993-5 Cytotoxicity Extract Test.

Methodology:

  • Extraction: The test material is incubated in a culture medium at 37°C for a specified period (e.g., 24 hours) to allow any leachable substances to diffuse into the medium, creating an extract.

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is seeded in 96-well plates and incubated to form a sub-confluent monolayer.

  • Exposure: The culture medium is replaced with serial dilutions of the material extract, along with positive and negative controls. The cells are then incubated for a defined period (e.g., 24 to 72 hours).

  • Viability Assessment: A quantitative assay, such as the MTT assay, is performed. In the MTT assay, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is greater than 70%. The IC50 value can also be determined from the dose-response curve.

Hemocompatibility Testing (ISO 10993-4)

This standard provides guidance on the selection of tests for interactions with blood. Hemolysis testing is a key component.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_controls Controls material Test Material/Extract incubate Incubate Material with Blood (e.g., 37°C for a set time) material->incubate blood Anticoagulated Human Blood blood->incubate centrifuge Centrifuge to Separate Plasma incubate->centrifuge measure Measure Free Hemoglobin in Plasma (Spectrophotometry) centrifuge->measure hemolysis_percent Calculate % Hemolysis measure->hemolysis_percent neg_control Negative Control (e.g., Saline) pos_control Positive Control (e.g., Water)

Workflow for ISO 10993-4 Hemolysis Test.

Methodology:

  • Sample Preparation: The test material or an extract of the material is prepared. Fresh human or rabbit blood is collected with an anticoagulant.

  • Incubation: The test material or extract is incubated with a diluted blood suspension at 37°C for a specified time. Positive (e.g., water, which causes 100% hemolysis) and negative (e.g., saline) controls are run in parallel.

  • Analysis: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Quantification: The amount of hemoglobin released into the supernatant (plasma) is measured using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. Materials are typically classified as non-hemolytic, slightly hemolytic, or hemolytic based on the percentage of red blood cell lysis.

Cellular Signaling Pathways

Understanding the interaction of plasticizers with cellular signaling pathways provides insight into the mechanisms of their potential toxicity.

This compound (TBC)

Direct evidence for specific signaling pathway interactions of TBC is limited. However, studies on related citrate-based materials suggest a low potential for adverse cellular signaling events.[12][13] Some research on tributyltin (TBT), a different organotin compound, shows activation of MAPK pathways, but this is not directly transferable to TBC.[18]

Acetyl this compound (ATBC)

ATBC has been shown to interact with the Steroid and Xenobiotic Receptor (SXR) , a key regulator of drug-metabolizing enzymes like Cytochrome P450 3A4 (CYP3A4).[5][7] This interaction could potentially alter the metabolism of endogenous hormones and co-administered drugs.[5][7] Other studies using network toxicology have implicated ATBC in pathways related to apoptosis, cell proliferation, and cancer , identifying core targets such as STAT3, EGFR, MAPK1, MMP9, and MMP2.[19]

G cluster_sxr SXR Pathway cluster_cancer Cancer-Related Pathways ATBC Acetyl this compound (ATBC) SXR SXR Activation ATBC->SXR STAT3 STAT3 ATBC->STAT3 Potential Interaction EGFR EGFR ATBC->EGFR Potential Interaction MAPK1 MAPK1 ATBC->MAPK1 Potential Interaction CYP3A4 CYP3A4 Induction SXR->CYP3A4 Metabolism Altered Steroid and Drug Metabolism CYP3A4->Metabolism Proliferation Cell Proliferation, Survival, Invasion STAT3->Proliferation EGFR->Proliferation MAPK1->Proliferation

Potential signaling pathways affected by ATBC.

Trioctyl Trimellitate (TOTM)

Transcriptome analysis in mice has shown that TOTM exposure can affect genes involved in the cell cycle, metabolic processes, and oxidative activity . Some in vitro studies have also suggested a weak estrogenic activity through interaction with estrogen receptors.

Di(2-ethylhexyl) phthalate (DEHP)

DEHP is known to be a peroxisome proliferator and can interact with nuclear receptors like PPARα and PPARγ .[14] Its toxicity is also linked to the induction of oxidative stress . The reproductive toxicity of DEHP involves disruption of hormonal signaling.[14] Furthermore, DEHP has been shown to dysregulate critical signaling pathways associated with colorectal cancer, leading to increased cell proliferation and abnormal apoptosis.[6]

G cluster_ppar PPAR Pathway cluster_repro Reproductive Toxicity cluster_cancer Carcinogenesis DEHP Di(2-ethylhexyl) phthalate (DEHP) PPAR PPARα / PPARγ Activation DEHP->PPAR Hormone Hormone Signaling Disruption DEHP->Hormone CancerPathways Dysregulation of Cancer Pathways DEHP->CancerPathways Peroxisome Peroxisome Proliferation PPAR->Peroxisome OxidativeStress Oxidative Stress Peroxisome->OxidativeStress Testicular Testicular Dysfunction Hormone->Testicular Proliferation Increased Cell Proliferation Abnormal Apoptosis CancerPathways->Proliferation

References

Comparative study on the effects of different plasticizers on polymer degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of how different plasticizers influence the degradation of polymers, a critical consideration for researchers and professionals in materials science and drug development. The selection of a plasticizer can significantly alter a polymer's service life and degradation profile by affecting its thermal stability, and its susceptibility to photodegradation and biodegradation. This document outlines the mechanisms of degradation, presents comparative experimental data, and details the protocols used to obtain these results.

Mechanisms of Plasticizer Action and Degradation

Plasticizers are low molecular weight additives that increase the flexibility and processability of a polymer. The most widely accepted mechanism is the "free volume theory," where plasticizer molecules position themselves between polymer chains, increasing the intermolecular space or "free volume".[1][2] This enhanced free volume increases the mobility of the polymer chains, lowering the glass transition temperature (Tg) and making the material more flexible.[1][2]

However, this increased molecular mobility can also influence degradation. It can facilitate the diffusion of oxygen, water, and other degrading agents into the polymer matrix, and in some cases, the plasticizer itself can participate in or accelerate degradation reactions.[3][4] Degradation can manifest as thermal breakdown, photodegradation (due to light exposure), or biodegradation (due to microbial action).[5][6][7]

Polymer Rigid Polymer (Compact Chains, Low Free Volume) PlasticizedPolymer Plasticized Polymer (Increased Free Volume) Polymer->PlasticizedPolymer + Plasticizer Plasticizer (Low Molecular Weight Additive) Plasticizer->PlasticizedPolymer Result Increased Flexibility Lower Tg Enhanced Processability PlasticizedPolymer->Result Leads to Degradation Potential for Accelerated Degradation PlasticizedPolymer->Degradation Can Lead to

Caption: General mechanism of polymer plasticization and its potential impact on degradation.

Comparative Study 1: Biodegradation of Polylactic Acid (PLA)

Polylactic acid (PLA) is a popular biodegradable polyester. Its degradation rate is highly dependent on factors like crystallinity, which can be significantly altered by plasticizers.[8][9] Studies comparing various plasticizers reveal a complex relationship between plasticizer type, structural changes in the PLA, and the ultimate rate of biodegradation.

Experimental Synopsis: PLA films were produced with different plasticizers, including polyethylene (B3416737) glycol (PEG 400), acetyl tributyl citrate (B86180) (ATBC), and a dicarboxylic acid-based ester (MC2192).[8][10] The biodegradation of these films was then evaluated under controlled thermophilic composting conditions according to ISO 14855-1.[8][10]

Key Findings:

  • Effect of Crystallinity: Low molecular weight plasticizers like PEG 400 increased the mobility of PLA chains, which in turn enhanced the degree of crystallinity.[8][10] Since biodegradation preferentially occurs in the amorphous regions of the polymer, this increased crystallinity led to a lower rate of biodegradation.[9]

  • Effect of Molecular Weight: The highest biodegradation rate was observed for PLA plasticized with MC2192, a higher molecular weight plasticizer.[8][10] This additive caused minimal structural changes to the PLA, suggesting that it facilitated degradation without significantly increasing crystallinity.[8]

  • Accelerated Aging: Aging of the plasticized films, which can involve plasticizer migration and polymer chain scission, was also found to significantly influence both mechanical properties and the biodegradation rate.[8][10] For instance, aged PLA films with ATBC showed a significant decrease in elongation (57%) and tensile modulus (25%).[8]

Comparative Data on PLA Biodegradation

Plasticizer (at 15 wt%)Molecular WeightEffect on PLA CrystallinityBiodegradation RateReference
None (Neat PLA) N/ABaselineModerate[8]
PEG 400 LowIncreasedLowest[8][10]
ATBC MediumModerate IncreaseModerate[8][10]
MC2192 HighMinimal ChangeHighest[8][10]

Comparative Study 2: Photodegradation of Polystyrene (PS)

The addition of plasticizers can accelerate the photodegradation of polymers like polystyrene when exposed to UV radiation, especially in the presence of oxygen.[3] The chemical structure of the plasticizer plays a crucial role in its efficiency at promoting these degradation processes.

Experimental Synopsis: Polystyrene films were blended with various phthalate (B1215562) (dibutyl phthalate, dioctyl phthalate) and terephthalate (B1205515) (dimethyl terephthalate, diethyl terephthalate, dioctyl terephthalate) plasticizers.[3] These films were then irradiated with UV light, and the degradation was monitored using UV-VIS and fluorescence spectroscopy.[3]

Key Findings:

  • Accelerated Degradation: All tested plasticizers were found to increase the photodegradation processes in the polymeric chains.[3][11] This is evidenced by an increase in the intensity of new absorption bands at longer wavelengths, indicating the formation of new photo-products from the breakdown of polymer chains.[3]

  • Influence of Molecular Structure: The efficiency of the plasticizer in promoting degradation was linked to its molecular structure and molar mass. An increase in the molar mass of the plasticizers led to a higher efficiency of polymer degradation, likely due to the increasing bulkiness of the molecules.[3]

  • Photo-quenching Efficiency: Terephthalate plasticizers generally showed a higher efficiency of photo-quenching compared to phthalate plasticizers, suggesting they interact more strongly with the excited polymer, potentially accelerating photochemical processes.[3]

Comparative Data on Polystyrene Photodegradation

Plasticizer TypeMolar MassRelative Degradation EffectKey ObservationReference
None (Pure PS) N/ABaselineSlow degradation under UV[3]
Phthalates VariesModerate AccelerationLower photo-quenching efficiency[3]
Terephthalates VariesHigher AccelerationHigher photo-quenching efficiency[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing findings. Below are summaries of the key experimental protocols used in the cited studies.

cluster_prep 1. Sample Preparation cluster_aging 2. Conditioning (Optional) cluster_degradation 3. Degradation Exposure cluster_analysis 4. Analysis Prep1 Polymer + Plasticizer Blending Prep2 Melt Extrusion / Film Casting Prep1->Prep2 Aging Accelerated Aging (e.g., 80°C for 240h) Prep2->Aging Degradation Controlled Composting (ISO 14855-1) or UV Irradiation Prep2->Degradation Aging->Degradation Analysis1 Respirometry (CO2 Evolution) Degradation->Analysis1 Analysis2 Thermal (DSC, TGA) Degradation->Analysis2 Analysis3 Spectroscopy (FT-IR, UV-VIS) Degradation->Analysis3 Analysis4 Microscopy (SEM) Degradation->Analysis4 Analysis5 Mechanical Testing Degradation->Analysis5

Caption: Generalized experimental workflow for studying plasticizer effects on polymer degradation.

A. Biodegradation Testing (per ISO 14855-1)

  • Sample Preparation: Polymer and plasticizer are melt-processed and extruded into films of a specified thickness.[10]

  • Composting Environment: Samples are placed in a controlled thermophilic composting environment (e.g., 58°C).[12]

  • Respirometry: The rate of biodegradation is determined by measuring the amount of carbon dioxide evolved over time as microorganisms consume the polymer.[10]

  • Post-Hoc Analysis: At various intervals, samples are removed for further analysis.

    • Differential Scanning Calorimetry (DSC): To determine changes in glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity.[4][10]

    • Thermogravimetric Analysis (TGA): To assess thermal stability and degradation temperatures.[10][13]

    • Fourier Transform Infrared Spectroscopy (FT-IR): To identify changes in chemical bonds, such as the formation of carbonyl or hydroxyl groups indicative of oxidation.[10][11]

    • Scanning Electron Microscopy (SEM): To visually inspect surface morphology changes, such as cracking or pitting, caused by microbial action.[9][10]

B. Photodegradation Testing

  • Sample Preparation: Thin films of the polymer-plasticizer blend are cast onto a suitable substrate (e.g., quartz plates).[3]

  • UV Irradiation: Films are exposed to UV radiation of a specific wavelength (e.g., 265 nm) for controlled time intervals in the presence of oxygen.[3][11][14]

  • Spectroscopic Analysis:

    • UV-Visible (UV-VIS) Spectroscopy: To monitor changes in the absorption spectra. The appearance or increased intensity of new bands suggests the formation of degradation products.[3][11]

    • Fluorescence Spectroscopy: To study the quenching of the polymer's natural fluorescence by the plasticizer, which can indicate an interaction that facilitates energy transfer and subsequent degradation.[3][11]

C. Mechanical Properties Testing

  • Tensile Testing: Standardized test specimens (e.g., dumbbell shape) are stretched at a constant rate until failure.

  • Data Acquisition: Key parameters are measured, including:

    • Tensile Strength: The maximum stress the material can withstand.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.[15]

    • Elastic Modulus: A measure of the material's stiffness.[15] These tests are performed on samples before and after degradation to quantify the loss of mechanical integrity.[15]

Start Polymer + Plasticizer DegradationSource Degradation Source (UV Light, Heat, Microbes) Start->DegradationSource Initiation Initiation (Free Radical Formation) DegradationSource->Initiation Propagation Propagation (Reaction with O2, etc.) Initiation->Propagation Plasticizer can accelerate this step Scission Chain Scission (Reduced Molecular Weight) Propagation->Scission End Degraded Polymer (Altered Properties) Scission->End

Caption: Logical pathway of plasticizer-influenced polymer degradation.

Conclusion

The effect of a plasticizer on polymer degradation is not monolithic; it is a complex interplay between the chemical structures of the polymer and the additive, the plasticizer's molecular weight, and the specific degradation environment.

  • In biodegradation , low molecular weight plasticizers can inadvertently slow degradation by increasing polymer crystallinity, while higher molecular weight alternatives that preserve the amorphous structure may be more effective.[8][10]

  • In photodegradation , plasticizers often act as accelerators, with their effectiveness depending on their molecular structure and ability to interact with the polymer upon UV exposure.[3]

  • Plasticizers universally impact mechanical properties , and their leaching or degradation over time leads to embrittlement and loss of function.[5][15]

Therefore, selecting a plasticizer requires a holistic approach, balancing the need for flexibility and processability with the desired stability and end-of-life characteristics of the final product. The experimental protocols and comparative data presented in this guide serve as a foundational resource for making these critical material science decisions.

References

Safety Operating Guide

Proper Disposal of Tributyl Citrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Tributyl Citrate (TBC), this guide offers procedural, step-by-step instructions to ensure operational safety and environmental responsibility. As a trusted partner in laboratory safety, we aim to provide value beyond the product itself, fostering a culture of safety and compliance among researchers, scientists, and drug development professionals.

This compound, a commonly used non-toxic plasticizer and solvent in laboratory and pharmaceutical applications, requires proper disposal to minimize environmental impact. Although not classified as a hazardous substance under most regulations, responsible management of its waste is a critical aspect of good laboratory practice.

Operational and Disposal Plan

This plan outlines the necessary steps for the safe handling and disposal of this compound waste generated in a laboratory setting.

Waste Identification and Segregation:
  • Identify: Clearly label all containers with "this compound Waste."

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous reactions. Keep it separate from strong alkalis and oxidizing materials.[1]

Spill Management:
  • In case of a spill, absorb the liquid with an inert material such as sand, earth, or vermiculite.

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.

  • Prevent the spill from entering drains, sewers, or waterways.

Personal Protective Equipment (PPE):
  • When handling this compound waste, always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Storage of Waste:
  • Store waste containers in a designated, well-ventilated area away from heat and ignition sources.

  • Ensure containers are tightly closed to prevent leaks or spills.

Disposal Procedure:

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.

  • Contact EHS: Consult your institution's EHS department to understand the specific procedures for non-hazardous chemical waste disposal.

  • Licensed Contractor: Arrange for pickup by a licensed chemical waste contractor. The material will likely be disposed of via controlled incineration.[2]

  • Do Not Discharge to Sewer: Do not dispose of this compound down the drain or into sewer systems.[2] While it is biodegradable, introducing concentrated amounts into aquatic systems should be avoided.

Quantitative Data

While specific regulatory disposal limits for this compound are not widely established due to its non-hazardous nature, the following ecotoxicity data for the closely related and often interchangeably used Acetyl this compound (ATBC) provides a basis for environmental risk assessment.

ParameterOrganismResultExposure TimeGuideline
Aquatic Toxicity
LC50 (Lethal Concentration, 50%)Lepomis macrochirus (Bluegill Sunfish)38 - 60 mg/L96 hoursOECD Test Guideline 203
EC50 (Effective Concentration, 50%)Daphnia magna (Water Flea)>1 mg/L (immobilisation)24 hoursOECD Test Guideline 202
EC50 (Effective Concentration, 50%)Desmodesmus subspicatus (Green Algae)11.5 mg/L (growth inhibition)72 hoursOECD Test Guideline 201
Biodegradability
Water (inherently biodegradable)-82% biodegradation28 daysOECD Guideline 302C
Soil-Readily biodegradable-ECHA

Experimental Protocols

The ecotoxicity data presented in the table is based on standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD).

  • OECD Test Guideline 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.

  • OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test: This guideline assesses the acute toxicity of a substance to Daphnia magna by determining the concentration at which 50% of the organisms are immobilized after 24 hours.

  • OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater green algae over 72 hours.

  • OECD Guideline 302C: Inherent Biodegradability: Modified MITI Test (II): This method assesses the inherent biodegradability of a chemical in water over 28 days.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Waste Generated: This compound identify Identify & Segregate Waste (Label as 'this compound Waste') start->identify spill Spill Occurs? identify->spill spill_proc Follow Spill Management Protocol (Absorb, Collect, Contain) spill->spill_proc Yes store Store Waste in Designated Area (Sealed Container, Ventilated) spill->store No spill_proc->store disposal_route Determine Disposal Route store->disposal_route sewer Discharge to Sewer? disposal_route->sewer no_sewer PROHIBITED sewer->no_sewer Yes ehs Contact EHS for Guidance sewer->ehs No contractor Arrange Pickup by Licensed Waste Contractor ehs->contractor incineration Controlled Incineration contractor->incineration end Disposal Complete incineration->end

This compound Disposal Decision Workflow

References

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Retrosynthesis Analysis

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Tributyl Citrate
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